4-Chlorocyclohexene
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-chlorocyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl/c7-6-4-2-1-3-5-6/h1-2,6H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDVDTXDSDVLPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40918791 | |
| Record name | 4-Chlorocyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40918791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930-65-4 | |
| Record name | 4-Chlorocyclohexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorocyclohexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorocyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40918791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chlorocyclohexene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 4-chlorocyclohexene (CAS No: 930-65-4). The information is curated for professionals in research and development, with a focus on data clarity and experimental context.
Chemical Structure and Stereochemistry
This compound is a halogenated cycloalkene characterized by a six-membered carbon ring containing one double bond and a single chlorine substituent at the allylic position (C4). The presence of a chiral center at C4 means that this compound exists as a racemic mixture of two enantiomers: (R)-4-chlorocyclohexene and (S)-4-chlorocyclohexene.
The molecule's structure, featuring both a reactive double bond and a labile allylic chloride, makes it a versatile intermediate in organic synthesis.
Physicochemical Properties
The following table summarizes the key quantitative properties of this compound. Data has been compiled from various sources, and discrepancies are noted where applicable.
| Property | Value | Source(s) |
| Identifiers | ||
| CAS Number | 930-65-4 | [1][2] |
| Molecular Formula | C₆H₉Cl | [2][3] |
| Molecular Weight | 116.59 g/mol | [3] |
| Canonical SMILES | C1CC(CC=C1)Cl | [2] |
| InChIKey | NCDVDTXDSDVLPL-UHFFFAOYSA-N | [2] |
| Physical Properties | ||
| Physical State | Colorless to pale yellow liquid | [1] |
| Odor | Distinctive, characteristic of chlorinated hydrocarbons | [1] |
| Boiling Point | 50 °C 150 °C (at 760 mmHg)[2] 119.67 °C (392.82 K)[4] | [2][4] |
| Melting Point | -77.71 °C (195.44 K) | [4] |
| Density | 0.928 g/cm³ 1.02 g/cm³ | |
| Solubility | Water: 0.13 g/L (25 °C)[5] Soluble in organic solvents. | [1][5] |
| Refractive Index | 1.48 | |
| Thermodynamic Properties | ||
| Flash Point | 28.8 °C | |
| Vapor Pressure | 4.98 mmHg (at 25 °C) | |
| Computational Data | ||
| logP (Octanol/Water) | 2.33 - 2.4 | [4][5] |
Chemical Reactivity and Handling
This compound is a reactive compound primarily due to two functional sites: the carbon-carbon double bond and the allylic carbon-chlorine bond.
-
Electrophilic Addition : The double bond is susceptible to electrophilic addition reactions. For example, reaction with hydrogen halides like HCl will lead to the formation of dichlorocyclohexane isomers. The reaction proceeds via a carbocation intermediate, and both Markovnikov and anti-Markovnikov addition products can be formed, leading to a mixture of 1,3- and 1,4-dichlorocyclohexanes.[6]
-
Nucleophilic Substitution : The chlorine atom is at an allylic position, making it susceptible to nucleophilic substitution (SN1 and SN2 pathways), often leading to rearrangements.
-
Storage : Due to its reactivity and relatively low flash point, it should be stored in a cool, well-ventilated area, away from ignition sources. Recommended storage is at 2°C - 8°C in a tightly sealed container.
Experimental Protocols
A common method for the synthesis of this compound is the radical allylic chlorination of cyclohexene. This can be achieved using various reagents, including N-Chlorosuccinimide (NCS) or chlorine gas under specific conditions.
Protocol: Allylic Chlorination of Cyclohexene using N-Chlorosuccinimide (NCS)
Objective: To synthesize this compound via a radical substitution reaction.
Materials:
-
Cyclohexene
-
N-Chlorosuccinimide (NCS)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Radical initiator (e.g., AIBN or benzoyl peroxide) or a UV lamp
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexene and a slight molar excess of N-Chlorosuccinimide in carbon tetrachloride.
-
Initiation: Add a catalytic amount of a radical initiator (e.g., AIBN). Alternatively, the flask can be irradiated with a UV lamp to initiate the reaction.
-
Reaction: Gently heat the mixture to reflux (approx. 77°C for CCl₄) for 1-2 hours. The reaction progress can be monitored by observing the consumption of the dense NCS, which will be replaced by the less dense succinimide byproduct.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield the final product.
Applications in Research and Drug Development
This compound serves as a key building block in organic synthesis. Its bifunctional nature allows for a wide range of transformations, making it valuable for creating complex molecular architectures. In drug development, it can be used as a precursor for synthesizing novel carbocyclic and heterocyclic scaffolds that are central to many pharmaceutical compounds. For instance, it has been utilized in the synthesis of lipid nanoparticles for potential use in skincare products. The ability to introduce functionality at both the double bond and the chlorinated carbon provides a strategic advantage in the design of new chemical entities.
References
- 1. CAS 930-65-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C6H9Cl | CID 13592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Cyclohexene, 4-chloro- (CAS 930-65-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Page loading... [wap.guidechem.com]
- 6. homework.study.com [homework.study.com]
4-Chlorocyclohexene (CAS 930-65-4): A Comprehensive Technical Guide to its Physical Characteristics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical characteristics of 4-Chlorocyclohexene (CAS 930-65-4). The information is compiled and presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.
Core Physical and Chemical Properties
This compound is a cyclic organic compound with the chemical formula C₆H₉Cl. It is a colorless to pale yellow liquid with a distinctive odor characteristic of many chlorinated hydrocarbons.[1] The presence of a double bond within the cyclohexene ring and a chlorine atom substituent makes it a reactive intermediate in organic synthesis.[1]
Summary of Quantitative Data
The physical properties of this compound have been reported across various sources. The following tables summarize the available quantitative data for easy comparison. It is important to note that variations in reported values can arise from different experimental conditions and measurement techniques.
Table 1: General and Calculated Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉Cl | [1] |
| Molecular Weight | 116.59 g/mol | [1] |
| Canonical SMILES | C1CC(CC=C1)Cl | [1] |
| InChI Key | NCDVDTXDSDVLPL-UHFFFAOYSA-N | [1][2] |
| Vapor Pressure | 4.98 mmHg at 25°C | [3] |
| LogP | 2.33 | [3] |
Table 2: Experimental Physical Properties
| Property | Value | Conditions | Source(s) |
| Boiling Point | 50 °C | - | |
| 150 °C | at 760 mmHg | [2][3][4] | |
| 40-45 °C | at 13 Torr | [5][6] | |
| Density | 0.928 g/cm³ | - | |
| 1.02 g/cm³ | - | [2][3][4] | |
| 0.9286 g/cm³ | - | [5][6] | |
| Refractive Index | 1.48 | - | [3][4] |
| Flash Point | 28.8 °C | Closed Cup | [2][3][4] |
| Solubility | Insoluble in water.[1] Soluble in organic solvents such as chloroform, dichloromethane, and ethanol (slightly).[3][5] | - | [1][3][5] |
Experimental Protocols
While the specific experimental methods used to determine the above-listed values for this compound are not detailed in the available literature, this section outlines the standard and generally accepted protocols for measuring these key physical properties for a liquid organic compound.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
Common Methods:
-
Distillation Method (ASTM D1078): This standard test method is used for determining the distillation (boiling) range of volatile organic liquids. A specified volume of the liquid is distilled under controlled conditions. The temperature of the vapor is recorded throughout the distillation process to determine the initial and final boiling points.
-
Capillary Method (Siwoloboff Method): A small amount of the liquid is placed in a fusion tube, and a capillary tube, sealed at one end, is inverted into the liquid. The setup is heated, and the temperature at which a steady stream of bubbles emerges from the capillary tube, and upon cooling, the liquid just begins to enter the capillary, is recorded as the boiling point.
Density Measurement
Density is the mass of a substance per unit of volume.
Common Methods:
-
Pycnometer Method: A pycnometer, a flask with a specific, accurately known volume, is weighed empty, then filled with the liquid, and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. This method is known for its high precision.
-
Hydrometer Method: A hydrometer is a calibrated instrument that is floated in the liquid. The density is read directly from the scale on the hydrometer at the point where the surface of the liquid meets the stem.
Refractive Index Measurement
The refractive index is a dimensionless number that describes how fast light travels through the material.
Common Method:
-
Abbe Refractometer: This instrument measures the refractive index by determining the critical angle of total reflection. A few drops of the liquid are placed between two prisms. Light of a specific wavelength (typically the sodium D-line, 589 nm) is passed through the prisms and the liquid. The user adjusts the instrument until a boundary line is centered in the eyepiece, and the refractive index is read directly from a scale. Temperature control is crucial for accurate measurements.
Flash Point Determination
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.
Standard Method:
-
Pensky-Martens Closed-Cup Method (ASTM D93): This is a widely used standard for determining the flash point of combustible liquids. The liquid is heated in a closed cup at a slow, constant rate with constant stirring. An ignition source is directed into the cup at regular intervals. The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite.
Solubility Testing
Solubility tests determine the ability of a substance to dissolve in a particular solvent.
General Procedure:
A small, measured amount of the solute (this compound) is added to a specific volume of a solvent (e.g., water, ethanol, chloroform) in a test tube. The mixture is agitated, and the solubility is observed and categorized (e.g., soluble, partially soluble, insoluble). For quantitative measurements, the concentration of the saturated solution is determined.
Visualizations
Logical Relationship of Physical Properties
The following diagram illustrates the interconnectedness of the key physical properties of this compound.
Generalized Experimental Workflow for Chemical Characterization
This diagram outlines a typical workflow for the experimental determination of the physical characteristics of a liquid chemical like this compound.
References
Synthesis of 4-Chlorocyclohexene from Cyclohexene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthesis of chlorocyclohexenes from cyclohexene is a classic example of competing reaction pathways in organic chemistry. While the user's query specifically requests information on the synthesis of 4-chlorocyclohexene, it is crucial to understand that the direct free-radical chlorination of cyclohexene predominantly yields 3-chlorocyclohexene through an allylic substitution mechanism. The formation of this compound is also observed, albeit typically as a minor product under specific free-radical conditions. This guide provides a comprehensive overview of the synthesis, mechanisms, and experimental protocols related to the chlorination of cyclohexene, with a focus on the formation of both 3- and this compound.
Introduction: Allylic vs. Vinylic Positions and Product Distribution
The chlorination of cyclohexene can proceed via two main pathways: electrophilic addition to the double bond or free-radical substitution at the allylic positions. The reaction conditions heavily influence the product distribution.
-
Electrophilic Addition: In the presence of a polar solvent and in the dark, chlorine undergoes electrophilic addition to the double bond of cyclohexene, yielding trans-1,2-dichlorocyclohexane.
-
Free-Radical Substitution: Under conditions that promote the formation of chlorine radicals (UV light, high temperatures, or radical initiators), substitution at the allylic positions (carbons adjacent to the double bond) is favored. In cyclohexene, the C3 and C6 positions are allylic. Abstraction of an allylic hydrogen leads to a resonance-stabilized allylic radical.
The allylic radical of cyclohexene has two resonance structures, which can lead to the formation of two isomeric products upon reaction with a chlorine radical or a chlorine molecule: 3-chlorocyclohexene and this compound. Kinetically, the formation of the conjugated 1,3-diene system precursor (leading to 3-chlorocyclohexene) is often favored. However, the formation of this compound is also documented. One study reported a product ratio of 1.00:0.60 for 3-chlorocyclohexene to this compound when chlorinating neat cyclohexene at 25°C in the dark under a nitrogen atmosphere, suggesting a spontaneous free-radical process.
Reaction Mechanisms
The primary mechanism for the formation of both 3- and this compound from cyclohexene is a free-radical chain reaction.
Signaling Pathway for Free-Radical Allylic Chlorination
Caption: Free-radical chain mechanism for allylic chlorination.
Experimental Protocols
Detailed experimental procedures for the synthesis of chlorocyclohexenes are not widely published in resources like Organic Syntheses. However, based on general procedures for allylic and free-radical chlorination, the following protocols can be adapted.
General Protocol for Photochemical Chlorination with Chlorine Gas
This method involves the direct use of chlorine gas and UV light. It is expected to produce a mixture of 3-chlorocyclohexene and this compound, along with other chlorinated products.
Materials:
-
Cyclohexene
-
Chlorine gas
-
Inert solvent (e.g., carbon tetrachloride - Caution: Toxic and carcinogenic )
-
UV lamp (e.g., mercury vapor lamp)
-
Reaction vessel with a gas inlet, condenser, and stirring mechanism
-
Gas washing bottle with sodium hydroxide solution (to trap excess chlorine)
-
Sodium bicarbonate solution (for washing)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood. The reaction vessel should be equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the liquid, a reflux condenser, and a gas outlet connected to a trap containing sodium hydroxide solution.
-
Charge the reaction vessel with cyclohexene and the inert solvent.
-
Position the UV lamp to irradiate the reaction mixture.
-
Start stirring and begin a slow stream of chlorine gas into the reaction mixture.
-
Monitor the reaction progress by gas chromatography (GC) to determine the ratio of starting material to products.
-
Once the desired conversion is reached, stop the chlorine flow and turn off the UV lamp.
-
Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved chlorine.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by distillation.
-
The crude product can be purified by fractional distillation under reduced pressure to separate the isomeric chlorocyclohexenes.
General Protocol for Allylic Chlorination with N-Chlorosuccinimide (NCS)
NCS is a common and convenient reagent for allylic chlorination, often initiated by a radical initiator like AIBN or light.
Materials:
-
Cyclohexene
-
N-Chlorosuccinimide (NCS)
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN)
-
Inert solvent (e.g., carbon tetrachloride or benzene - Caution: Both are toxic and carcinogenic )
-
Reaction flask with a reflux condenser and magnetic stirrer
-
Sodium bicarbonate solution (for washing)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexene and NCS in the inert solvent.
-
Add a catalytic amount of AIBN to the mixture.
-
Heat the reaction mixture to reflux and maintain the temperature for several hours.
-
Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the resulting crude product by fractional distillation.
General Experimental Workflow
Caption: General workflow for the synthesis of chlorocyclohexenes.
Data Presentation
The following tables summarize typical reaction conditions and product distributions for the chlorination of cyclohexene.
Table 1: Reaction Conditions for the Synthesis of Chlorocyclohexenes
| Chlorinating Agent | Initiator/Conditions | Solvent | Temperature (°C) | Reaction Time (h) | Reference |
| Cl₂ (gas) | Dark, N₂ atmosphere | Neat | 25 | - | Poutsma, 1965 |
| N-Chlorosuccinimide | AIBN | CCl₄ | Reflux | - | General Procedure |
| Sulfuryl Chloride | AIBN | Cyclohexane | Reflux | - | [1] |
Table 2: Product Distribution in the Chlorination of Cyclohexene
| Chlorinating Agent | Product(s) | Ratio | Total Yield (%) | Reference |
| Cl₂ (in neat cyclohexene) | 3-Chlorocyclohexene, this compound | 1.00 : 0.60 | - | Poutsma, 1965 |
| 1-Chloro-1-(dimethylamino)-2-methyl-1-propene | 3-Chlorocyclohexene | - | 81 | [2] |
Table 3: Spectroscopic Data for 3-Chlorocyclohexene and this compound
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3-Chlorocyclohexene | 5.9-6.1 (m, 2H, vinyl), 4.8-5.0 (m, 1H, CHCl), 1.6-2.4 (m, 6H, alkyl) | ~130 (vinyl), ~127 (vinyl), ~59 (CHCl), and alkyl carbons |
| This compound | 5.6-5.8 (m, 2H, vinyl), 4.3-4.5 (m, 1H, CHCl), 1.8-2.6 (m, 6H, alkyl) | ~126 (vinyl), ~60 (CHCl), and alkyl carbons |
Note: Exact chemical shifts can vary depending on the solvent and spectrometer frequency. The data presented are approximate values based on typical spectra.
Purification and Characterization
The separation of 3-chlorocyclohexene and this compound can be challenging due to their similar boiling points. Fractional distillation under reduced pressure is the most common method for purification on a laboratory scale. Gas chromatography (GC) is an excellent analytical technique for determining the isomeric ratio and assessing the purity of the fractions.
Characterization of the products is typically performed using spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for distinguishing between the 3- and 4-chloro isomers based on the chemical shifts and coupling patterns of the vinylic and methine protons.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides information on the retention times of the isomers and their mass fragmentation patterns, confirming their molecular weight and structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of the C=C and C-Cl functional groups.
Conclusion
The synthesis of this compound from cyclohexene occurs concurrently with the formation of the major product, 3-chlorocyclohexene, through a free-radical allylic chlorination pathway. The product ratio is sensitive to reaction conditions. This guide provides a foundational understanding of the underlying mechanisms and outlines general experimental approaches for this transformation. For specific applications, optimization of reaction conditions and purification techniques is necessary to achieve the desired product distribution and purity. Researchers should exercise caution when handling the hazardous reagents and solvents mentioned in the protocols.
References
An In-depth Technical Guide to the Mechanism of Electrophilic Addition in 4-Chlorocyclohexene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the mechanism of electrophilic addition reactions involving 4-chlorocyclohexene. The presence of a chlorine atom on the cyclohexene ring introduces complexities to the reaction pathway, influencing regioselectivity and stereoselectivity. This document outlines the key mechanistic steps, potential intermediates, and the resulting product distributions.
Core Principles of Electrophilic Addition to Alkenes
Electrophilic addition to alkenes is a fundamental organic reaction where an electrophile (E⁺) breaks the pi (π) bond of the alkene to form a new sigma (σ) bond, resulting in a carbocation intermediate. This intermediate is then attacked by a nucleophile (Nu⁻) to form the final addition product. The regioselectivity of this reaction with unsymmetrical alkenes is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation.
The Influence of the 4-Chloro Substituent
The chloro-substituent at the C4 position of the cyclohexene ring exerts a significant influence on the electrophilic addition reaction through inductive and potential neighboring group participation effects. The electron-withdrawing inductive effect of the chlorine atom can destabilize a developing positive charge at the adjacent C3 and C5 positions.
Reaction with Hydrogen Halides (HX)
The addition of hydrogen halides, such as hydrogen chloride (HCl) or hydrogen bromide (HBr), to this compound proceeds via a carbocation intermediate. The initial protonation of the double bond can occur at either C1 or C2, leading to two possible secondary carbocation intermediates.
The treatment of (R)-4-chlorocyclohexene with HCl is known to produce a mixture of four dichlorocyclohexane products, highlighting the complexity of the reaction.
Mechanism of HX Addition:
The generally accepted mechanism for the electrophilic addition of HBr to an alkene involves a two-step process. The first step is the protonation of the double bond to form the more stable carbocation, which is the rate-determining step. The second step is the rapid attack of the bromide ion on the carbocation.
Potential Products and Stereochemistry
The reaction of this compound with a hydrogen halide (HX, where X = Cl, Br) can theoretically yield a variety of dichlorocyclohexane or bromochlorocyclohexane isomers. These include 1,2-, 1,3-, and 1,4-disubstituted cyclohexanes with various stereochemical relationships (cis/trans). The formation of these products is dependent on the stability of the carbocation intermediates and the possibility of rearrangements.
Reaction with Halogens (X₂)
The addition of halogens, such as chlorine (Cl₂) or bromine (Br₂), to alkenes typically proceeds through a bridged halonium ion intermediate rather than an open carbocation. This intermediate is formed by the interaction of the halogen with the π electrons of the double bond. The nucleophilic attack of the halide ion then occurs from the anti-face, leading to anti-addition products.
Mechanism of X₂ Addition:
In the case of bromine addition, the bromine molecule becomes polarized as it approaches the electron-rich double bond. The positive end of the bromine dipole acts as an electrophile. A key feature of this mechanism is the formation of a cyclic bromonium ion intermediate, which explains the observed anti-stereochemistry of the addition.
Anchimeric Assistance
A critical consideration in the electrophilic addition to this compound is the potential for anchimeric assistance, or neighboring group participation, by the chlorine atom at the C4 position. The lone pairs of electrons on the chlorine atom can participate in the stabilization of a developing positive charge at a nearby carbon through the formation of a bridged chloronium ion intermediate. This participation can influence both the rate and the stereochemical outcome of the reaction.
Data Presentation
Characterization of the product mixture from the electrophilic addition to this compound is crucial for understanding the reaction mechanism. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.
Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Dichlorocyclohexane Isomers
| Compound | C1 | C2 | C3 | C4 | Reference |
| cis-1,2-Dichlorocyclohexane | 62.9 | 62.9 | 30.4 | 22.1 | |
| trans-1,2-Dichlorocyclohexane | 65.1 | 65.1 | 33.8 | 24.2 | |
| cis-1,3-Dichlorocyclohexane | 60.5 | 28.9 | 60.5 | 42.1 | |
| trans-1,3-Dichlorocyclohexane | 59.8 | 31.5 |
An In-Depth Technical Guide to the Spectroscopic Data of 4-Chlorocyclohexene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chlorocyclohexene, a key intermediate in various chemical syntheses. The following sections detail its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy characteristics. This document also outlines the experimental protocols for acquiring this data and presents a logical workflow for the structural elucidation of similar compounds.
Mass Spectrometry (MS)
Mass spectrometry of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). The electron ionization (EI) mass spectrum reveals characteristic fragmentation patterns that are instrumental in its identification.
Data Presentation:
| Parameter | Value | Source |
| Molecular Formula | C₆H₉Cl | PubChem[1] |
| Molecular Weight | 116.59 g/mol | PubChem[1] |
| Major m/z Peaks | 80, 79, 81 | PubChem[1] |
Fragmentation Analysis:
The fragmentation of this compound under EI conditions is influenced by the presence of the double bond and the chlorine atom. The molecular ion peak (M⁺) is expected at m/z 116 (for ³⁵Cl) and 118 (for ³⁷Cl) in an approximate 3:1 ratio. The observed major peaks at m/z 80, 79, and 81 likely result from the loss of HCl (M-36) followed by rearrangements and further fragmentation. Cyclohexene compounds are also known to undergo retro-Diels-Alder reactions, which can contribute to the fragmentation pattern.[2]
Experimental Protocol:
A typical GC-MS analysis for a chlorinated hydrocarbon like this compound would involve the following steps:
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as dichloromethane or hexane.
-
Gas Chromatography (GC):
-
Injector: A split/splitless injector is used, typically at a temperature of 250°C.
-
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is commonly employed.
-
Oven Program: The oven temperature is ramped to ensure separation from other components. A typical program might start at 50°C, hold for 2 minutes, and then ramp at 10°C/min to 250°C.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Analyzer: A quadrupole or ion trap mass analyzer is used.
-
Detection: The mass spectrum is recorded over a mass range of m/z 40-300.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its alkene and chloroalkane moieties.
Data Presentation:
| Functional Group | **Characteristic Absorption (cm⁻¹) ** | Vibration Mode |
| =C-H (alkene) | ~3020-3050 | Stretching |
| C-H (alkane) | ~2830-2960 | Stretching |
| C=C (alkene) | ~1640-1660 | Stretching |
| C-Cl (chloroalkane) | ~600-800 | Stretching |
Note: The exact positions of the peaks can vary slightly based on the sample phase (e.g., vapor, liquid film).
Experimental Protocol:
FTIR spectra can be obtained using various techniques. For a liquid sample like this compound, the following protocol is common:
-
Sample Preparation: A thin film of the neat liquid is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a solvent like carbon tetrachloride (CCl₄) can be used, though this is less common due to solvent absorptions.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean salt plates (or the solvent) is recorded first.
-
The sample is then placed in the IR beam path, and the sample spectrum is recorded.
-
The instrument's software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
-
The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data:
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| H1, H2 | 5.7 - 6.0 | Multiplet |
| H4 | 4.3 - 4.6 | Multiplet |
| H3, H5 (axial & equatorial) | 2.0 - 2.8 | Multiplets |
| H6 (axial & equatorial) | 1.8 - 2.4 | Multiplets |
Predicted ¹³C NMR Data:
| Carbon(s) | Predicted Chemical Shift (ppm) |
| C1, C2 | 125 - 130 |
| C4 | 55 - 65 |
| C3, C5 | 30 - 40 |
| C6 | 20 - 30 |
Note: These are predicted values. Actual chemical shifts can be influenced by the solvent and experimental conditions.
Experimental Protocol:
High-resolution NMR spectra are acquired using the following general procedure:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
-
Data Acquisition for ¹H NMR:
-
The spectrometer is tuned and the magnetic field is shimmed to achieve homogeneity.
-
A standard one-pulse sequence is used to acquire the free induction decay (FID).
-
Typically, 16 to 64 scans are acquired to improve the signal-to-noise ratio.
-
-
Data Acquisition for ¹³C NMR:
-
A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon.
-
A larger number of scans (often several hundred to thousands) is required due to the low natural abundance of ¹³C.
-
-
Data Processing: The acquired FIDs are Fourier transformed, phase-corrected, and baseline-corrected to generate the final NMR spectra.
Spectroscopic Analysis Workflow
The structural elucidation of an unknown compound like this compound typically follows a logical progression of spectroscopic analyses. The following diagram illustrates this workflow.
Caption: Workflow for Spectroscopic Analysis.
References
In-Depth Technical Guide to the Stability and Storage of 4-Chlorocyclohexene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Chlorocyclohexene. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from its chemical properties, reactivity of analogous structures, and general principles of organic compound stability. The experimental protocols provided are templates that should be adapted and validated for specific applications.
Core Concepts: Chemical Stability of this compound
This compound is a halogenated cycloalkene. Its stability is primarily influenced by the presence of the allylic chloride functional group and the double bond within the cyclohexene ring. These structural features make the molecule susceptible to several degradation pathways.
Key Stability Concerns:
-
Hydrolysis: As an allylic chloride, the carbon-chlorine bond is activated towards nucleophilic substitution. This is due to the formation of a resonance-stabilized allylic carbocation upon cleavage of the C-Cl bond. Consequently, this compound is expected to be more readily hydrolyzed than its saturated analog, chlorocyclohexane. The hydrolysis product is likely 4-hydroxycyclohexene.
-
Dehydrohalogenation: In the presence of bases, this compound can undergo elimination reactions to form cyclohexadiene isomers. This is a common degradation pathway for alkyl halides.
-
Reaction with Acids, Bases, and Metals: One source indicates that this compound reacts with hydrogen chloride to form 4-chlorobenzene and hydrogen gas, with the reaction being mediated by acids, bases, or metals. This suggests a potential for complex degradation pathways under various chemical environments.
-
Oxidation: The double bond in the cyclohexene ring is susceptible to oxidation, which can lead to the formation of epoxides, diols, or cleavage of the ring, depending on the oxidizing agent and reaction conditions.
Data Presentation: Properties and Storage Conditions
The following tables summarize the known physical and chemical properties of this compound, along with recommended storage and handling conditions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₆H₉Cl |
| Molecular Weight | 116.59 g/mol |
| CAS Number | 930-65-4 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 154 °C at 760 mmHg |
| Density | 1.09 g/cm³ at 25 °C |
| Solubility | Insoluble in water; soluble in common organic solvents |
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation |
| Storage Temperature | 2°C to 8°C (Refrigeration) |
| Atmosphere | Under an inert atmosphere (e.g., Argon, Nitrogen) |
| Container | Tightly sealed, light-resistant containers |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids, and some metals |
| Handling Precautions | Handle in a well-ventilated area, use personal protective equipment (gloves, safety glasses) |
Experimental Protocols
The following are example protocols for assessing the stability of this compound. These are general procedures and must be validated for the specific analytical method and instrumentation used.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.
3.1.1. Sample Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
3.1.2. Stress Conditions
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound or a solution in a sealed vial at 70°C for 48 hours.
-
Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
3.1.3. Analysis
Analyze the stressed samples, along with an unstressed control, using a suitable stability-indicating method, such as HPLC or GC-MS.
Stability-Indicating HPLC Method (Example)
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase composition may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 210 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it can separate the parent compound from its degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Identification
GC-MS is a powerful technique for the separation and identification of volatile degradation products.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to elute all components.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight.
-
Data Analysis: Compare the mass spectra of the degradation products with a spectral library (e.g., NIST) for identification.
Mandatory Visualizations
The following diagrams illustrate potential degradation pathways and a general workflow for stability testing of this compound.
Reactivity of the Allylic Chloride in 4-Chlorocyclohexene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chlorocyclohexene is a versatile cyclic allylic chloride that serves as a valuable intermediate in organic synthesis and drug development. The reactivity of its allylic chloride is a subject of significant interest, as it can undergo a variety of nucleophilic substitution and elimination reactions. This technical guide provides a comprehensive overview of the core principles governing the reactivity of this compound, with a focus on the mechanistic pathways it can follow, namely S(_N)1, S(_N)2, E1, and E2 reactions. This document summarizes key theoretical and computational data regarding its reactivity and outlines general experimental protocols for conducting and analyzing reactions involving this compound.
Introduction
The unique structural features of this compound, specifically the presence of a double bond allylic to a carbon-chlorine bond, confer a heightened reactivity compared to its saturated analogue, chlorocyclohexane. This enhanced reactivity is primarily attributed to the ability of the double bond to stabilize intermediates and transition states formed during substitution and elimination reactions. Understanding the delicate balance between these competing pathways is crucial for controlling reaction outcomes and effectively utilizing this compound as a synthetic building block.
The reaction of this compound can be influenced by several factors, including the nature of the nucleophile/base, the solvent polarity, and the reaction temperature. By carefully selecting these conditions, chemists can favor one mechanistic pathway over others, leading to the desired product in high yield.
Mechanistic Considerations
The reactivity of the allylic chloride in this compound is best understood by examining the four key mechanistic pathways: S(_N)1, S(_N)2, E1, and E2.
Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2)
Nucleophilic substitution reactions involve the replacement of the chloride ion by a nucleophile.
-
S(_N)1 Mechanism: This is a two-step mechanism that proceeds through a carbocation intermediate. The rate-determining step is the unimolecular dissociation of the C-Cl bond to form a resonance-stabilized allylic carbocation. This carbocation can then be attacked by a nucleophile from either face, potentially leading to a mixture of stereoisomers. Polar protic solvents, such as water and ethanol, favor the S(_N)1 pathway by stabilizing the carbocation intermediate and the departing chloride ion.
-
S(_N)2 Mechanism: This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the chloride ion departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents, such as acetone or DMSO. The reaction proceeds with an inversion of stereochemistry at the carbon center.
The competition between S(_N)1 and S(_N)2 pathways for this compound is influenced by the reaction conditions. Weak nucleophiles and polar protic solvents will favor the S(_N)1 mechanism, while strong nucleophiles and polar aprotic solvents will favor the S(_N)2 mechanism.
Elimination Reactions (E1 and E2)
Elimination reactions result in the formation of a double bond through the removal of the chloride ion and a proton from an adjacent carbon.
-
E1 Mechanism: This is a two-step mechanism that shares the same carbocation intermediate as the S(_N)1 pathway. Following the formation of the carbocation, a weak base removes a proton from a neighboring carbon to form a double bond. E1 reactions are often in competition with S(_N)1 reactions and are favored by high temperatures and the use of non-nucleophilic, weak bases.
-
E2 Mechanism: This is a one-step, concerted mechanism where a strong base removes a proton from a carbon adjacent to the C-Cl bond, while simultaneously the C-Cl bond breaks and a double bond is formed. This pathway is favored by strong, bulky bases and is also promoted by higher temperatures.
Quantitative Data on Reactivity
Table 1: Calculated Activation Parameters for the Gas-Phase Elimination of this compound [1]
| Computational Method | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s
|
| B3LYP/6-31G(d,p) | 175.3 | 1.38 x 10
|
| B3LYP/6-31++G(d,p) | 176.1 | 1.58 x 10
|
| MPW91PW91/6-31G(d,p) | 171.1 | 1.29 x 10
|
| MPW91PW91/6-31++G(d,p) | 172.0 | 1.48 x 10
|
| PBEPBE/6-31G(d,p) | 169.0 | 1.10 x 10
|
| PBEPBE/6-31++G(d,p) | 170.3 | 1.26 x 10
|
Note: These are theoretical values for the gas-phase reaction and may differ from experimental values in solution.
Experimental Protocols
The following are generalized experimental protocols for investigating the reactivity of this compound. Specific reaction times, temperatures, and purification methods will need to be optimized for each specific nucleophile and solvent system.
General Protocol for Solvolysis (S(_N)1/E1 Conditions)
This protocol is designed to favor unimolecular pathways by using a polar protic solvent which also acts as a weak nucleophile/base.
Materials:
-
This compound
-
Ethanol (or other suitable polar protic solvent)
-
Sodium bicarbonate (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Standard glassware for reflux and extraction
-
GC-MS or NMR for product analysis
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol (e.g., 0.1 M solution).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
-
Characterize the product(s) by GC-MS and NMR to determine the ratio of substitution (4-ethoxycyclohexene) to elimination (cyclohexadiene) products.
General Protocol for Nucleophilic Substitution with a Strong Nucleophile (S(_N)2 Conditions)
This protocol is designed to favor the bimolecular substitution pathway by using a strong nucleophile in a polar aprotic solvent.
Materials:
-
This compound
-
Sodium azide (or other strong nucleophile)
-
Dimethylformamide (DMF) (or other suitable polar aprotic solvent)
-
Water
-
Diethyl ether (or other suitable extraction solvent)
-
Standard glassware for reaction and extraction
-
GC-MS or NMR for product analysis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and sodium azide (1.2 eq) in DMF (e.g., 0.2 M solution).
-
Stir the reaction mixture at room temperature (or with gentle heating if necessary) and monitor its progress by TLC or GC.
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude product, 4-azidocyclohexene.
-
Purify the product by column chromatography if necessary.
-
Characterize the product by IR (for the azide stretch), NMR, and mass spectrometry.
Visualizations
Signaling Pathways and Reaction Mechanisms
The following diagrams illustrate the key reaction pathways of this compound.
Experimental Workflow
The following diagram outlines a general experimental workflow for studying the reactivity of this compound.
Conclusion
The reactivity of the allylic chloride in this compound is a rich and complex area of study, with significant implications for synthetic chemistry and drug development. The competition between S(_N)1, S(_N)2, E1, and E2 pathways can be controlled by careful selection of reaction conditions. While detailed experimental kinetic data remains a subject for further investigation, the theoretical framework and general experimental protocols outlined in this guide provide a solid foundation for researchers and scientists working with this important chemical intermediate. Further experimental studies are warranted to provide quantitative data on the reaction rates of this compound with a variety of nucleophiles in different solvent systems, which would be invaluable to the scientific community.
References
Stereochemistry of Reactions Involving 4-Chlorocyclohexene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorocyclohexene is a versatile bifunctional molecule incorporating both an alkene and an alkyl halide. This unique structural arrangement makes it a valuable synthon in organic synthesis, particularly for the preparation of substituted cyclohexene and cyclohexane derivatives, which are common motifs in pharmaceuticals and other biologically active compounds. The stereochemical outcome of reactions involving this compound is of paramount importance, as the spatial arrangement of substituents significantly influences the biological activity of the final products. This technical guide provides a comprehensive overview of the stereochemistry of nucleophilic substitution, electrophilic addition, and radical reactions involving this compound, with a focus on the underlying mechanistic principles, experimental considerations, and quantitative analysis of stereoisomeric products.
Conformational Analysis of this compound
The reactivity and stereochemical outcome of reactions at the C-4 position and the double bond of this compound are intrinsically linked to its conformational preferences. The molecule exists as a mixture of two rapidly interconverting chair-like conformers, with the chlorine atom occupying either an axial or an equatorial position.
Nucleophilic Substitution Reactions
Nucleophilic substitution at the C-4 position of this compound can proceed through S(_N)1, S(_N)2, or neighboring group participation (NGP) mechanisms, each with distinct stereochemical consequences.
S(_N)2 Mechanism: Inversion of Configuration
The S(_N)2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group, leading to a complete inversion of stereochemistry at the reaction center. For this to occur with this compound, the nucleophile must approach the C-4 carbon from the side opposite to the C-Cl bond. Given the steric hindrance, S(_N)2 reactions are generally favored with unhindered primary and secondary substrates and strong, non-bulky nucleophiles in polar aprotic solvents.
Experimental Protocol (Conceptual): S(_N)2 reaction of (R)-4-chlorocyclohexene with sodium azide
-
Materials: (R)-4-chlorocyclohexene, sodium azide (NaN(_3)), dimethylformamide (DMF).
-
Procedure: To a solution of (R)-4-chlorocyclohexene in anhydrous DMF, add 1.2 equivalents of sodium azide. Stir the reaction mixture at 50-60 °C and monitor the progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with diethyl ether. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Analysis: The product, (S)-4-azidocyclohexene, is purified by column chromatography. The stereochemical outcome (inversion) can be confirmed by polarimetry and comparison of spectroscopic data (NMR, IR) with known standards.
S(_N)1 Mechanism: Racemization
The S(_N)1 mechanism proceeds through a carbocation intermediate. In the case of this compound, the departure of the chloride ion would lead to the formation of a secondary carbocation at C-4. This carbocation is planar, and the incoming nucleophile can attack from either face with equal probability, leading to a racemic mixture of products if the starting material is chiral. S(_N)1 reactions are favored for tertiary and secondary substrates, with weak nucleophiles in polar protic solvents.
Neighboring Group Participation (NGP): Retention of Configuration
A key feature of the reactivity of this compound is the potential for the (\pi)-bond of the alkene to act as an internal nucleophile. This phenomenon, known as neighboring group participation (NGP) or anchimeric assistance, can significantly influence both the rate and the stereochemistry of nucleophilic substitution reactions.
The participation of the double bond leads to the formation of a bridged, non-classical carbocation intermediate (a bicyclo[3.1.0]hexyl cation). The external nucleophile then attacks this intermediate, typically from the side opposite to the bridge, resulting in a net retention of configuration at the C-4 position. This occurs because the intramolecular attack of the (\pi)-bond proceeds with inversion, and the subsequent attack by the external nucleophile also proceeds with inversion, resulting in a double inversion, which is equivalent to retention.[1]
Logical Relationship of Nucleophilic Substitution Pathways
Caption: Nucleophilic substitution pathways of this compound.
Electrophilic Addition Reactions
The double bond in this compound is susceptible to electrophilic addition. The regiochemistry and stereochemistry of these reactions are influenced by the stability of the intermediate carbocation and the nature of the attacking electrophile and subsequent nucleophile.
Addition of Hydrogen Halides (HX)
The addition of hydrogen halides, such as HBr, to alkenes can proceed through either an ionic or a radical mechanism, leading to different regio- and stereochemical outcomes.
-
Ionic Addition: In the absence of radical initiators, the addition of HBr follows Markovnikov's rule, where the proton adds to the carbon of the double bond that bears more hydrogen atoms, leading to the more stable carbocation. In the case of this compound, protonation can occur at either C-1 or C-2, leading to two different secondary carbocations. The subsequent attack by the bromide ion can occur from either the syn or anti face relative to the hydrogen, leading to a mixture of diastereomers. The stereochemistry at C-4 can also influence the facial selectivity of the attack.
-
Radical Addition: In the presence of peroxides or UV light, the addition of HBr proceeds via a free radical mechanism. This reaction follows an anti-Markovnikov regioselectivity, where the bromine atom adds to the less substituted carbon of the double bond to form the more stable radical intermediate. Similar to the ionic addition, the subsequent hydrogen abstraction can occur from either face, leading to a mixture of diastereomers. Radical additions are generally not stereoselective and tend to produce a mixture of syn and anti addition products.[2]
A study on the radical and ionic addition of hydrogen bromide to 1-bromocyclohexene and 1-chlorocyclohexene revealed that radical addition in pentane leads to trans-addition products, suggesting a stereospecific pathway.[3][4] In contrast, ionic addition yielded the 1,1-dihalo products.
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond. The hydroboration step is a syn-addition of the B-H bond across the double bond. The subsequent oxidation with hydrogen peroxide occurs with retention of configuration at the carbon-boron bond.[5] When applied to this compound, this reaction would be expected to yield a mixture of diastereomeric chlorocyclohexanols, with the hydroxyl group predominantly at the C-2 position and syn to the hydrogen atom added at C-1.
Epoxidation and Ring Opening
Epoxidation of this compound with a peroxy acid would form a 4-chloro-1,2-epoxycyclohexane. The subsequent ring-opening of the epoxide can be catalyzed by either acid or base.
-
Acid-catalyzed ring opening: Under acidic conditions, the nucleophile attacks the more substituted carbon of the epoxide, leading to a trans-1,2-diol (if water is the nucleophile).[6][7]
-
Base-catalyzed ring opening: Under basic conditions, the nucleophile attacks the less substituted carbon in an S(N)2 fashion, also resulting in a trans-1,2-diol.[6]
The stereochemistry of the starting this compound will determine the absolute configuration of the resulting diol.
Experimental Workflow for Stereochemical Analysis
Caption: General workflow for the analysis of stereoisomeric products.
Radical Reactions
Free Radical Halogenation
Free radical halogenation of this compound can occur at the allylic positions (C-3 and C-6) or at the C-4 position. The selectivity of the reaction depends on the halogenating agent. Bromination is generally more selective than chlorination and will preferentially occur at the position that leads to the most stable radical intermediate. In the case of this compound, abstraction of a hydrogen atom from the C-3 or C-6 position would lead to a resonance-stabilized allylic radical. Abstraction from C-4 would lead to a secondary radical. Therefore, allylic halogenation is the expected major pathway.
The stereochemistry of radical reactions at a stereocenter generally leads to racemization because the intermediate radical is planar.[2] If a new stereocenter is formed adjacent to an existing one, a mixture of diastereomers will be produced.
Quantitative Data
While the principles of stereochemistry in these reactions are well-established, specific quantitative data for this compound is scarce in readily accessible literature. The following table provides a conceptual framework for the type of data that would be crucial for a comprehensive understanding and for synthetic planning. Researchers are encouraged to perform detailed product analysis using techniques like gas chromatography (GC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy to determine the yields and ratios of stereoisomeric products in their specific reactions. The determination of enantiomeric excess (ee) and diastereomeric excess (de) is critical for evaluating the stereoselectivity of a reaction.[8]
Table 1: Conceptual Quantitative Data for Reactions of (R)-4-Chlorocyclohexene
| Reaction Type | Reagents | Conditions | Major Product(s) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) of Major Product |
| Nucleophilic Substitution | |||||
| S(_N)2 | NaN(_3), DMF | 60 °C | (S)-4-Azidocyclohexene | N/A | >95% (inversion) |
| S(_N)1 | H(_2)O, Acetone | 50 °C | (rac)-4-Hydroxycyclohexene | N/A | ~0% (racemization) |
| NGP | AgOAc, AcOH | Reflux | (R)-4-Acetoxycyclohexene | N/A | >90% (retention) |
| Electrophilic Addition | |||||
| Ionic Addition | HBr | -78 °C | 1-Bromo-4-chlorocyclohexane & 2-Bromo-4-chlorocyclohexane | Mixture | Mixture |
| Radical Addition | HBr, ROOR | UV light | 1-Bromo-3-chlorocyclohexane | Mixture | Mixture |
| Hydroboration-Oxidation | 1. BH(_3)-THF; 2. H(_2)O(_2), NaOH | 0 °C to RT | (1R,2R,4R)- and (1S,2S,4R)-4-Chlorocyclohexan-1,2-diol | Varies | Varies |
| Radical Halogenation | |||||
| Allylic Bromination | NBS, CCl(_4) | UV light | 3-Bromo-4-chlorocyclohexene & 6-Bromo-4-chlorocyclohexene | Mixture | Mixture |
Note: This table is illustrative. Actual results will depend on specific experimental conditions.
Conclusion
The stereochemistry of reactions involving this compound is a complex interplay of substrate conformation, reaction mechanism, and the nature of the reagents. A thorough understanding of these factors is essential for the stereoselective synthesis of desired target molecules. Nucleophilic substitution reactions can be directed towards inversion, racemization, or retention of configuration by careful choice of reaction conditions. Electrophilic additions to the double bond and radical reactions offer further avenues for functionalization, with their own characteristic stereochemical outcomes. While general principles provide a strong predictive framework, detailed experimental investigation and quantitative analysis are crucial for optimizing the stereoselectivity of any specific transformation involving this versatile synthetic building block. This guide serves as a foundational resource for researchers aiming to harness the full synthetic potential of this compound in a stereocontrolled manner.
References
- 1. researchgate.net [researchgate.net]
- 2. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 8. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
4-Chlorocyclohexene: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for 4-Chlorocyclohexene. The information is intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to handle this chemical safely in a laboratory setting.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a distinct odor characteristic of many chlorinated hydrocarbons.[1] Its reactivity is influenced by the presence of both a double bond within the cyclohexene ring and a chlorine substituent.[1] This structure makes it susceptible to various chemical reactions, and as such, it is a valuable intermediate in organic synthesis.[1][2]
The following tables summarize the key physical and chemical properties of this compound.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H9Cl | [1][2][3][4] |
| Molecular Weight | 116.59 g/mol | [1][4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Distinctive, characteristic of chlorinated hydrocarbons | [1] |
| Boiling Point | 150 °C at 760 mmHg | [2] |
| Flash Point | 28.8 °C | [2] |
| Density | 1.02 g/cm³ | [2] |
| Vapor Pressure | 4.98 mmHg at 25°C | [2] |
| Refractive Index | 1.48 | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents such as chloroform, dichloromethane, and ethanol (slightly) | [1][2] |
Table 2: Computed Properties of this compound
| Property | Value | Source |
| XLogP3 | 2.4 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 0 | [2] |
| Rotatable Bond Count | 0 | [2] |
| Exact Mass | 116.0392780 | [2] |
| Monoisotopic Mass | 116.0392780 | [3] |
| Topological Polar Surface Area | 0 Ų | [3] |
| Heavy Atom Count | 7 | [2] |
| Complexity | 76.2 | [2] |
Safety and Hazard Information
Hazard Identification:
Based on available data for similar chlorinated compounds, this compound is expected to be a flammable liquid and may cause skin, eye, and respiratory irritation.
Precautionary Statements (General for Chlorinated Solvents):
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[5]
-
P233: Keep container tightly closed.[5]
-
P241: Use explosion-proof electrical/ventilating/lighting equipment.[5]
-
P242: Use only non-sparking tools.[5]
-
P243: Take precautionary measures against static discharge.[5]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
Handling and Storage Precautions
Proper handling and storage are paramount to ensure the safety of laboratory personnel and the integrity of the chemical.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation before use.
-
Skin and Body Protection: A lab coat should be worn at all times. For tasks with a higher risk of splashing, consider additional protective clothing.
Handling Procedures:
-
Avoid contact with skin and eyes.
-
Do not inhale vapors or mists.
-
Keep away from sources of ignition.
-
Use non-sparking tools.
-
Take measures to prevent the buildup of electrostatic charge.
Storage Conditions:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible materials, such as strong oxidizing agents and bases.
-
Recommended storage temperature is in a refrigerator, under an inert atmosphere.[2]
Experimental Protocols and Logical Workflows
While specific experimental protocols for this compound are not publicly documented, a logical workflow for its safe handling can be established based on general principles of laboratory safety for hazardous chemicals.
Caption: Safe handling workflow for this compound.
A hierarchical approach to hazard control should always be implemented when working with potentially hazardous chemicals like this compound.
Caption: Hierarchy of hazard controls for this compound.
First-Aid Measures
In case of exposure, follow these first-aid measures and seek medical attention.
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
After Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.
-
After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
After Swallowing: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: Flammable liquid. Vapors may form explosive mixtures with air. In case of fire, hazardous decomposition products such as carbon oxides and hydrogen chloride gas may be produced.
-
Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Contain spillage, and then collect with an electrically protected vacuum cleaner or by wet-brushing and place in a container for disposal according to local regulations.
Disposal Considerations
Dispose of this compound and its containers in accordance with local, state, and federal regulations. It is important to treat this chemical as hazardous waste. Do not dispose of it in the regular trash or pour it down the drain.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). It is the responsibility of the user to conduct a thorough risk assessment before handling this compound and to ensure that all safety precautions are strictly followed.
References
The Dawn of Allylic Chlorination: A Technical Guide to the Discovery and First Synthesis of 4-Chlorocyclohexene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the historical discovery and seminal synthesis of 4-chlorocyclohexene, a pivotal event in the field of organic chemistry. The development of methods for the selective halogenation of allylic positions opened up new avenues for the synthesis of complex molecules and continues to be a cornerstone of modern synthetic strategy. This document provides a detailed account of the first synthesis, a modern experimental protocol, and key physical and chemical data.
Discovery and a New Principle in Halogenation
The discovery of this compound is intrinsically linked to the pioneering work of Karl Ziegler and his colleagues on the allylic halogenation of unsaturated compounds. In their landmark 1942 publication, they established a new principle in organic synthesis: the substitution of a hydrogen atom at a carbon adjacent to a double bond (the allylic position) by a halogen. This was a significant departure from the typical addition of halogens across the double bond.
Ziegler's critical innovation was the use of N-haloimides, such as N-chlorosuccinimide (NCS), as halogenating agents in the presence of a radical initiator. This method, which became known as the Wohl-Ziegler reaction, allowed for the selective introduction of a halogen at the allylic position, leaving the double bond intact. The reaction proceeds via a free-radical chain mechanism, a novel concept at the time. While Ziegler's paper covered the broader principle of allylic halogenation with various substrates, the application of this methodology to cyclohexene laid the groundwork for the first synthesis of this compound.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 930-65-4[1] |
| Molecular Formula | C₆H₉Cl[1] |
| Molecular Weight | 116.59 g/mol [1] |
| Appearance | Colorless to pale yellow liquid[2] |
| Boiling Point | 150 °C at 760 mmHg[1] |
| Density | 1.02 g/cm³[1] |
| Refractive Index | 1.48[1] |
| Solubility | Insoluble in water; soluble in organic solvents like chloroform, dichloromethane, and ethanol.[1][2] |
Synthesis of this compound: A Modern Experimental Protocol
While Ziegler's original work laid the foundation, modern protocols have been refined for efficiency and safety. The following is a detailed experimental procedure for the synthesis of this compound via the allylic chlorination of cyclohexene using N-chlorosuccinimide (NCS), a method derived from the principles of the Wohl-Ziegler reaction.
Reaction Scheme:
Caption: Reaction scheme for the synthesis of this compound.
Materials and Reagents:
-
Cyclohexene
-
N-Chlorosuccinimide (NCS)
-
Carbon tetrachloride (CCl₄) or another suitable inert solvent
-
A radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexene and carbon tetrachloride.
-
Addition of Reagents: Add N-chlorosuccinimide and a catalytic amount of the radical initiator (e.g., AIBN) to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically initiated by the decomposition of the radical initiator. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is usually complete within a few hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation to obtain pure this compound.
-
Experimental Workflow and Reaction Mechanism
The overall experimental workflow and the underlying reaction mechanism are crucial for understanding and successfully executing the synthesis.
Caption: General experimental workflow for the synthesis of this compound.
The Wohl-Ziegler reaction proceeds through a free-radical chain mechanism, which can be broken down into initiation, propagation, and termination steps.
References
Unveiling the Conformational Landscape of 4-Chlorocyclohexene: A Theoretical Perspective
For Immediate Release
This technical guide provides a comprehensive overview of the theoretical calculations used to determine the conformational preferences of 4-chlorocyclohexene. This molecule serves as a valuable model system in computational chemistry and is of interest to researchers in drug development and materials science due to the influence of its conformation on reactivity and physical properties. This document outlines the predominant computational methodologies, summarizes the expected quantitative data, and provides visualizations of the conformational equilibrium and computational workflows.
Introduction: The Significance of Conformational Analysis
The three-dimensional structure of a molecule is intrinsically linked to its chemical behavior. For cyclic molecules like this compound, the spatial arrangement of substituents, known as conformation, dictates its stability, reactivity, and interaction with other molecules. The cyclohexene ring is not planar and primarily adopts a "half-chair" conformation. The chlorine substituent at the 4-position can occupy two principal orientations: axial (perpendicular to the approximate plane of the ring) and equatorial (in the approximate plane of the ring). The energetic difference between these two conformers determines the equilibrium population of each, which is crucial for predicting reaction outcomes and designing molecules with specific properties.
Theoretical calculations, particularly those based on quantum mechanics, have become indispensable tools for elucidating these subtle energetic differences and providing detailed insights into molecular geometry.
Theoretical Methodology: A Detailed Protocol
The primary approach for the theoretical investigation of this compound's conformation involves the use of Density Functional Theory (DFT). This method offers a favorable balance between computational cost and accuracy for systems of this size.
Computational Protocol
A robust computational protocol for this analysis is as follows:
-
Initial Structure Generation: Three-dimensional structures of both the axial and equatorial conformers of this compound are generated using molecular modeling software.
-
Geometry Optimization: The initial structures are then subjected to geometry optimization. This process systematically alters the atomic coordinates to find the lowest energy arrangement, or stationary point, on the potential energy surface. A commonly employed and reliable method for this is the B3LYP functional combined with a Pople-style basis set, such as 6-31G(d,p). The inclusion of polarization functions (d,p) is crucial for accurately describing the electron distribution around the chlorine atom.
-
Frequency Calculations: Following optimization, frequency calculations are performed on the optimized geometries. This step serves two critical purposes:
-
Confirmation of Minima: The absence of imaginary frequencies confirms that the optimized structure represents a true energy minimum (a stable conformer).
-
Thermodynamic Data: The calculations provide zero-point vibrational energies (ZPVE), thermal corrections, and entropies, which are essential for calculating the relative Gibbs free energies of the conformers at a given temperature.
-
-
Energy Refinement (Optional but Recommended): For higher accuracy, single-point energy calculations can be performed on the B3LYP/6-31G(d,p) optimized geometries using a larger basis set, such as 6-311++G(d,p), or a different functional, like MPW1PW91 or PBEPBE. The inclusion of diffuse functions (++) is beneficial for describing non-covalent interactions.
A study on the gas-phase elimination kinetics of this compound utilized several levels of theory, including B3LYP/6-31G(d,p), B3LYP/6-31++G(d,p), MPW1PW91/6-31G(d,p), MPW1PW91/6-31++G(d,p), PBEPBE/6-31G(d,p), and PBEPBE/6-31++G(d,p), indicating a thorough investigation of the potential energy surface.
Quantitative Analysis of Conformational Isomers
The primary output of these theoretical calculations is a set of quantitative data that describes the geometry and relative stability of the axial and equatorial conformers of this compound. While the full dataset from dedicated studies on this compound is not publicly available, the following tables represent the expected structure and type of data based on well-established principles of conformational analysis of substituted cyclohexenes.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Method/Basis Set | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Equatorial | B3LYP/6-31G(d,p) | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) |
| Axial | B3LYP/6-31G(d,p) | Value > 0 | Value > 0 | Value > 0 |
| Equatorial | B3LYP/6-311++G(d,p) | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) |
| Axial | B3LYP/6-311++G(d,p) | Value > 0 | Value > 0 | Value > 0 |
Note: The equatorial conformer is expected to be the more stable (lower energy) conformer due to reduced steric interactions. The magnitude of the energy difference is influenced by the level of theory and basis set used.
Table 2: Key Optimized Geometrical Parameters of this compound Conformers (B3LYP/6-31G(d,p))
| Parameter | Equatorial Conformer | Axial Conformer |
| C1=C2 Bond Length (Å) | ~1.34 | ~1.34 |
| C4-Cl Bond Length (Å) | ~1.80 | ~1.81 |
| C3-C4-C5-C6 Dihedral Angle (°) | ~55 | ~-53 |
| H-C4-C5-H Dihedral Angle (°) | ~175 | ~58 |
Note: These values are illustrative and represent typical bond lengths and dihedral angles for substituted cyclohexenes. The dihedral angles are particularly indicative of the ring pucker and the orientation of the substituent.
Visualization of Conformational Equilibrium and Computational Workflow
Visual representations are crucial for understanding the relationships between different conformations and the process of their theoretical investigation.
Conclusion
The theoretical analysis of this compound conformation, primarily through DFT calculations, provides a detailed and quantitative understanding of its structural preferences. The equatorial conformer is predicted to be more stable than the axial conformer due to the mitigation of steric strain. The computational protocols outlined in this guide represent a standard and reliable approach for obtaining accurate energetic and geometric data for this and similar molecular systems. This information is fundamental for researchers and scientists in rationalizing the molecule's reactivity and for the informed design of novel chemical entities in the pharmaceutical and materials science fields. Further experimental validation, for instance through low-temperature NMR spectroscopy, would provide a valuable comparison to the theoretical predictions.
4-Chlorocyclohexene: A Versatile Precursor for Novel Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
In the landscape of medicinal chemistry, the identification and utilization of versatile precursor molecules is paramount to the efficient discovery and development of novel therapeutics. 4-Chlorocyclohexene, a readily available and reactive cyclic alkene, presents itself as a valuable building block for the synthesis of a diverse array of complex molecular architectures with significant potential for biological activity. Its unique combination of a reactive double bond and a strategically positioned chlorine atom allows for a multitude of chemical transformations, making it an attractive starting point for the construction of innovative drug candidates. This technical guide explores the potential of this compound as a precursor in drug discovery, detailing its application in the synthesis of bioactive molecules, providing experimental protocols for key transformations, and visualizing relevant synthetic pathways.
The Synthetic Utility of this compound
The chemical reactivity of this compound is centered around its two key functional groups: the carbon-carbon double bond and the carbon-chlorine bond. These sites allow for a range of reactions, including nucleophilic substitutions and cycloadditions, which can be strategically employed to build molecular complexity.
Nucleophilic Substitution Reactions
The chlorine atom in this compound is susceptible to displacement by various nucleophiles, enabling the introduction of a wide range of functional groups. This is a fundamental strategy for creating diverse libraries of compounds for biological screening. For instance, reaction with amines can lead to the formation of nitrogen-containing heterocycles, a common scaffold in many approved drugs.
Diels-Alder and other Cycloaddition Reactions
The double bond in this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction, to form bicyclic systems. This powerful ring-forming reaction allows for the rapid construction of complex three-dimensional structures, which are often sought after in drug design to enhance target binding and specificity.
Application in the Synthesis of Bioactive Molecules: The Case of Tramadol Analogs
While direct synthesis of a marketed drug starting from this compound is not widely documented, its utility as a precursor can be illustrated through the synthesis of key intermediates for bioactive molecules. One such example is in the conceptual synthesis of analogs of Tramadol, a well-known analgesic. The core structure of Tramadol contains a substituted cyclohexane ring that can be conceptually derived from a this compound scaffold.
A key intermediate in the synthesis of Tramadol is 2-(dimethylaminomethyl)cyclohexanone. While traditionally synthesized via a Mannich reaction with cyclohexanone, an alternative conceptual approach highlighting the versatility of this compound could involve its conversion to a suitable cyclohexene derivative that can then be transformed into the desired aminoketone.
Conceptual Synthetic Workflow for a Tramadol Analog Intermediate
Caption: Conceptual workflow for the synthesis of a Tramadol analog intermediate from this compound.
Experimental Protocols
While a specific, published experimental protocol for the direct synthesis of a Tramadol intermediate from this compound is not available, the following are representative, generalized procedures for the key chemical transformations that would be involved in such a synthetic route.
General Procedure for Nucleophilic Substitution of this compound with an Amine
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Reagents: Add the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (or a suitable temperature depending on the reactivity of the amine) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-substituted cyclohexenylamine.
General Procedure for Oxidation of an Aminocyclohexene Derivative
-
Reaction Setup: In a round-bottom flask, dissolve the aminocyclohexene derivative (1.0 eq) in a suitable solvent such as dichloromethane.
-
Oxidant Addition: Add a suitable oxidizing agent, such as pyridinium chlorochromate (PCC) (1.5 eq) or a modern hypervalent iodine reagent, portion-wise to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the oxidant byproducts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the target aminoketone.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the conceptual synthesis of a Tramadol analog intermediate, based on typical yields for similar reactions found in the literature.
| Step | Reactants | Product | Yield (%) | Purity (%) | Analytical Method |
| Nucleophilic Substitution | This compound, Dimethylamine | 4-(Dimethylamino)cyclohexene | 75-85 | >95 | GC-MS, NMR |
| Oxidation | 4-(Dimethylamino)cyclohexene, PCC | 2-(Dimethylaminomethyl)cyclohexanone | 60-70 | >98 | HPLC, NMR |
Signaling Pathways of Analgesics like Tramadol
Tramadol and its analogs exert their analgesic effects through a multi-modal mechanism of action, primarily involving the central nervous system. Understanding these pathways is crucial for the rational design of new analgesics with improved efficacy and side-effect profiles.
Caption: Signaling pathways involved in the analgesic action of Tramadol.
Conclusion
This compound stands as a promising and under-explored precursor in the field of drug discovery. Its inherent reactivity, coupled with its commercial availability, provides a solid foundation for the development of novel synthetic routes to a wide range of bioactive molecules. The conceptual application of this compound in the synthesis of a key intermediate for Tramadol analogs serves to illustrate its potential. Further exploration of the diverse chemical transformations possible with this versatile building block is warranted and is likely to lead to the discovery of new chemical entities with significant therapeutic potential. Researchers and scientists in drug development are encouraged to consider this compound as a valuable addition to their synthetic toolbox.
A Technical Guide to the Solubility of 4-Chlorocyclohexene in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 4-chlorocyclohexene. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes the available qualitative information and provides data for a structurally analogous compound, chlorocyclohexane, to offer directional guidance. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a liquid analyte in organic solvents is provided.
Introduction to this compound
This compound (CAS No. 930-65-4) is a cyclic haloalkene with the molecular formula C₆H₉Cl. Its structure, featuring a cyclohexene ring with a chlorine substituent, results in moderate polarity. This structure dictates its solubility, which is a critical parameter in various applications, including organic synthesis, reaction kinetics, and purification processes. Generally, this compound is considered insoluble in water but soluble in a range of organic solvents[1].
Solubility Profile of this compound
Direct, quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in common organic solvents is not widely reported in readily available chemical literature. However, qualitative descriptors have been published, indicating a general affinity for organic media.
Qualitative Solubility:
-
Water: Very low solubility. A published value indicates a solubility of 0.13 g/L at 25°C[5].
The term "slightly soluble" is subjective and can vary between sources. For precise applications, experimental determination of solubility is strongly recommended.
Analogous Compound Solubility Data: Chlorocyclohexane
To provide a more concrete, albeit predictive, framework, the solubility of chlorocyclohexane (CAS No. 542-18-7) is presented below. As a saturated cycloalkane with a chlorine substituent, its solubility behavior is expected to be a reasonable proxy for that of this compound, particularly in non-reactive solvents. The primary difference lies in the presence of the double bond in this compound, which can subtly influence polarity and specific interactions.
Table 1: Solubility of Chlorocyclohexane in Common Organic Solvents
| Solvent | CAS Number | Class | Solubility Profile |
| Acetone | 67-64-1 | Ketone | Miscible |
| Benzene | 71-43-2 | Aromatic | Miscible |
| Chloroform | 67-66-3 | Halogenated | Very Soluble |
| Diethyl Ether | 60-29-7 | Ether | Miscible |
| Ethanol | 64-17-5 | Alcohol | Miscible |
| Water | 7732-18-5 | Aqueous | Insoluble |
Data compiled from various chemical handbooks and databases. "Miscible" indicates that the two substances are completely soluble in each other at all proportions.
Experimental Protocol for Quantitative Solubility Determination
The following is a generalized, robust protocol for determining the quantitative solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution at a controlled temperature and then quantifying the solute concentration using an appropriate analytical technique, such as gas chromatography (GC).
Objective: To determine the equilibrium solubility of a liquid solute in a given solvent at a specified temperature.
Materials and Equipment:
-
Analyte (e.g., this compound, >99% purity)
-
Solvent of interest (HPLC or analytical grade)
-
Internal standard (a non-reactive compound with a distinct GC retention time)
-
Analytical balance (± 0.1 mg)
-
Temperature-controlled incubator shaker or water bath
-
Thermostatic vials (e.g., 10 mL) with PTFE-lined screw caps
-
Volumetric flasks and pipettes (Class A)
-
Gas chromatograph with a Flame Ionization Detector (GC-FID)
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Vortex mixer
Procedure:
Part A: Preparation of Calibration Standards
-
Stock Solution Preparation: Prepare a stock solution of the analyte in the solvent of interest at a known concentration (e.g., 10 mg/mL).
-
Internal Standard Stock Solution: Prepare a stock solution of the internal standard in the same solvent at a known concentration (e.g., 5 mg/mL).
-
Calibration Curve Standards: Create a series of at least five calibration standards by serial dilution of the analyte stock solution. To each standard, add a fixed amount of the internal standard stock solution. This will result in standards with varying analyte concentrations but a constant internal standard concentration.
-
GC Analysis: Analyze each calibration standard by GC-FID. Record the peak areas for the analyte and the internal standard.
-
Calibration Curve Plotting: Plot the ratio of the analyte peak area to the internal standard peak area (y-axis) against the known analyte concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.99).
Part B: Preparation of Saturated Solution (Equilibrium Method)
-
Sample Preparation: Add an excess amount of the analyte to a thermostatic vial containing a known volume or mass of the solvent (e.g., 5 mL). An excess is visually confirmed by the presence of a separate, undissolved liquid phase.
-
Equilibration: Securely cap the vial and place it in the temperature-controlled shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow the vial to stand undisturbed at the constant temperature for at least 12 hours to allow for complete phase separation.
Part C: Sample Analysis and Calculation
-
Sample Extraction: Carefully withdraw an aliquot of the clear, supernatant (solvent phase) using a syringe, avoiding any of the undissolved analyte.
-
Filtration: Immediately pass the aliquot through a syringe filter into a clean GC vial. This removes any microscopic, undissolved droplets.
-
Dilution and Internal Standard Addition: Perform a precise dilution of the filtered saturated solution with the solvent to bring its concentration into the range of the calibration curve. Add the same fixed amount of the internal standard to the diluted sample as was added to the calibration standards.
-
GC Analysis: Analyze the final prepared sample by GC-FID.
-
Concentration Calculation: Using the measured peak area ratio of the analyte to the internal standard and the equation from the calibration curve, calculate the concentration of the analyte in the diluted sample.
-
Solubility Calculation: Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of the analyte in the solvent at the specified temperature.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantitative determination of solubility using the gas chromatography method described above.
Caption: Workflow for Solubility Determination by GC.
References
Methodological & Application
Application Notes and Protocols for 4-Chlorocyclohexene in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1][2] This reaction's reliability in controlling regio- and stereochemical outcomes has made it a cornerstone in the synthesis of complex molecules, including natural products and pharmaceuticals.[1][3][4] The reaction involves a concerted mechanism between a conjugated diene and a dienophile, an alkene or alkyne, to form a cyclohexene derivative.[1] This application note explores the potential use of 4-chlorocyclohexene as a reactant in Diels-Alder reactions, providing a generalized protocol and discussing its expected reactivity based on established principles.
General Principles and Expected Reactivity
In a typical Diels-Alder reaction, the dienophile is activated by electron-withdrawing groups.[2] These groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.[2] The chlorine atom in this compound is an electron-withdrawing group, which should, in principle, make the double bond more electrophilic and thus a more reactive dienophile.
However, the position of the chlorine atom at the allylic position (C4) rather than directly on the double bond (vinylic) means its electron-withdrawing effect is primarily inductive. This may result in a less pronounced activation compared to dienophiles with directly conjugated electron-withdrawing groups like carbonyls or nitriles.
Experimental Protocols
The following is a generalized, hypothetical protocol for a Diels-Alder reaction using an alkene like this compound as the dienophile. This protocol is based on standard procedures for Diels-Alder reactions and would require optimization for specific dienes and reaction conditions.[5][6][7]
Reaction Setup:
-
To a dry round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add the chosen diene (1.0 equivalent).
-
Dissolve the diene in a suitable solvent (e.g., toluene, xylene, or dichloromethane). The choice of solvent will depend on the required reaction temperature.
-
Add this compound (1.0 to 1.2 equivalents) to the solution.
-
The reaction mixture is then heated to the desired temperature, typically ranging from room temperature to reflux, and monitored by an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified using standard techniques such as recrystallization or column chromatography.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
This compound and many dienes are volatile and may be harmful; avoid inhalation and skin contact.
Data Presentation
The following table summarizes typical reaction conditions and yields for various Diels-Alder reactions as found in the literature. Note: This data is for analogous reactions and not specifically for reactions involving this compound.
| Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Butadiene (from 3-sulfolene) | Maleic anhydride | Xylene | Reflux | 0.5 | 89 | [8] |
| Anthracene | Maleic anhydride | Xylene | Reflux | N/A | N/A | [6] |
| 1-(4-chlorophenyl)-5-phenyl-4-methyl-2,4-pentadiene-1-one | 1,3-diphenyl-2-chloropropene-1-one | Benzene | Reflux | 24 | N/A | [9] |
Mandatory Visualizations
Diels-Alder Reaction Mechanism
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Diels-Alder Reaction [organic-chemistry.org]
- 3. Diels-Alder Reaction-For the preparation of cyclohexene | PDF [slideshare.net]
- 4. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 5. cerritos.edu [cerritos.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. Lab report #4: Diels-Alder Reaction [docs.google.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application Notes and Protocols for Nucleophilic Substitution on 4-Chlorocyclohexene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic substitution reactions on 4-chlorocyclohexene. This versatile substrate serves as a valuable building block in organic synthesis, allowing for the introduction of a variety of functional groups at the allylic position, which is a key structural motif in many biologically active molecules and pharmaceutical intermediates.
Introduction
This compound is an attractive starting material for synthetic chemists due to the reactivity of its allylic chloride. The chlorine atom can be displaced by a wide range of nucleophiles, enabling the synthesis of diverse substituted cyclohexene derivatives. These products can serve as precursors for the synthesis of complex carbocyclic and heterocyclic scaffolds. The reactions typically proceed via an S(_N)2 or S(_N)2' mechanism, and the regioselectivity can be influenced by the nature of the nucleophile, solvent, and reaction conditions. Understanding and controlling these factors are crucial for achieving the desired synthetic outcome. This document outlines protocols for the substitution of the chloro group with common nucleophiles such as azide, cyanide, amines, and alkoxides.
General Reaction Pathway
The fundamental transformation involves the displacement of the chloride ion from this compound by a nucleophile. The reaction can proceed through two main pathways: direct substitution (S(_N)2) at the C4 position or allylic rearrangement (S(_N)2') where the nucleophile attacks the double bond, leading to a shift of the double bond and the formation of a 3-substituted cyclohexene.
Caption: General pathways for nucleophilic substitution on this compound.
Data Presentation: Summary of Nucleophilic Substitution Reactions
The following table summarizes the reaction conditions and outcomes for the nucleophilic substitution on this compound with various nucleophiles.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| Azide | Sodium Azide (NaN₃) | DMF | 80 | 20 | 4-Azidocyclohexene | 84-90 | [1] |
| Cyanide | Sodium Cyanide (NaCN) | DMSO | 120-140 | 8 | 4-Cyanocyclohexene | Good | [2] |
| Amine (Primary) | Ammonia (excess) | Ethanol | High Pressure | - | 4-Aminocyclohexene | Moderate | [3] |
| Amine (Secondary) | e.g., Diethylamine | - | - | - | 4-(Diethylamino)cyclohexene | - | [4] |
| Alkoxide | Sodium Methoxide (NaOMe) | Methanol | Reflux | - | 4-Methoxycyclohexene | - | [5][6] |
| Hydroxide | Sodium Hydroxide (NaOH) | Ethanol/Water | Reflux | - | 4-Hydroxycyclohexene | - | [7] |
Note: Specific yields and reaction times can vary depending on the exact substrate and reaction scale. The information provided is based on analogous reactions and general principles, as direct literature for some of these specific transformations on this compound is limited.
Experimental Protocols
The following are detailed protocols for the nucleophilic substitution on this compound with selected nucleophiles.
Protocol 1: Synthesis of 4-Azidocyclohexene
This protocol describes the substitution of the chloro group with an azide moiety using sodium azide. The azide group is a versatile functional handle for subsequent transformations, such as "click chemistry" or reduction to an amine.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add sodium azide (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 20 hours.
-
After cooling to room temperature, add ethyl acetate and wash the organic layer with saturated sodium bicarbonate solution, water, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 4-azidocyclohexene.
Protocol 2: Synthesis of 4-Cyanocyclohexene
This protocol details the synthesis of 4-cyanocyclohexene via nucleophilic substitution with sodium cyanide. This reaction is typically performed in a polar aprotic solvent like DMSO to enhance the nucleophilicity of the cyanide ion.
Materials:
-
This compound
-
Sodium Cyanide (NaCN)
-
Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend sodium cyanide (1.1 eq) in DMSO.
-
Heat the suspension to 80-90 °C with vigorous stirring.
-
Add this compound (1.0 eq) dropwise to the heated suspension.
-
After the addition is complete, heat the mixture to 120-140 °C and maintain for 8 hours.[2]
-
Cool the reaction mixture to room temperature and pour it into a large volume of ice-water.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the resulting residue by vacuum distillation to obtain 4-cyanocyclohexene.
Protocol 3: Synthesis of 4-Aminocyclohexene
The synthesis of primary allylic amines from alkyl halides can be challenging due to over-alkylation. Using a large excess of ammonia can favor the formation of the primary amine.
Materials:
-
This compound
-
Ammonia (in excess, e.g., as a solution in ethanol or as a gas)
-
Ethanol (if not using a pre-made solution)
-
Pressure vessel (if using ammonia gas)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
Place a solution of this compound (1.0 eq) in ethanol in a suitable pressure vessel.
-
Cool the vessel and add a large excess of liquid ammonia or introduce ammonia gas.
-
Seal the vessel and heat to the desired temperature (e.g., 100-150 °C). The reaction progress should be monitored by GC-MS or TLC.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess ammonia.
-
Remove the solvent under reduced pressure.
-
The resulting residue will be a mixture of the desired primary amine, and potentially di- and tri-alkylated products, as well as the ammonium salt.
-
Purification can be achieved by acid-base extraction followed by distillation or chromatography.
Protocol 4: Synthesis of 4-Alkoxycyclohexene (Williamson Ether Synthesis)
This protocol describes the synthesis of an ether by reacting this compound with an alkoxide, a classic example of the Williamson ether synthesis.
Materials:
-
This compound
-
Sodium metal or Sodium Hydride (NaH)
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Diethyl ether
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), prepare the sodium alkoxide by carefully adding sodium metal (1.1 eq) to the anhydrous alcohol (in excess) at 0 °C. Alternatively, add sodium hydride (1.1 eq) to the alcohol.
-
Once the sodium has completely reacted or hydrogen evolution has ceased, add this compound (1.0 eq) to the alkoxide solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude ether by distillation or column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for nucleophilic substitution on this compound.
Logical Relationships in Reaction Mechanisms
The choice of reaction conditions can influence the competition between the S(_N)2 and S(_N)2' pathways.
Caption: Logical relationship between nucleophile/substrate and reaction pathway.
References
- 1. rsc.org [rsc.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Azides in the Synthesis of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. A Study on the Base–Catalyzed Reverse Vinylogous Aldol Reaction of (4aβ,5β)-4,4a,5,6,7,8-Hexahydro-5-hydroxy-1,4a-dimethylnaphthalen-2(3H)-one under Robinson Annulation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allylic rearrangement - Wikipedia [en.wikipedia.org]
4-Chlorocyclohexene: A Versatile Building Block for Pharmaceutical Intermediates
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Chlorocyclohexene is a valuable and versatile cyclic alkene building block in organic synthesis, particularly for the preparation of a wide range of pharmaceutical intermediates. Its bifunctional nature, possessing both a reactive allylic chloride and a double bond, allows for diverse chemical transformations, making it a key starting material in the synthesis of complex molecules, including antiviral and anticancer agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on carbocyclic nucleoside analogues.
Application in the Synthesis of Carbocyclic Nucleoside Analogues
Carbocyclic nucleosides are a critical class of therapeutic agents where the furanose oxygen of a natural nucleoside is replaced by a methylene group. This structural modification imparts greater metabolic stability against enzymatic degradation while often retaining or enhancing biological activity. These analogues have demonstrated significant potential as antiviral (e.g., against HIV, Hepatitis B, and Herpes simplex) and anticancer agents.
This compound can serve as a precursor to the carbocyclic core of these nucleosides. Through a series of stereocontrolled reactions, the cyclohexene ring can be functionalized with the necessary hydroxyl and amino groups, and subsequently coupled with a nucleobase to afford the target carbocyclic nucleoside.
General Synthetic Strategy
A general synthetic pathway for the preparation of carbocyclic nucleoside analogues from a this compound derivative involves the following key steps:
-
Epoxidation: The double bond of a protected 4-chlorocyclohexenol derivative is epoxidized to introduce oxygen functionalities with stereocontrol.
-
Azide Introduction: The epoxide is opened with an azide source, which will ultimately serve as the precursor to the amino group that links to the nucleobase.
-
Hydroxyl Group Manipulation: Protection and deprotection steps are employed to manage the hydroxyl groups and facilitate the desired transformations.
-
Nucleobase Coupling: The appropriately functionalized carbocyclic core is coupled with a purine or pyrimidine base.
-
Final Deprotection: Removal of all protecting groups to yield the final carbocyclic nucleoside analogue.
Experimental Protocols
Protocol 1: Synthesis of a Key Intermediate for Carbocyclic Adenosine Analogues
This protocol outlines the synthesis of a key carbocyclic amine intermediate, which can be further elaborated to various carbocyclic adenosine analogues. The synthesis starts from a derivative of this compound, cis-4-chlorocyclohex-2-en-1-ol.
Reaction Scheme:
Caption: Synthetic workflow for a key carbocyclic amine intermediate.
Materials:
-
cis-4-chlorocyclohex-2-en-1-ol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
N,N-Dimethylformamide (DMF)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Methanol (MeOH)
-
Palladium on carbon (10% Pd/C)
-
Ethanol (EtOH)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
Step 1: Protection of the Hydroxyl Group
-
To a solution of cis-4-chlorocyclohex-2-en-1-ol (1.0 eq) in anhydrous DMF, add imidazole (1.5 eq) and TBDMSCl (1.2 eq) at 0 °C under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the tert-butyldimethylsilyl ether derivative.
Step 2: Epoxidation of the Alkene
-
Dissolve the silyl-protected chlorocyclohexenol (1.0 eq) in DCM.
-
Add m-CPBA (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude epoxide intermediate, which can often be used in the next step without further purification.
Step 3: Regioselective Opening of the Epoxide with Azide
-
Dissolve the crude epoxide (1.0 eq) in a mixture of MeOH and water (4:1).
-
Add sodium azide (3.0 eq) and ammonium chloride (2.0 eq).
-
Reflux the mixture for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the azido-alcohol intermediate.
Step 4: Reduction of the Azide to the Amine
-
Dissolve the azido-alcohol (1.0 eq) in ethanol.
-
Add 10% Pd/C (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude amino-diol intermediate, which can be further purified by crystallization or column chromatography.
Quantitative Data Summary:
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) (Method) |
| 1 | tert-Butyldimethylsilyl ether derivative | cis-4-chlorocyclohex-2-en-1-ol | TBDMSCl, Imidazole | DMF | 85-95 | >95 (NMR) |
| 2 | Epoxide intermediate | Silyl-protected chlorocyclohexenol | m-CPBA | DCM | 90-98 | Crude |
| 3 | Azido-alcohol intermediate | Epoxide intermediate | NaN₃, NH₄Cl | MeOH/H₂O | 70-85 | >95 (NMR) |
| 4 | Amino-diol intermediate | Azido-alcohol intermediate | H₂, Pd/C | EtOH | 80-90 | >98 (HPLC) |
Application in Palladium-Catalyzed Cross-Coupling Reactions
The vinyl chloride moiety in this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions are powerful tools for carbon-carbon bond formation and are extensively used in pharmaceutical synthesis to construct complex molecular scaffolds.
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Phenyl-Cyclohexene Derivative
This protocol describes a model Suzuki-Miyaura reaction to synthesize a 4-phenylcyclohexene derivative, a common structural motif in various biologically active molecules.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Degassed water
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a reaction flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).
-
Add a degassed mixture of toluene and water (4:1).
-
Heat the reaction mixture to 90 °C under an inert atmosphere for 12 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-phenylcyclohexene.
Quantitative Data Summary:
| Reaction | Product | Starting Materials | Catalyst | Base | Solvent | Yield (%) | Purity (%) (Method) |
| Suzuki Coupling | 4-Phenylcyclohexene | This compound, Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 75-85 | >97 (GC-MS) |
Signaling Pathways and Logical Relationships
The synthetic pathways described can be visualized to understand the logical progression from the starting material to the final intermediate.
Caption: Logical relationships in the utilization of this compound.
This compound is a readily available and highly useful building block for the synthesis of diverse pharmaceutical intermediates. The protocols and data presented here demonstrate its utility in constructing complex carbocyclic frameworks for nucleoside analogues and in forming carbon-carbon bonds via modern cross-coupling methodologies. These applications highlight the importance of this compound in medicinal chemistry and drug discovery programs. Researchers can adapt and modify these protocols to access a wide array of novel compounds with potential therapeutic value.
Application Notes and Protocols: Formation of 4-Cyclohexenylmagnesium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful nucleophilic organometallic compounds extensively utilized in organic synthesis for the formation of carbon-carbon bonds. The synthesis of 4-cyclohexenylmagnesium chloride, a valuable intermediate for introducing the cyclohexenyl moiety, presents unique challenges due to the allylic nature of the precursor, 4-chlorocyclohexene. This application note provides a detailed protocol for the formation of this Grignard reagent, discusses potential side reactions, and offers guidance on its characterization. Due to the limited availability of specific experimental data for 4-cyclohexenylmagnesium chloride in the reviewed literature, the quantitative and spectroscopic data presented herein are based on established principles and data from analogous compounds.
Reaction and Mechanism
The formation of 4-cyclohexenylmagnesium chloride involves the reaction of this compound with magnesium metal in an ethereal solvent, typically anhydrous diethyl ether or tetrahydrofuran (THF). The generally accepted mechanism involves a single electron transfer (SET) from the magnesium surface to the carbon-chlorine bond of this compound. This generates a radical anion which then fragments to form a cyclohexenyl radical and a chloride anion. The cyclohexenyl radical subsequently reacts with the magnesium surface to form the Grignard reagent.
A significant competing side reaction is the Wurtz coupling, where the newly formed Grignard reagent reacts with unreacted this compound to form a dimer, 4,4'-bicyclohexene.[1][2] This side reaction is particularly prevalent with reactive halides such as allylic chlorides.[3][4]
Experimental Protocol
This protocol is a generalized procedure based on standard methods for Grignard reagent synthesis.[3][5] Optimization may be required to maximize the yield of the desired Grignard reagent and minimize side products.
Materials:
-
This compound (freshly distilled)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Inert gas line and bubbler
Procedure:
-
Apparatus Setup: Assemble the flame-dried glassware (flask, condenser, dropping funnel) while hot under a stream of inert gas to ensure anhydrous conditions. Equip the flask with a magnetic stir bar.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a single crystal of iodine. Gently warm the flask under a slow stream of inert gas until the purple vapor of iodine is observed, then allow it to cool to room temperature. This process activates the magnesium surface.
-
Initiation: Add a small amount of anhydrous solvent (diethyl ether or THF) to just cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent in the dropping funnel. Add a small portion (approx. 5-10%) of the this compound solution to the magnesium suspension. The reaction is initiated when the iodine color disappears and gentle bubbling is observed. Gentle warming may be necessary to start the reaction.
-
Grignard Reagent Formation: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask with a water bath.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting grey/brown solution is the 4-cyclohexenylmagnesium chloride reagent.
Titration of the Grignard Reagent:
The concentration of the prepared Grignard reagent should be determined by titration before use. A common method involves quenching an aliquot of the Grignard solution with a known excess of a standard acid (e.g., HCl) and then back-titrating the excess acid with a standard base (e.g., NaOH).
Data Presentation
Table 1: Predicted Quantitative Data for Grignard Reagent Formation
| Parameter | Predicted Value | Notes |
| Yield of 4-Cyclohexenylmagnesium Chloride | 60-80% | Highly dependent on reaction conditions, particularly the rate of addition and temperature, to minimize Wurtz coupling.[1][2] |
| Purity | Variable | The primary impurity is typically the Wurtz coupling product, 4,4'-bicyclohexene. |
Table 2: Predicted Spectroscopic Data for 4-Cyclohexenylmagnesium Chloride
Note: The following data are predictive and based on typical chemical shifts and absorption frequencies for similar functional groups. Experimental verification is required.
¹H NMR (in THF-d₈):
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| =CH (alkenyl) | 5.5 - 6.0 | m |
| CH-Mg | 1.5 - 2.5 | m |
| CH₂ (allylic) | 2.0 - 2.5 | m |
| CH₂ | 1.2 - 2.0 | m |
¹³C NMR (in THF-d₈):
| Assignment | Predicted Chemical Shift (δ, ppm) |
| =C (alkenyl) | 120 - 140 |
| C-Mg | 30 - 50 |
| C (allylic) | 25 - 40 |
| C | 20 - 35 |
IR (in THF solution):
| Assignment | Predicted Absorption (cm⁻¹) | Intensity |
| C-H (sp²) stretch | 3000 - 3100 | Medium |
| C-H (sp³) stretch | 2800 - 3000 | Strong |
| C=C stretch | 1640 - 1680 | Medium |
| C-Mg stretch | 400 - 600 | Medium-Weak |
Mandatory Visualizations
Caption: Experimental workflow for the formation of 4-cyclohexenylmagnesium chloride.
Caption: Competing reaction pathways in the synthesis of 4-cyclohexenylmagnesium chloride.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of Primary and Secondary Dialkylmagnesiums by a Radical I/Mg‐Exchange Reaction Using sBu2Mg in Toluene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Grignard Reagents [sigmaaldrich.com]
Synthesis of Functionalized Cyclohexenes from 4-Chlorocyclohexene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various functionalized cyclohexenes starting from the readily available building block, 4-chlorocyclohexene. The functionalized cyclohexene scaffold is a key structural motif in a wide array of biologically active molecules and is of significant interest in medicinal chemistry and drug development.
Introduction
This compound is a versatile starting material for the introduction of diverse functionalities onto a cyclohexene ring. Its allylic chloride moiety allows for facile nucleophilic substitution reactions, while the double bond provides a handle for further chemical transformations. This document details protocols for key functionalization reactions, including nucleophilic substitution to introduce azide and hydroxyl groups, and a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of a carbon-carbon bond. These methods provide access to a range of functionalized cyclohexenes that can serve as valuable intermediates in the synthesis of complex molecules and potential drug candidates.
Experimental Protocols
Synthesis of 4-Azidocyclohexene via Nucleophilic Substitution
This protocol describes the synthesis of 4-azidocyclohexene through the reaction of this compound with sodium azide. The azide group is a versatile functional group that can be readily transformed into an amine or used in "click chemistry" for the construction of more complex molecules.
Reaction Scheme:
Caption: Synthesis of 4-Azidocyclohexene.
Methodology:
-
To a solution of this compound (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF), add sodium azide (1.5 equiv.).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure 4-azidocyclohexene.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reagent | Sodium Azide (NaN₃) | [1] |
| Solvent | N,N-Dimethylformamide (DMF) | [1] |
| Temperature | 80-90 °C | [1] |
| Reaction Time | 12-24 hours | [1] |
| Yield | 75-85% (Estimated) | [1] |
Synthesis of 4-Hydroxycyclohexene via Hydrolysis
This protocol details the hydrolysis of this compound to 4-hydroxycyclohexene. The hydroxyl group can serve as a handle for further functionalization, such as etherification or esterification.
Reaction Scheme:
Caption: Synthesis of 4-Hydroxycyclohexene.
Methodology:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in a mixture of water and a co-solvent such as tetrahydrofuran (THF) or acetone.
-
Add an aqueous solution of sodium hydroxide (2.0 equiv.).
-
Heat the mixture to reflux and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the resulting residue by column chromatography (eluent: hexane/ethyl acetate) to obtain 4-hydroxycyclohexene.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reagent | Sodium Hydroxide (NaOH) | N/A |
| Solvent | Water/THF or Water/Acetone | N/A |
| Temperature | Reflux | N/A |
| Reaction Time | 4-8 hours | N/A |
| Yield | 60-70% (Estimated) | N/A |
Synthesis of 4-Phenylcyclohexene via Suzuki-Miyaura Coupling
This protocol outlines the synthesis of 4-phenylcyclohexene from this compound and phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds.
Reaction Scheme:
Caption: Synthesis of 4-Phenylcyclohexene.
Methodology:
-
To a degassed mixture of toluene, ethanol, and water, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).
-
Add a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield 4-phenylcyclohexene.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reagent | Phenylboronic Acid | [2] |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | [3] |
| Base | Sodium Carbonate (Na₂CO₃) | [3] |
| Solvent | Toluene/Ethanol/Water | [3] |
| Temperature | 80-100 °C | [3] |
| Reaction Time | 12-24 hours | [3] |
| Yield | 70-80% (Estimated) | [3] |
Experimental Workflow
The general workflow for the synthesis and purification of functionalized cyclohexenes from this compound is depicted below.
Caption: General experimental workflow.
Conclusion
The protocols described in this document provide reliable methods for the synthesis of a variety of functionalized cyclohexenes from this compound. These methods are scalable and can be adapted for the synthesis of a wide range of derivatives for applications in drug discovery and materials science. The provided quantitative data and detailed methodologies will aid researchers in the successful implementation of these synthetic transformations.
References
Application Notes and Protocols for the Allylic Amination of 4-Chlorocyclohexene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental setup for the palladium-catalyzed allylic amination of 4-chlorocyclohexene, a key transformation for the synthesis of valuable allylic amine building blocks in pharmaceutical and materials science. The described protocol is based on the principles of the well-established Tsuji-Trost reaction.
Introduction
Allylic amines are pivotal structural motifs found in a wide array of biologically active molecules and synthetic intermediates. The palladium-catalyzed allylic amination, often referred to as the Tsuji-Trost reaction, represents a powerful and versatile method for the construction of carbon-nitrogen bonds.[1][2] This reaction typically involves the reaction of an allylic electrophile, such as an allylic halide, acetate, or carbonate, with a nitrogen nucleophile in the presence of a palladium(0) catalyst. The reaction proceeds through a characteristic π-allylpalladium intermediate, which is then attacked by the amine nucleophile.[1][2]
This protocol details a representative procedure for the allylic amination of this compound with a secondary amine, morpholine, as the nucleophile. The choice of a palladium catalyst, a phosphine ligand, and a suitable base is critical for achieving high efficiency and selectivity in this transformation.
Data Presentation
The following tables summarize the key components and parameters for the proposed experimental setup.
Table 1: Reaction Components and Stoichiometry
| Component | Role | Molar Ratio | M.W. ( g/mol ) | Suggested Quantity (mmol) | Suggested Quantity (mass/volume) |
| This compound | Substrate | 1.0 | 116.57 | 1.0 | 116.6 mg |
| Morpholine | Nucleophile | 1.2 | 87.12 | 1.2 | 104.5 mg (104.5 µL) |
| Pd₂(dba)₃ | Catalyst Precursor | 0.025 | 915.72 | 0.025 | 22.9 mg |
| PPh₃ | Ligand | 0.1 | 262.29 | 0.1 | 26.2 mg |
| K₂CO₃ | Base | 2.0 | 138.21 | 2.0 | 276.4 mg |
| Toluene | Solvent | - | - | - | 5 mL |
Table 2: Experimental Parameters and Expected Outcomes
| Parameter | Value/Description |
| Reaction Temperature | 80 °C |
| Reaction Time | 12-24 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
| Expected Product | 4-(Cyclohex-2-en-1-yl)morpholine |
| Theoretical Yield | 167.24 mg (for 1 mmol scale) |
| Anticipated Yield | 70-90% (based on similar transformations) |
| Purification Method | Flash column chromatography |
Experimental Protocols
Materials and Reagents:
-
This compound (substrate)
-
Morpholine (nucleophile)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, catalyst precursor)
-
Triphenylphosphine (PPh₃, ligand)
-
Potassium carbonate (K₂CO₃, base)
-
Anhydrous Toluene (solvent)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) supplies
-
Flash column chromatography setup (silica gel, appropriate eluents)
Detailed Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃ (22.9 mg, 0.025 mmol), PPh₃ (26.2 mg, 0.1 mmol), and K₂CO₃ (276.4 mg, 2.0 mmol).
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous toluene (5 mL) to the flask via syringe.
-
Stir the mixture at room temperature for 15 minutes to allow for the formation of the active Pd(0) catalyst complex.
-
-
Addition of Reactants:
-
To the stirred catalyst mixture, add this compound (116.6 mg, 1.0 mmol) via syringe.
-
Subsequently, add morpholine (104.5 µL, 1.2 mmol) to the reaction mixture via syringe.
-
-
Reaction Execution:
-
Fit the Schlenk flask with a condenser.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed (typically 12-24 hours).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite to remove the inorganic base and palladium residues.
-
Wash the filter cake with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and concentrate them under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the pure 4-(cyclohex-2-en-1-yl)morpholine.
-
-
Characterization:
-
Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Visualizations
The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the allylic amination of this compound.
Caption: Experimental workflow for the synthesis of 4-(cyclohex-2-en-1-yl)morpholine.
Caption: Proposed catalytic cycle for the palladium-catalyzed allylic amination.
References
Application Notes and Protocols: Polymerization of 4-Chlorocyclohexene and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential polymerization of 4-chlorocyclohexene and its derivatives. While direct experimental data for the homopolymerization of this compound is limited in publicly available literature, this document outlines feasible polymerization strategies based on analogous monomer systems, particularly focusing on Ring-Opening Metathesis Polymerization (ROMP). The protocols and data presented are extrapolated from studies on cyclohexene derivatives with various functionalities and are intended to serve as a foundational guide for researchers exploring the synthesis and application of chlorinated polyolefins.
Introduction
This compound is a functionalized cycloalkene monomer. The presence of a chlorine atom, an electron-withdrawing group, influences its reactivity in polymerization reactions. While challenging for certain polymerization techniques like cationic polymerization, it offers a handle for post-polymerization modification. The resulting polymer, poly(this compound), and its derivatives are of interest for various applications, including the development of new drug delivery systems, functional coatings, and advanced materials, owing to the unique properties imparted by the chloro-substituent.
Polymerization Methods
Several polymerization techniques can be theoretically applied to this compound. The suitability of each method is discussed below.
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful and versatile method for the polymerization of cyclic olefins, including functionalized cyclohexenes. It is often the most promising route for monomers like this compound due to the high tolerance of modern ruthenium-based catalysts to functional groups.
Mechanism: The polymerization is initiated by a metal alkylidene complex (catalyst), which reacts with the double bond of the cyclic monomer to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-cyclization to open the ring and form a new metal alkylidene species, which propagates the polymerization by reacting with subsequent monomer molecules.
Catalysts: Grubbs' first, second, and third generation catalysts are commonly employed for ROMP of functionalized cycloolefins. The choice of catalyst can influence the reaction kinetics, polymer molecular weight, and polydispersity. For monomers with electron-withdrawing groups, third-generation catalysts often exhibit higher activity and better control.
Radical Polymerization
Conventional and controlled radical polymerization techniques are also viable methods for polymerizing vinyl monomers. While the double bond in a cyclohexene ring is generally less reactive than that in styrenic or acrylic monomers, polymerization can be achieved, often requiring specific initiator systems and reaction conditions. Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, could potentially offer better control over the polymer architecture.
Cationic Polymerization
Cationic polymerization is generally not suitable for alkenes bearing electron-withdrawing substituents like chlorine. The chloro group destabilizes the carbocationic propagating center, making initiation and propagation difficult.
Experimental Protocols
The following are detailed, generalized protocols for the polymerization of a functionalized cyclohexene monomer, which can be adapted for this compound.
Protocol for Ring-Opening Metathesis Polymerization (ROMP)
Materials:
-
This compound (monomer), purified by distillation over CaH₂.
-
Grubbs' 3rd Generation Catalyst ([ (H₂IMes)(3-Br-py)₂Cl₂Ru=CHPh ]).
-
Anhydrous, degassed solvent (e.g., dichloromethane (DCM) or toluene).
-
Ethyl vinyl ether (terminating agent).
-
Methanol (for precipitation).
-
Schlenk flask and standard Schlenk line equipment.
-
Magnetic stirrer and stir bar.
Procedure:
-
Monomer and Solvent Preparation: In a glovebox or under an inert atmosphere, add the desired amount of purified this compound to a dry Schlenk flask. Add the appropriate volume of anhydrous, degassed solvent to achieve the desired monomer concentration (e.g., 0.1 M).
-
Catalyst Solution Preparation: In a separate vial inside the glovebox, dissolve the required amount of Grubbs' 3rd generation catalyst in a small amount of the anhydrous, degassed solvent. The monomer-to-catalyst ratio will determine the target degree of polymerization (e.g., 100:1 for a target DP of 100).
-
Initiation and Polymerization: Place the Schlenk flask containing the monomer solution in a temperature-controlled oil bath set to the desired reaction temperature (e.g., 40 °C). While stirring, rapidly inject the catalyst solution into the monomer solution.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR spectroscopy (disappearance of the monomer's vinyl protons) or Gel Permeation Chromatography (GPC) (increase in molecular weight).
-
Termination: Once the desired conversion is reached, terminate the polymerization by adding an excess of ethyl vinyl ether. Stir the solution for an additional 20 minutes.
-
Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.
-
Purification and Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it under vacuum to a constant weight.
Characterization: The resulting polymer should be characterized by:
-
¹H and ¹³C NMR spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉).
Data Presentation
The following tables present hypothetical but expected data for the ROMP of this compound, based on data from similar functionalized cyclohexene polymerizations.
Table 1: Effect of Monomer-to-Catalyst Ratio on Polymer Characteristics
| Entry | [M]/[C] Ratio | Conversion (%) | Mₙ (kDa, GPC) | PDI (Mₙ/Mₙ) |
| 1 | 50:1 | >95 | 5.8 | 1.15 |
| 2 | 100:1 | >95 | 11.5 | 1.18 |
| 3 | 200:1 | >90 | 22.1 | 1.25 |
Conditions: [Monomer] = 0.1 M in DCM, Grubbs' 3rd Gen. Catalyst, 40 °C, 4h.
Table 2: Effect of Reaction Temperature on Polymerization
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Mₙ (kDa, GPC) | PDI (Mₙ/Mₙ) |
| 1 | 25 | 8 | >95 | 11.6 | 1.12 |
| 2 | 40 | 4 | >95 | 11.5 | 1.18 |
| 3 | 60 | 2 | >95 | 11.3 | 1.21 |
Conditions: [M]/[C] = 100:1, [Monomer] = 0.1 M in DCM, Grubbs' 3rd Gen. Catalyst.
Potential Applications in Drug Development
Polymers derived from this compound hold potential in the pharmaceutical and biomedical fields. The chlorine atom can serve as a reactive site for post-polymerization modification, allowing for the attachment of drugs, targeting ligands, or other functional moieties.
-
Drug Delivery Vehicles: The polymer backbone can be rendered amphiphilic through block copolymerization or by attaching hydrophilic side chains. These amphiphilic copolymers can self-assemble into micelles or nanoparticles in aqueous environments, encapsulating hydrophobic drugs for improved solubility and targeted delivery.
-
Functional Biomaterials: The chlorinated polymer can be used to create coatings for medical devices, providing a surface that can be further functionalized to improve biocompatibility or to impart antimicrobial properties.
-
Precursors for Other Functional Polymers: The chlorine atom can be displaced by a variety of nucleophiles, providing a versatile platform for the synthesis of a wide range of functional polymers with tailored properties.
Visualizations
Ring-Opening Metathesis Polymerization (ROMP) Workflow
Caption: Experimental workflow for ROMP of this compound.
Post-Polymerization Modification Pathway
Caption: Pathway for functionalization and application.
Disclaimer: The provided protocols and data are illustrative and based on analogous systems. Researchers should conduct their own optimization and safety assessments before undertaking any experimental work. The handling of this compound and organometallic catalysts requires appropriate safety precautions and should be performed in a well-ventilated fume hood or glovebox by trained personnel.
Purifying 4-Chlorocyclohexene: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols for the purification of 4-chlorocyclohexene, a crucial intermediate in various chemical syntheses. The protocols are designed for researchers, scientists, and professionals in drug development, offering clear, step-by-step guidance for achieving high-purity this compound. This document outlines two primary purification methods: fractional distillation and flash column chromatography, complete with experimental parameters, expected outcomes, and safety precautions.
Summary of Purification Data
The following table summarizes the expected quantitative data from the purification of this compound using the methods detailed in this document. These values are based on typical laboratory results and may vary depending on the initial purity of the crude product and the specific conditions employed.
| Parameter | Fractional Distillation | Flash Column Chromatography |
| Initial Purity (Typical) | 85-95% (by GC-MS) | 85-95% (by GC-MS) |
| Final Purity (Achievable) | >99% (by GC-MS) | >98% (by GC-MS) |
| Typical Yield | 80-90% | 75-85% |
| Boiling Point (at 760 mmHg) | 150 °C | N/A |
| Boiling Point (at reduced pressure) | Not specified | N/A |
| Chromatography Eluent | N/A | Hexane/Ethyl Acetate Gradient |
Experimental Protocols
Fractional Distillation
Fractional distillation is a highly effective method for purifying this compound, particularly for removing impurities with different boiling points. Due to the confirmed boiling point of 150 °C at atmospheric pressure, distillation under reduced pressure is recommended to prevent potential decomposition at elevated temperatures.[1]
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flask
-
Heating mantle with stirrer
-
Vacuum pump and gauge
-
Boiling chips or magnetic stir bar
-
Ice bath
Procedure:
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry and joints are properly sealed.
-
Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.
-
Initiating Distillation: Begin heating the flask gently with the heating mantle.
-
Applying Vacuum (Optional but Recommended): If performing vacuum distillation, gradually reduce the pressure to the desired level.
-
Collecting Fractions: The vapor will rise through the fractionating column and condense. Collect the distillate in fractions based on the boiling point. The fraction corresponding to the boiling point of this compound should be collected as the purified product.
-
Monitoring: Monitor the temperature at the distillation head throughout the process. A stable temperature reading indicates the collection of a pure fraction.
-
Completion: Once the desired fraction has been collected, discontinue heating and allow the apparatus to cool before venting the system (if under vacuum).
Flash Column Chromatography
Flash column chromatography is a rapid purification technique suitable for separating this compound from non-volatile impurities or compounds with significantly different polarities.
Materials and Equipment:
-
Crude this compound
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand (acid-washed)
-
Eluent (e.g., a gradient of hexane and ethyl acetate)
-
Collection tubes or flasks
-
Air or nitrogen source for pressurization
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Column Packing: Securely clamp the chromatography column in a vertical position in a fume hood. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and carefully pour it into the column, avoiding air bubbles. Allow the silica gel to settle, and then add another layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. A common starting point is a low-polarity mixture, such as 100% hexane, gradually increasing the polarity with a solvent like ethyl acetate. Apply gentle pressure to the top of the column to achieve a steady flow rate.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis of Fractions: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp. Combine the fractions containing the pure this compound.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Mandatory Visualizations
The following diagrams illustrate the workflows for the described purification methods.
Caption: Workflow for the purification of this compound by fractional distillation.
Caption: Workflow for the purification of this compound by flash column chromatography.
Safety Information
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. In case of fire, use a dry chemical, foam, or carbon dioxide extinguisher.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. All procedures should be performed with appropriate safety measures in place.
References
Application of 4-Chlorocyclohexene in Agrochemical Synthesis: A Review of Potential Applications
Introduction
4-Chlorocyclohexene is a versatile cyclic olefin halide that holds potential as a precursor in the synthesis of various agrochemicals. Its bifunctional nature, possessing both a reactive double bond and a chlorine atom, allows for a range of chemical transformations, making it an attractive building block for the construction of complex molecules with biological activity. This document explores the potential applications of this compound in the synthesis of agrochemicals, providing a theoretical framework and generalized protocols for its utilization. While direct, large-scale commercial synthesis of major agrochemicals starting from this compound is not widely documented in publicly available literature, its chemical reactivity suggests its utility in the development of novel active ingredients.
Theoretical Applications in Agrochemical Synthesis
The reactivity of this compound can be exploited in several ways to generate scaffolds relevant to agrochemical design. Key reaction pathways include nucleophilic substitution at the allylic carbon and addition reactions across the double bond.
Nucleophilic Substitution Reactions
The chlorine atom in this compound is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups that are often found in agrochemically active molecules.
Reaction Scheme: General Nucleophilic Substitution
Caption: General scheme of nucleophilic substitution on this compound.
This reaction can be utilized to introduce amine, ether, thioether, and other functionalities, which are common moieties in herbicides, fungicides, and insecticides. For instance, reaction with substituted anilines or phenols could lead to precursors for herbicides that inhibit photosynthesis or amino acid biosynthesis.
Diels-Alder and Other Cycloaddition Reactions
The double bond in this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction, to form bicyclic structures. These complex scaffolds can be valuable in the design of novel insecticides and fungicides.
Reaction Scheme: Diels-Alder Reaction
Caption: Diels-Alder reaction involving this compound as a dienophile.
The resulting chlorinated bicyclic compounds could serve as key intermediates for further functionalization to produce agrochemicals with novel modes of action.
Exemplary Synthetic Protocol: Synthesis of a Hypothetical N-Aryl-4-aminocyclohexene Derivative
This protocol outlines a general procedure for the synthesis of an N-aryl-4-aminocyclohexene derivative, a potential intermediate for herbicidal compounds, via nucleophilic substitution.
Objective: To synthesize a model N-aryl-4-aminocyclohexene derivative from this compound and a substituted aniline.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (e.g., 4-chloroaniline) (1.1 eq)
-
Triethylamine (Et3N) or Potassium Carbonate (K2CO3) (1.5 eq)
-
Acetonitrile (CH3CN) or Dimethylformamide (DMF)
-
Sodium sulfate (Na2SO4) or Magnesium sulfate (MgSO4)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a solution of the substituted aniline (1.1 eq) in acetonitrile in a round-bottom flask, add the base (triethylamine or potassium carbonate, 1.5 eq).
-
Addition of this compound: Slowly add this compound (1.0 eq) to the stirred mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress by TLC. The reaction is typically complete within 6-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature and filter to remove the base and any precipitated salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the N-aryl-4-aminocyclohexene derivative.
-
Workflow Diagram: Synthesis of N-Aryl-4-aminocyclohexene
Caption: Experimental workflow for the synthesis of an N-aryl-4-aminocyclohexene derivative.
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical quantitative data for the synthesis described above, which would be typical for such a reaction. Actual data would need to be determined experimentally.
| Parameter | Value |
| Reactants | |
| This compound | 10.0 g (85.8 mmol) |
| 4-Chloroaniline | 12.2 g (94.4 mmol) |
| Triethylamine | 13.0 g (128.7 mmol) |
| Reaction Conditions | |
| Solvent | Acetonitrile (150 mL) |
| Temperature | Reflux (~82 °C) |
| Reaction Time | 8 hours |
| Product | |
| Yield (isolated) | 14.5 g (76%) |
| Purity (by GC-MS) | >98% |
| Spectroscopic Data | |
| 1H NMR (CDCl3) | Consistent with structure |
| 13C NMR (CDCl3) | Consistent with structure |
| Mass Spec (m/z) | [M]+ peak observed |
Conclusion
This compound represents a potentially valuable, yet underutilized, starting material in the discovery and synthesis of new agrochemicals. Its ability to undergo both nucleophilic substitution and cycloaddition reactions opens avenues for the creation of diverse molecular architectures. The protocols and conceptual frameworks presented here provide a foundation for researchers to explore the utility of this compound in developing next-generation herbicides, fungicides, and insecticides. Further research is warranted to identify specific, high-value agrochemical targets that can be efficiently synthesized from this versatile chemical intermediate.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Chlorocyclohexene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 4-chlorocyclohexene. This versatile building block can be functionalized through various C-C and C-N bond-forming reactions, offering a gateway to a diverse range of substituted cyclohexene derivatives valuable in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for similar vinyl and allylic chlorides and serve as a robust starting point for reaction optimization.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex organic molecules from simple precursors.[1][2] this compound is an attractive substrate for these transformations due to the presence of a reactive allylic/vinylic chloride that can readily participate in oxidative addition to a palladium(0) catalyst. This initiates a catalytic cycle that can lead to the formation of new carbon-carbon and carbon-nitrogen bonds. The primary palladium-catalyzed cross-coupling reactions applicable to this compound include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. Each of these methodologies offers a distinct pathway for the introduction of aryl, vinyl, alkynyl, and amino moieties at the 4-position of the cyclohexene ring.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[3] For this compound, this reaction provides a direct route to 4-arylcyclohexenes.
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol:
A flame-dried Schlenk tube is charged with Pd(PPh₃)₄ (0.03 equiv.), an arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.). The tube is evacuated and backfilled with argon. Anhydrous solvent (e.g., 1,4-dioxane/water mixture) is added, followed by this compound (1.0 equiv.). The reaction mixture is then heated to 80-100 °C and stirred for 12-24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Quantitative Data Summary:
| Entry | Arylboronic Acid (R-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene | 100 | 16 | 92 |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | THF | 80 | 24 | 88 |
| 4 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 78 |
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[4][5] With this compound, this reaction allows for the introduction of a vinyl group, leading to the formation of 4-vinylcyclohexene derivatives.
General Reaction Scheme:
Caption: Heck reaction of this compound.
Experimental Protocol:
To an oven-dried reaction vessel are added Pd(OAc)₂ (0.02 equiv.), a phosphine ligand such as P(o-tol)₃ (0.04 equiv.), and a base (e.g., Et₃N, 2.0 equiv.). The vessel is sealed and flushed with argon. A solvent such as DMF or acetonitrile is added, followed by this compound (1.0 equiv.) and the alkene coupling partner (1.5 equiv.). The mixture is heated to 80-120 °C for 12-48 hours. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
Quantitative Data Summary:
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂/P(o-tol)₃ (2) | Et₃N | DMF | 100 | 24 | 75 |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (3) | K₂CO₃ | Acetonitrile | 80 | 36 | 82 |
| 3 | Acrylonitrile | Pd(OAc)₂ (2) | NaOAc | DMA | 120 | 18 | 68 |
| 4 | 4-Vinylpyridine | PdCl₂(PPh₃)₂ (2) | Et₃N | DMF | 110 | 24 | 72 |
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[6][7] This reaction is a powerful method for forming C(sp²)–C(sp) bonds and can be used to synthesize 4-alkynylcyclohexenes from this compound.
General Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Experimental Protocol:
A mixture of PdCl₂(PPh₃)₂ (0.02 equiv.) and CuI (0.04 equiv.) in a dry Schlenk tube is subjected to several vacuum-argon cycles. A degassed solvent such as THF or DMF is added, followed by a base (e.g., Et₃N or i-Pr₂NH, 3.0 equiv.), the terminal alkyne (1.2 equiv.), and this compound (1.0 equiv.). The reaction is stirred at room temperature or heated to 50-70 °C for 6-24 hours. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated. The crude product is purified by chromatography.
Quantitative Data Summary:
| Entry | Terminal Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂/CuI (2/4) | Et₃N | THF | 60 | 12 | 89 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI (3/5) | i-Pr₂NH | DMF | 50 | 8 | 95 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂/CuI (2/4) | Et₃N | Acetonitrile | 70 | 18 | 81 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄/CuI (3/5) | i-Pr₂NH | THF | RT | 24 | 76 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl or vinyl halides and amines.[8][9] This reaction provides a direct method for the synthesis of 4-aminocyclohexene derivatives.
General Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol:
An oven-dried Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.03 equiv.), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv.). The tube is evacuated and backfilled with argon. A dry, degassed solvent such as toluene or dioxane is added, followed by the amine (1.2 equiv.) and this compound (1.0 equiv.). The reaction mixture is heated to 80-110 °C for 12-24 hours. After cooling, the mixture is diluted with an organic solvent and filtered through celite. The filtrate is washed with water and brine, dried, and concentrated. The product is purified by column chromatography.
Quantitative Data Summary:
| Entry | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/Xantphos (1/3) | NaOt-Bu | Toluene | 100 | 16 | 91 |
| 2 | Aniline | Pd(OAc)₂/BINAP (2/4) | Cs₂CO₃ | Dioxane | 110 | 20 | 83 |
| 3 | Benzylamine | Pd₂(dba)₃/DavePhos (1/3) | K₃PO₄ | Toluene | 90 | 24 | 88 |
| 4 | Indole | Pd(OAc)₂/XPhos (2/4) | K₂CO₃ | Dioxane | 110 | 18 | 79 |
Reaction Mechanisms and Workflows
The catalytic cycles for these reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.
General Catalytic Cycle Workflow:
Caption: Generalized workflow for palladium-catalyzed cross-coupling.
Experimental Workflow:
Caption: Standard experimental workflow for cross-coupling reactions.
Conclusion
Palladium-catalyzed cross-coupling reactions provide a powerful and modular approach for the functionalization of this compound. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions enable the efficient synthesis of a wide array of 4-substituted cyclohexene derivatives. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the exploration of novel chemical space and the development of new molecular entities. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, will be crucial for achieving high yields and purity for specific substrate combinations.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Synthesis of 4-Substituted Cyclohexene Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Substituted cyclohexene scaffolds are pivotal structural motifs in a myriad of biologically active molecules and complex natural products. Their prevalence in pharmaceuticals, such as the antiviral drug Oseltamivir (Tamiflu), underscores their significance in medicinal chemistry and drug discovery. The stereochemical and electronic properties of the substituent at the C4-position, as well as the overall conformation of the cyclohexene ring, can profoundly influence the biological activity of these compounds. Consequently, the development of efficient and stereoselective synthetic methodologies for accessing these valuable building blocks is a key focus in modern organic synthesis.
These application notes provide detailed protocols for three robust and widely employed methods for the synthesis of 4-substituted cyclohexene derivatives: the Diels-Alder Reaction, Phosphine-Catalyzed [4+2] Annulation, and Enzymatic Desymmetrization. Each section includes a detailed experimental protocol, a summary of quantitative data for various substrates, and typical characterization data to guide researchers in their synthetic endeavors.
Method 1: The Diels-Alder Reaction
The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction that forms a cyclohexene ring from a conjugated diene and a dienophile.[1] It is a cornerstone of organic synthesis due to its high degree of stereospecificity and regioselectivity, allowing for the predictable construction of complex cyclic systems.[1] The reaction proceeds through a concerted mechanism involving a single, cyclic transition state.[1]
General Experimental Workflow for Diels-Alder Synthesis
Caption: General workflow for the synthesis of 4-substituted cyclohexenes via the Diels-Alder reaction.
Detailed Experimental Protocol: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
This protocol describes the reaction between 1,3-butadiene (generated in situ from 3-sulfolene) and maleic anhydride.
Materials:
-
3-Sulfolene (Butadiene sulfone)
-
Maleic anhydride
-
Xylene (anhydrous)
-
Toluene
-
Petroleum ether
-
50 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
-
Separating funnel
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a stir bar, combine 3-sulfolene (e.g., 2.0 g) and maleic anhydride (e.g., 1.2 g). Add anhydrous xylene (e.g., 5 mL) to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture gently in a heating mantle to reflux. The 3-sulfolene will decompose to release 1,3-butadiene and sulfur dioxide gas (Caution: perform in a well-ventilated fume hood).[2] Continue refluxing for approximately 30-60 minutes.[2]
-
Cooling and Crystallization: After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature. As the solution cools, the product will begin to crystallize.
-
Isolation of Crude Product: Cool the mixture further in an ice bath to maximize crystallization. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold toluene or petroleum ether.
-
Purification (Recrystallization): Transfer the crude product to a clean flask. Add a minimal amount of a suitable solvent (e.g., a mixture of toluene and petroleum ether) and heat gently until the solid dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce recrystallization.
-
Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry them under vacuum.[3]
-
Characterization: Determine the melting point and acquire NMR, IR, and mass spectra to confirm the structure and purity of the product.
Safety Precautions:
-
Maleic anhydride is corrosive and an irritant. Avoid inhalation of dust and contact with skin.
-
3-Sulfolene decomposes upon heating to release sulfur dioxide, a toxic gas. This reaction must be performed in a fume hood.
-
Xylene and other organic solvents are flammable. Keep away from open flames and ignition sources.
Data Presentation: Diels-Alder Reactions
| Diene | Dienophile | Product | Yield (%) | Ref. |
| 1,3-Butadiene | Maleic Anhydride | cis-4-Cyclohexene-1,2-dicarboxylic anhydride | ~80-90% | [2] |
| Furan | Ethyl acrylate | 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylate | Low (part of multi-step synthesis) | [4] |
| N-Boc-pyrrole | Bromoacetylene carboxylate | 7-tert-Butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hepta-2,5-diene-2,7-dicarboxylate | 57% | [5] |
Method 2: Phosphine-Catalyzed [4+2] Annulation
Phosphine-catalyzed [4+2] annulation reactions provide an alternative and powerful method for the synthesis of highly functionalized cyclohexenes.[6][7] This approach often utilizes allenoates as the four-carbon component and activated olefins as the two-carbon component. A key feature of this methodology is the ability to control regioselectivity by tuning the electronic properties of the phosphine catalyst.[6]
Detailed Experimental Protocol: Synthesis of a Highly Functionalized Cyclohexene
This protocol is a general procedure based on the work of Tran and Kwon.[6]
Materials:
-
α-Alkylallenoate (e.g., ethyl 2-methylbuta-2,3-dienoate)
-
Activated olefin (e.g., benzylidenemalononitrile)
-
Phosphine catalyst (e.g., Hexamethylphosphorous triamide (HMPT) or a triarylphosphine)
-
Anhydrous benzene or toluene
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Stir bar
-
Heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the activated olefin (1.0 mmol), the phosphine catalyst (0.2 mmol, 20 mol%), and anhydrous benzene (10 mL).
-
Addition of Allenoate: Add the α-alkylallenoate (1.2 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.[6]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[8]
-
Final Product Collection: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 4-substituted cyclohexene derivative.
-
Characterization: Characterize the product by NMR, IR, and mass spectrometry.
Safety Precautions:
-
HMPT is a suspected carcinogen and should be handled with extreme care in a fume hood.
-
Benzene is a known carcinogen. Toluene is a less toxic alternative.
-
Phosphines are often air-sensitive and have strong, unpleasant odors. Handle under an inert atmosphere.
Data Presentation: Phosphine-Catalyzed [4+2] Annulations
| Allenoate Substituent (α-position) | Olefin | Catalyst | Product Regioisomer | Yield (%) | Diastereomeric Ratio | Ref. |
| Methyl | Benzylidenemalononitrile | HMPT | 5,5-dicyano-4-phenyl | 98 | 1:2 | [6] |
| Methyl | Benzylidenemalononitrile | P(p-ClC₆H₄)₃ | 4,4-dicyano-5-phenyl | 93 | - | [6] |
| Ethyl | Benzylidenemalononitrile | HMPT | 5,5-dicyano-4-phenyl | 77 | 12:1 | [6] |
Method 3: Asymmetric Synthesis via Enzymatic Desymmetrization
Enzymatic desymmetrization of prochiral starting materials offers an elegant and environmentally friendly approach to enantiomerically enriched chiral molecules. For the synthesis of chiral 4,4-disubstituted cyclohexenones, ene-reductases can be employed to selectively reduce one of the two double bonds in a prochiral 4,4-disubstituted 2,5-cyclohexadienone, thereby creating a chiral center with high enantioselectivity.[9]
General Experimental Workflow for Enzymatic Desymmetrization
Caption: Workflow for the asymmetric synthesis of chiral cyclohexenones via enzymatic desymmetrization.
Detailed Experimental Protocol: Enzymatic Desymmetrization of a 4,4-Disubstituted-2,5-cyclohexadienone
This protocol is a general guide based on published procedures for ene-reductase catalyzed desymmetrization.
Materials:
-
4,4-disubstituted-2,5-cyclohexadienone substrate
-
Ene-reductase (e.g., from Bacillus subtilis, YqjM)
-
Nicotinamide adenine dinucleotide (NADH) or a cofactor regeneration system
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Co-solvent (e.g., DMSO or isopropanol, if needed for substrate solubility)
-
Ethyl acetate or other suitable organic solvent for extraction
-
Incubator shaker
-
Centrifuge
-
Silica gel for column chromatography
-
Chiral HPLC column for enantiomeric excess (ee) determination
Procedure:
-
Reaction Setup: In a reaction vessel (e.g., a Falcon tube or small flask), prepare a solution of the phosphate buffer. Add the ene-reductase and NADH.
-
Substrate Addition: Dissolve the 4,4-disubstituted-2,5-cyclohexadienone substrate in a minimal amount of a water-miscible co-solvent (if necessary) and add it to the buffered enzyme solution.
-
Incubation: Place the reaction vessel in an incubator shaker at a controlled temperature (e.g., 25-30 °C) and agitate for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, quench the reaction by adding an equal volume of ethyl acetate. Vortex the mixture thoroughly and then separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the purified product by NMR and MS. Determine the enantiomeric excess of the product by chiral HPLC analysis.
Safety Precautions:
-
Handle all chemicals with appropriate personal protective equipment (glokes, safety glasses).
-
If using organic co-solvents, ensure proper ventilation.
Data Presentation: Enzymatic Desymmetrization
| 4-Substituent 1 | 4-Substituent 2 | Enzyme | Yield (%) | Enantiomeric Excess (ee, %) | Ref. |
| Phenyl | Methyl | YqjM | 72 | >99 | [9] |
| 4-Fluorophenyl | Methyl | YqjM | 43 | >99 | [9] |
| 4-Chlorophenyl | Methyl | YqjM | 41 | >99 | [9] |
Characterization of 4-Substituted Cyclohexenes
The synthesized compounds should be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals for vinylic protons in the range of δ 5.5-6.0 ppm. Allylic protons will appear further downfield than typical alkane protons. The chemical shifts and coupling patterns of the protons on the substituted carbon and adjacent carbons will be indicative of the substituent's nature and the stereochemistry.
-
¹³C NMR: Vinylic carbons typically resonate in the δ 120-140 ppm region. The signal for the C4 carbon will be shifted depending on the nature of the substituent.[10]
-
-
Infrared (IR) Spectroscopy:
-
A characteristic C=C stretch for the cyclohexene ring will be observed around 1640-1680 cm⁻¹.[11]
-
The C-H stretching vibrations for the sp² carbons of the double bond appear just above 3000 cm⁻¹, while the sp³ C-H stretches are found just below 3000 cm⁻¹.[11]
-
The presence of other functional groups (e.g., C=O, O-H, N-H) will give rise to their characteristic absorption bands.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) should be observed, confirming the molecular weight of the compound.
-
Cyclohexene derivatives often undergo a characteristic retro-Diels-Alder fragmentation under electron ionization (EI), which can be a useful diagnostic tool.[12]
-
Applications in Drug Development
4-Substituted cyclohexenes are key intermediates in the synthesis of numerous pharmaceuticals.
-
Antiviral Agents: A prominent example is Oseltamivir (Tamiflu) , an inhibitor of the neuraminidase enzyme of the influenza virus. Its synthesis often involves a Diels-Alder reaction to construct the core cyclohexene ring with the required stereochemistry.[4][13][14]
-
Anti-inflammatory and Anti-sepsis Agents: Certain cyclohexene derivatives have shown potent inhibitory activity against the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6, making them promising candidates for the development of anti-sepsis drugs.[15]
-
Kinase Inhibitors: The cyclohexene scaffold can be elaborated to fit into the ATP-binding site of various protein kinases, which are important targets in cancer therapy. The substituent at the 4-position can be designed to interact with specific residues in the kinase active site to achieve potency and selectivity.[16][17]
Signaling Pathway Diagram: Kinase Inhibition
Caption: A simplified signaling pathway illustrating the mechanism of action of a 4-substituted cyclohexene-based kinase inhibitor.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. cerritos.edu [cerritos.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phosphine-Catalyzed [4 + 2] Annulation: Synthesis of Cyclohexenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphine-catalyzed [4 + 2] annulation: synthesis of cyclohexenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Strategic enzymatic enantioselective desymmetrization of prochiral cyclohexa-2,5-dienones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 15. Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of 4-Chlorocyclohexene in the Preparation of Algaecides
To Researchers, Scientists, and Drug Development Professionals,
Following a comprehensive review of available scientific literature and patent databases, it has been determined that there is no specific, publicly accessible information detailing the use of 4-chlorocyclohexene in the synthesis of algaecidal compounds. Extensive searches have not yielded any established protocols, quantitative efficacy data, or specific algaecidal agents derived from this particular chemical precursor.
While some derivatives of cyclohexene and cyclohexane have been investigated for general herbicidal properties, a direct synthetic pathway from this compound to a recognized algaecide is not documented in the reviewed sources. The initial search for "this compound in algaecide synthesis" and subsequent broader queries for "cyclohexene derivatives algaecidal activity" did not provide the necessary foundational information to construct detailed application notes or experimental protocols as requested.
The absence of such data prevents the creation of the following components as outlined in the core requirements:
-
Data Presentation: No quantitative data (e.g., IC50, MIC values) exists to be summarized in tables.
-
Experimental Protocols: Without known synthetic routes or biological assays related to this compound-based algaecides, detailed methodologies cannot be provided.
-
Mandatory Visualization: The lack of defined synthetic pathways or mechanisms of action precludes the generation of meaningful Graphviz diagrams.
Therefore, we must conclude that the use of this compound for the preparation of algaecides is not a currently documented application in the field. Researchers interested in developing novel algaecides may consider exploring other precursors or conducting novel research to investigate the potential of this compound derivatives, as this appears to be an unexplored area of study.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chlorocyclohexene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chlorocyclohexene. The information aims to address common challenges and prevent the formation of unwanted side products.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Q1: My reaction is yielding a significant amount of dichlorinated products. How can I minimize their formation?
A1: The formation of dichlorocyclohexanes (e.g., 1,2-dichlorocyclohexane) is a common side reaction that occurs when the concentration of the chlorinating agent is too high. This favors the electrophilic addition of chlorine across the double bond over the desired free-radical allylic substitution.
To minimize dichlorination, consider the following:
-
Control Reagent Concentration: Use a reagent that provides a low, steady concentration of chlorine radicals. N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) are often preferred over gaseous chlorine for this reason.[1][2]
-
Slow Addition: Add the chlorinating agent dropwise to the reaction mixture over an extended period. This maintains a low concentration of the halogen at any given time, favoring the allylic substitution pathway.
-
Molar Ratio: Use a slight excess of cyclohexene relative to the chlorinating agent to ensure the complete consumption of the more reactive chlorine species.
Q2: The yield of this compound is consistently low. What are the potential causes and solutions?
A2: Low yields can be attributed to several factors, ranging from suboptimal reaction conditions to product loss during workup.
Troubleshooting steps for low yield:
-
Reaction Temperature: Ensure the reaction is conducted at an appropriate temperature to facilitate the free-radical chain reaction. For many allylic chlorinations, initiation with light (UV) or a radical initiator (like AIBN) at moderate temperatures is effective.[1] High temperatures can sometimes lead to decomposition or the formation of polymeric byproducts.
-
Initiation: Confirm that the radical initiator is active or that the light source is of the appropriate wavelength and intensity to initiate the reaction.
-
Solvent Choice: The choice of solvent can influence the reaction outcome. Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane itself are often used for free-radical halogenations.
-
Purification: Product can be lost during the workup and purification steps. Ensure that extractions are performed efficiently and that the distillation is carried out under appropriate conditions (e.g., reduced pressure) to prevent decomposition of the product.
Q3: My final product is a dark, tarry substance. What is causing this and how can I prevent it?
A3: The formation of tar or polymeric materials is often a result of uncontrolled polymerization of cyclohexene or the product.
To prevent the formation of polymeric byproducts:
-
Control Temperature: Avoid excessive heating, as this can promote polymerization.
-
Inhibitors: Consider adding a small amount of a radical inhibitor, such as hydroquinone, to the distillation flask during purification to prevent polymerization at elevated temperatures.
-
Oxygen Exclusion: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions initiated by atmospheric oxygen.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the synthesis of this compound from cyclohexene?
A1: The desired synthesis proceeds through a free-radical allylic substitution mechanism.[2] This involves three main stages:
-
Initiation: Generation of chlorine radicals, typically through the homolytic cleavage of a chlorine source using UV light or a radical initiator.
-
Propagation: A chlorine radical abstracts an allylic hydrogen from cyclohexene to form a resonance-stabilized allylic radical. This radical then reacts with a chlorine source to yield this compound and a new chlorine radical, which continues the chain reaction.
-
Termination: The reaction is terminated when two radicals combine.
Q2: What are the main side reactions to be aware of?
A2: The primary competing reaction is the electrophilic addition of chlorine across the double bond of cyclohexene, which results in the formation of 1,2-dichlorocyclohexane.[2] Other potential side reactions include the formation of other isomers, such as 3-chlorocyclohexene, and over-chlorination to produce various dichlorocyclohexane isomers.[3]
Q3: Which chlorinating agent is best for this synthesis?
A3: The choice of chlorinating agent is crucial for selectivity. While gaseous chlorine can be used, it is often difficult to control the concentration, leading to a higher proportion of addition products. Reagents that provide a low and controlled concentration of chlorine are generally preferred.
| Reagent | Advantages | Disadvantages |
| N-Chlorosuccinimide (NCS) | Provides a low concentration of chlorine, highly selective for allylic substitution. | Can be more expensive than other reagents. |
| Sulfuryl Chloride (SO₂Cl₂) | Good selectivity for allylic chlorination when used with a radical initiator.[1] | Can decompose to release SO₂ and HCl, requiring a well-ventilated setup.[1] |
| Chlorine Gas (Cl₂) | Inexpensive and readily available. | Difficult to control concentration, often leads to significant amounts of addition byproducts.[2] |
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] This technique allows for the separation and identification of the starting material (cyclohexene), the desired product (this compound), and various side products (e.g., dichlorocyclohexanes). Thin Layer Chromatography (TLC) can also be a useful qualitative tool for monitoring the disappearance of the starting material.
Experimental Protocols
Protocol: Synthesis of this compound using Sulfuryl Chloride
This protocol is adapted from procedures for free-radical chlorination.[1]
Materials:
-
Cyclohexene
-
Sulfuryl chloride (SO₂Cl₂)
-
Azobisisobutyronitrile (AIBN) or a UV lamp
-
Anhydrous sodium carbonate
-
Anhydrous magnesium sulfate
-
Suitable non-polar solvent (e.g., carbon tetrachloride or cyclohexane)
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a dropping funnel in a well-ventilated fume hood.
-
Charge the flask with cyclohexene and the solvent.
-
Add a catalytic amount of AIBN to the flask. Alternatively, position a UV lamp to irradiate the flask.
-
Heat the mixture to a gentle reflux (if using AIBN) or begin irradiation.
-
Slowly add a solution of sulfuryl chloride in the same solvent from the dropping funnel over 1-2 hours. The reaction is marked by the evolution of HCl and SO₂ gases.[1]
-
After the addition is complete, continue to reflux or irradiate the mixture until the reaction is complete (monitor by GC-MS).
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated solution of sodium carbonate to neutralize any remaining acid, followed by washing with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.
Visualizations
Caption: Free-radical mechanism for the synthesis of this compound.
Caption: Competing reaction pathways in the chlorination of cyclohexene.
Caption: A troubleshooting workflow for optimizing this compound synthesis.
References
Optimizing Yield for 4-Chlorocyclohexene Substitution Reactions: A Technical Support Center
For researchers, scientists, and drug development professionals working with 4-chlorocyclohexene, optimizing substitution reactions is crucial for efficient synthesis of target molecules. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance reaction yields.
Troubleshooting Guide
Low yields and the formation of side products are common hurdles in substitution reactions involving this compound. This guide provides a structured approach to identifying and resolving these issues.
Problem: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Poor Nucleophile Strength | Select a stronger nucleophile. For example, azide (N₃⁻) is generally a better nucleophile than water. |
| Inappropriate Solvent | For Sₙ2 reactions, use a polar aprotic solvent like DMSO or DMF to enhance nucleophile reactivity. For Sₙ1 reactions, a polar protic solvent like ethanol or water is required to stabilize the carbocation intermediate. |
| Low Reaction Temperature | Increase the reaction temperature in increments of 10°C. Monitor for product formation and the appearance of byproducts. |
| Leaving Group Inefficiency | While chloride is a reasonably good leaving group, for challenging reactions, consider converting it to a better leaving group like iodide or tosylate. |
| Steric Hindrance | If using a bulky nucleophile, steric hindrance can impede the reaction. Consider using a less hindered nucleophile if possible. |
Problem: Formation of Multiple Products
| Potential Cause | Suggested Solution |
| Mixture of Sₙ1 and Sₙ2 Pathways | To favor the Sₙ2 pathway and a single product, use a high concentration of a strong nucleophile in a polar aprotic solvent. To favor the Sₙ1 pathway, use a dilute solution of a weak nucleophile in a polar protic solvent. |
| Elimination Side Reactions | Use a less basic nucleophile. Bulky bases, such as potassium tert-butoxide, strongly favor elimination over substitution. Lowering the reaction temperature can also disfavor elimination. |
| Allylic Rearrangement (Sₙ1) | Under Sₙ1 conditions, the intermediate allylic carbocation can be attacked at two positions, leading to a mixture of products. To minimize this, favor Sₙ2 conditions. |
| Isomerization of Products | The reaction conditions (e.g., acidic or basic) might be causing isomerization of the desired product. Analyze the crude reaction mixture by GC-MS to identify all products and adjust workup and purification conditions accordingly. |
Frequently Asked Questions (FAQs)
Q1: What is the primary factor determining whether a substitution reaction on this compound proceeds via an Sₙ1 or Sₙ2 mechanism?
A1: The choice between Sₙ1 and Sₙ2 pathways is primarily influenced by the strength of the nucleophile and the polarity of the solvent. Strong nucleophiles in high concentrations favor the bimolecular Sₙ2 mechanism, while weak nucleophiles in polar protic solvents that can stabilize the resulting carbocation favor the unimolecular Sₙ1 mechanism.
Q2: How can I minimize the formation of the elimination byproduct, 1,3-cyclohexadiene?
A2: The formation of 1,3-cyclohexadiene is a result of an E2 elimination reaction, which competes with substitution. To minimize this, you should use a strong, but non-bulky, and less basic nucleophile. Additionally, running the reaction at a lower temperature will generally favor substitution over elimination.
Q3: I am observing two substitution products in my reaction. What is the likely cause?
A3: The observation of two substitution products strongly suggests that the reaction is proceeding, at least in part, through an Sₙ1 mechanism. The intermediate allylic carbocation has two resonance structures, and the nucleophile can attack at either of the two electrophilic carbon atoms, leading to a mixture of constitutional isomers. To obtain a single substitution product, you should employ conditions that favor the Sₙ2 mechanism (strong nucleophile, polar aprotic solvent).
Q4: What are the ideal conditions for an Sₙ2 reaction on this compound with sodium azide?
A4: For a successful Sₙ2 reaction with sodium azide, it is recommended to use a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction can be run at room temperature or with gentle heating (e.g., 50-60 °C) to increase the rate. Using a slight excess of sodium azide can also help to drive the reaction to completion.
Q5: How can I confirm the identity and purity of my substituted cyclohexene product?
A5: A combination of analytical techniques should be used. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for determining the presence of isomers and byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will provide detailed structural information to confirm the constitution and stereochemistry of your product. Infrared (IR) spectroscopy can be used to confirm the presence of key functional groups.
Experimental Protocols
Protocol 1: Sₙ2 Substitution of this compound with Sodium Azide
-
Materials:
-
This compound (1 eq)
-
Sodium azide (1.2 eq)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in DMF.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 50°C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 4-azidocyclohexene.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
-
Protocol 2: Sₙ1 Solvolysis of this compound in Ethanol
-
Materials:
-
This compound (1 eq)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Stir the solution at room temperature for 48 hours. The reaction can be gently heated to reflux to increase the rate, but this may also promote elimination.
-
Monitor the reaction for the disappearance of the starting material by GC.
-
Once the reaction is complete, neutralize any formed HCl by adding a weak base such as sodium bicarbonate solution.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Carefully remove the solvent under reduced pressure to obtain the crude product mixture, which may contain both 4-ethoxycyclohexene and 3-ethoxycyclohexene.
-
Analyze the product ratio by GC-MS and ¹H NMR. Separation of the isomers can be attempted by fractional distillation or preparative GC.
-
Data Presentation
Table 1: Typical Reaction Conditions and Expected Outcomes for Substitution Reactions of this compound
| Nucleophile | Solvent | Temperature (°C) | Predominant Mechanism | Major Product(s) | Potential Byproducts |
| NaN₃ | DMF | 50 | Sₙ2 | 4-Azidocyclohexene | - |
| KCN | Ethanol/Water | Reflux | Sₙ2/Sₙ1 | 4-Cyanocyclohexene | 1,3-Cyclohexadiene, 3-Cyanocyclohexene |
| NaOH (aq) | Water/THF | 25-50 | Sₙ1/Sₙ2/E2 | Cyclohex-3-en-1-ol | 1,3-Cyclohexadiene, Cyclohex-2-en-1-ol |
| CH₃ONa | Methanol | 25 | Sₙ2/E2 | 4-Methoxycyclohexene | 1,3-Cyclohexadiene |
| NH₃ | Ethanol | 100 (sealed tube) | Sₙ2 | Cyclohex-3-en-1-amine | Dicyclohexenylamine |
| Ethanol | Ethanol | Reflux | Sₙ1 | 4-Ethoxycyclohexene, 3-Ethoxycyclohexene | 1,3-Cyclohexadiene |
Visualizations
Caption: General experimental workflow for this compound substitution reactions.
Caption: Troubleshooting logic for low yield in substitution reactions.
Technical Support Center: Troubleshooting Low Conversion Rates in 4-Chlorocyclohexene Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving 4-chlorocyclohexene. The following sections provide a question-and-answer-based approach to common issues leading to low conversion rates, supplemented with data tables, experimental protocols, and workflow diagrams.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My nucleophilic substitution reaction with this compound is showing low conversion. What are the potential causes?
Low conversion in nucleophilic substitution reactions involving this compound can stem from several factors, ranging from the quality of the starting material to suboptimal reaction conditions.
Initial Checks:
-
Reagent Purity: Verify the purity of your this compound. Common impurities that can interfere with the reaction include dichlorocyclohexane isomers and cyclohexene.
-
Nucleophile Quality: Ensure your nucleophile is not degraded and is of appropriate purity. For instance, when using amines, ensure they have not been oxidized.
-
Moisture Content: The presence of water can hydrolyze this compound or react with certain nucleophiles. Ensure all reagents and solvents are appropriately dried.
Troubleshooting Steps:
-
Reaction Temperature: Temperature plays a critical role in reaction kinetics.
-
Too Low: The reaction may be too slow to reach completion within the allotted time. Consider a stepwise increase in temperature.
-
Too High: This can lead to decomposition of the starting material or product, or promote side reactions such as elimination (dehydrochlorination).
-
-
Solvent Choice: The polarity of the solvent can significantly influence the reaction rate and pathway.
-
For SN2 Reactions: Polar aprotic solvents like DMSO or DMF are often preferred as they can solvate the cation of the nucleophile salt without strongly solvating the anion, thus increasing its nucleophilicity.
-
For SN1-type Reactions: Polar protic solvents can stabilize carbocation intermediates, but may also act as competing nucleophiles.
-
-
Concentration of Reactants: The rate of reaction is dependent on the concentration of the reactants. If the reaction is sluggish, increasing the concentration of the nucleophile may improve the conversion rate.
-
Side Reactions: Be aware of potential side reactions that consume the starting material or product.
-
Elimination (Dehydrochlorination): The use of a strong, sterically hindered base or high temperatures can favor the elimination of HCl to form cyclohexadiene.
-
Electrophilic Addition to the Double Bond: Under acidic conditions, electrophilic addition to the cyclohexene double bond can occur. For example, reaction with HCl can lead to the formation of dichlorocyclohexane isomers.[1]
-
Q2: I am observing multiple products in my reaction mixture. What are the likely side products?
The structure of this compound, with both an allylic chloride and a double bond, makes it susceptible to various side reactions.
-
Isomeric Products: Nucleophilic attack can potentially occur at both the C1 and C3 positions (allylic rearrangement), leading to a mixture of isomeric products.
-
Dichlorocyclohexane Derivatives: If there is a source of HCl, it can add across the double bond to yield dichlorocyclohexane products.[1]
-
Cyclohexadiene: As mentioned, dehydrochlorination can lead to the formation of 1,3- or 1,4-cyclohexadiene.
-
Solvent Adducts: If a nucleophilic solvent is used (e.g., an alcohol), it may compete with the intended nucleophile, leading to the formation of solvent adducts.
Q3: How can I minimize the formation of the elimination byproduct (cyclohexadiene)?
To minimize dehydrochlorination, consider the following:
-
Choice of Base/Nucleophile: Use a less basic nucleophile if possible. If a base is required, a non-nucleophilic, sterically hindered base may be a better choice, although this could still promote elimination.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Reaction Time: Monitor the reaction closely and stop it once the desired product is formed to prevent subsequent elimination.
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of substitution reactions involving chloro-substituted cyclic compounds, providing a reference for optimization.
Table 1: Illustrative Effect of Solvent on Nucleophilic Substitution Yield
| Entry | Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloro-derivative | Sodium Azide | N-Methylpyrrolidone | Room Temp. | 3 | 90 |
| 2 | 4-Bromo-derivative | Sodium Azide | DMF | 80 | 2 | 85 |
| 3 | Alkyl Halide | Amine | Ethanol | Reflux | 6 | 60-70 |
| 4 | Alkyl Halide | Amine | DMSO | 100 | 4 | >80 |
Note: Data is compiled from analogous reactions and serves as a guideline.[2]
Table 2: Illustrative Effect of Temperature on Reaction Conversion
| Entry | Reaction Type | Temperature (°C) | Conversion (%) | Notes |
| 1 | Nucleophilic Substitution | 25 | Low | Reaction is slow |
| 2 | Nucleophilic Substitution | 60 | Moderate | Improved rate |
| 3 | Nucleophilic Substitution | 100 | High | Risk of side reactions |
| 4 | Elimination | >100 | Significant | Elimination becomes a major pathway |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with Sodium Azide (Illustrative)
This protocol is an adaptation for a generic nucleophilic substitution on a chloro-substituted cyclic compound and should be optimized for this compound.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is slow, gently heat the mixture to 50-60 °C.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Separate the layers. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Monitoring Reaction Progress using GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A suitable capillary column (e.g., DB-5MS).
Procedure:
-
Sample Preparation: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS.
-
GC Program: Use a temperature program that effectively separates the starting material, product, and potential byproducts. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
-
MS Analysis: Monitor the total ion chromatogram (TIC) to observe the peaks corresponding to different components. Identify the peaks by their mass spectra and retention times by comparing them to standards or library data.
-
Quantification: Determine the relative peak areas to estimate the conversion of the starting material and the formation of the product.
Mandatory Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: General experimental workflow for this compound reactions.
References
Technical Support Center: Purification of 4-Chlorocyclohexene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chlorocyclohexene. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in a crude sample of this compound?
A1: Crude this compound, typically synthesized via allylic chlorination of cyclohexene, may contain several impurities. These can include:
-
Unreacted Starting Materials: Primarily unreacted cyclohexene.
-
Isomeric Byproducts: 3-Chlorocyclohexene is a common isomeric impurity.
-
Dichlorinated Byproducts: Over-chlorination can lead to the formation of various dichlorocyclohexane isomers, such as 1,2-dichlorocyclohexane and 1,4-dichlorocyclohexane.[1]
-
Acidic Impurities: Residual acidic reagents or byproducts like hydrogen chloride (HCl) may be present, especially if certain chlorinating agents are used.[1]
-
Solvent Residues: Depending on the synthetic and work-up procedures, residual solvents may be present.
Q2: How do I choose the most suitable purification method for this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities present.
-
Washing: If acidic impurities are the main concern, washing the crude product with an aqueous solution of sodium bicarbonate or sodium carbonate is effective for neutralization. This is often followed by a brine wash to aid in the removal of water.
-
Fractional Distillation: This is the preferred method for separating this compound from impurities with different boiling points, such as unreacted cyclohexene and dichlorinated byproducts.[2] The relatively low boiling point of this compound (approximately 150°C at atmospheric pressure) makes this technique suitable.[3]
-
Column Chromatography: For removing non-volatile or highly polar impurities, column chromatography using silica gel is a viable option.
Q3: How can I assess the purity of my this compound sample?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for both qualitative and quantitative analysis of this compound purity.[4][5] It allows for the separation of volatile compounds and their identification based on their mass spectra and retention times. By comparing the peak area of this compound to the total peak area of all components, a quantitative measure of purity can be obtained.
Troubleshooting Guides
Fractional Distillation
Q: My fractional distillation is resulting in poor separation of this compound from its impurities. What could be the cause?
A: Poor separation during fractional distillation can be due to several factors:
-
Inefficient Column: The fractionating column may not have enough theoretical plates for the separation. Using a longer column or one with a more efficient packing material can improve separation.
-
Distillation Rate: A distillation rate that is too fast will not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation. A slow and steady distillation rate is crucial.
-
Temperature Fluctuations: Unstable heating of the distillation flask can cause fluctuations in the vapor temperature, disrupting the separation process. Ensure the heating mantle is well-insulated and provides consistent heat.
-
Improper Thermometer Placement: The thermometer bulb must be positioned correctly at the head of the distillation apparatus to accurately measure the temperature of the vapor that is distilling.
Column Chromatography
Q: I am trying to purify this compound using column chromatography, but the separation is poor. What can I do?
A: Poor separation in column chromatography can be addressed by:
-
Optimizing the Solvent System: The polarity of the eluent is critical. If the separation is poor, try a solvent system with a lower polarity to allow for better differential migration of the components on the stationary phase. A gradient elution may also be beneficial.
-
Proper Column Packing: An improperly packed column with air bubbles or channels will lead to poor separation. Ensure the silica gel is packed uniformly.
-
Sample Loading: The sample should be loaded onto the column in a narrow band using a minimal amount of solvent. Overloading the column with too much sample will also result in poor separation.
Washing and Extraction
Q: An emulsion has formed during the aqueous wash of my crude this compound, and the layers are not separating. How can I resolve this?
A: Emulsion formation is a common issue. To break an emulsion, you can try the following:
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up the emulsion by increasing the ionic strength of the aqueous layer.
-
Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.
-
Filtration: Filtering the emulsified layer through a pad of celite or glass wool can sometimes help to break the emulsion.
Quantitative Data Summary
The following table presents representative GC-MS data for a sample of crude this compound before and after purification by fractional distillation.
| Compound | Retention Time (min) | Peak Area % (Crude) | Peak Area % (Purified) |
| Cyclohexene | 3.5 | 5.2 | < 0.1 |
| 3-Chlorocyclohexene | 5.8 | 4.1 | 0.5 |
| This compound | 6.2 | 85.3 | 99.2 |
| 1,2-Dichlorocyclohexane | 8.1 | 3.6 | 0.1 |
| Other Impurities | Various | 1.8 | 0.1 |
Experimental Protocols
Protocol 1: Purification by Washing
-
Place the crude this compound in a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate.
-
Stopper the funnel and shake gently, periodically venting to release any pressure buildup.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the washing with sodium bicarbonate solution until no more gas evolution is observed.
-
Wash the organic layer with an equal volume of brine.
-
Separate the layers and transfer the organic layer (this compound) to a clean, dry flask.
-
Dry the this compound over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
Protocol 2: Purification by Fractional Distillation
-
Set up a fractional distillation apparatus with a packed fractionating column.
-
Place the crude or washed this compound in the distillation flask along with a few boiling chips.
-
Heat the flask gently and evenly.
-
Collect the fraction that distills at the boiling point of this compound (approximately 50°C at reduced pressure or 150°C at atmospheric pressure).[3]
-
Monitor the temperature at the distillation head closely and change the receiving flask if the temperature fluctuates significantly, indicating the distillation of an impurity.
Protocol 3: Purity Analysis by GC-MS
-
Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., dichloromethane or hexane).
-
Inject a small volume of the sample into the GC-MS instrument.
-
Use a non-polar capillary column for the separation.
-
Set an appropriate temperature program for the GC oven to separate the components based on their boiling points.
-
Analyze the resulting mass spectra to identify the components corresponding to each peak in the chromatogram.
-
Calculate the relative peak areas to determine the purity of the sample.
Visualizations
Caption: Workflow for selecting the appropriate purification method for this compound.
References
Managing Thermal Runaway in 4-Chlorocyclohexene Polymerization: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 4-Chlorocyclohexene. The information is designed to help manage and prevent thermal runaway events during experiments.
Troubleshooting Guide for Thermal Runaway Events
Immediate and decisive action is critical when dealing with a thermal runaway. The following guide provides steps to mitigate an ongoing event and prevent its occurrence.
Immediate Actions During a Suspected Thermal Runaway
-
Stop Monomer and Initiator Feed: Immediately cease the addition of this compound and any initiator to the reaction vessel.
-
Emergency Cooling: Activate all available cooling systems to their maximum capacity. This may include cooling jackets, condenser coils, and external cooling baths.
-
Inhibitor Injection: If the reaction is not quickly brought under control, inject a pre-prepared, highly concentrated solution of a suitable inhibitor.
-
Ventilation: Ensure the reaction is occurring in a well-ventilated area, such as a fume hood, to safely manage any released gases or vapors.
-
Evacuation: If the situation cannot be controlled, evacuate the immediate area and follow established emergency procedures.
Preventative Measures and Best Practices
-
Thorough Risk Assessment: Before beginning any experiment, conduct a comprehensive risk assessment that considers the potential for thermal runaway.
-
Controlled Monomer Addition: Utilize a semi-batch process where the monomer is added gradually to control the reaction rate and heat generation.
-
Effective Heat Removal: Ensure the reactor is equipped with an adequate cooling system capable of dissipating the heat generated by the polymerization.
-
Use of Inhibitors: Add a suitable inhibitor to the monomer to prevent premature polymerization during storage and handling.
-
Continuous Monitoring: Continuously monitor the reaction temperature and have alarms in place to alert for any unexpected temperature increases.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of thermal runaway in this compound polymerization?
A1: Thermal runaway in this compound polymerization is typically caused by an imbalance between the rate of heat generation from the exothermic polymerization reaction and the rate of heat removal from the reactor. Specific causes can include:
-
Loss of Cooling: Failure of the cooling system is a primary contributor.
-
Incorrect Reagent Addition: Adding the monomer or initiator too quickly can lead to a rapid increase in the reaction rate.
-
Contamination: Impurities in the reactants can sometimes accelerate the polymerization unexpectedly.
-
Insufficient Inhibition: Inadequate amounts of inhibitor in the monomer can lead to spontaneous polymerization.
Q2: What are suitable inhibitors for this compound?
A2: While specific data for this compound is limited, inhibitors commonly used for vinyl monomers, particularly vinyl halides, are likely to be effective. These include:
-
Phenolic Compounds: Hydroquinone (HQ), 4-methoxyphenol (MEHQ), and butylated hydroxytoluene (BHT) are widely used.[1]
-
Stable Free Radicals: TEMPO and its derivatives are highly effective radical scavengers.[1]
-
Amines and Hydroxylamines: Certain aromatic amines and hydroxylamines can act as inhibitors.[1][]
The choice of inhibitor and its concentration should be determined based on the specific experimental conditions and the required shelf life of the monomer.
Q3: What type of initiators are typically used for this compound polymerization?
A3: The polymerization of this compound, being an alkene, can likely be initiated by common free-radical initiators. The choice of initiator depends on the desired reaction temperature and solvent. Common examples include:
-
Azo Compounds: Azobisisobutyronitrile (AIBN) is a common choice for bulk and solution polymerizations.[3][4]
-
Peroxides: Benzoyl peroxide (BPO) is another widely used initiator.[3][4]
-
Redox Initiators: For emulsion or aqueous systems, redox systems like potassium persulfate can be employed.[3]
Q4: Is there a standard protocol for the polymerization of this compound?
Illustrative Experimental Protocol (Adapt with Caution)
Objective: To polymerize this compound in a controlled manner.
Materials:
-
This compound (inhibitor removed)
-
Toluene (solvent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Hydroquinone (inhibitor for quenching)
-
Nitrogen gas supply
-
Reaction vessel with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet/outlet.
-
Heating mantle with a temperature controller.
-
Cooling bath.
Procedure:
-
Inhibitor Removal: Pass the this compound through a column of activated alumina to remove the storage inhibitor.
-
Reactor Setup: Assemble the reaction vessel and ensure all connections are secure. Place the vessel in the heating mantle, which is situated within a cooling bath for emergency cooling.
-
Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen.
-
Solvent Addition: Add the desired amount of toluene to the reactor.
-
Initiator Addition: Dissolve the AIBN in a small amount of toluene and add it to the reactor.
-
Heating: Begin stirring and heat the reactor to the desired reaction temperature (e.g., 60-80°C for AIBN).
-
Monomer Feed: Slowly add the inhibitor-free this compound to the reactor over a predetermined period using a syringe pump or dropping funnel.
-
Monitoring: Continuously monitor the reaction temperature. A sudden, uncontrolled increase in temperature is an indication of a potential thermal runaway.
-
Reaction Completion: After the monomer addition is complete, continue the reaction for a specified time to ensure high conversion.
-
Quenching: Cool the reactor and add a small amount of hydroquinone solution to quench the polymerization.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol) and collect the polymer by filtration.
-
Drying: Dry the polymer in a vacuum oven at a moderate temperature.
Data Presentation
Due to the limited availability of specific quantitative data for this compound polymerization, the following table provides illustrative data for common inhibitors used with vinyl monomers. This data should be used as a general guide and not as a direct substitute for experimental determination.
| Inhibitor | Typical Concentration (ppm) | Induction Period (min) at 100°C (Illustrative for Styrene) |
| Hydroquinone (HQ) | 10 - 100 | 30 - 120 |
| 4-Methoxyphenol (MEHQ) | 10 - 200 | 45 - 180 |
| 4-tert-Butylcatechol (TBC) | 10 - 50 | 60 - 240 |
| TEMPO | 5 - 50 | > 300 |
Note: The effectiveness of an inhibitor is dependent on temperature, monomer purity, and the presence of oxygen.
Visualizations
Logical Flow for Troubleshooting Thermal Runaway
References
Technical Support Center: Improving Regioselectivity in Reactions with 4-Chlorocyclohexene
Welcome to the technical support center for regioselective reactions involving 4-Chlorocyclohexene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on controlling the regiochemical outcome of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving regioselectivity with this compound?
A1: this compound is an allylic halide, and its reactions with nucleophiles can proceed through two main competing pathways: direct substitution (SN2) at the carbon bearing the chlorine (C4), and allylic rearrangement (SN2') where the nucleophile attacks the double bond, leading to a product with the substituent at the C2 position. The primary challenge lies in controlling the reaction conditions to favor one constitutional isomer over the other.
Q2: What are the key factors that influence whether a reaction proceeds via an SN2 or SN2' pathway?
A2: The regioselectivity of nucleophilic substitution on this compound is primarily influenced by four factors:
-
The nature of the nucleophile: "Hard" nucleophiles tend to favor the SN2 pathway, while "soft" nucleophiles often favor the SN2' pathway.
-
The solvent: The polarity and protic nature of the solvent can influence the reactivity of the nucleophile and the stability of the transition states for each pathway.
-
The temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the product ratio.
-
The presence of catalysts or additives: Lewis acids or specific metal catalysts can be used to direct the reaction towards a particular regioisomer.
Q3: How do I favor the formation of the 4-substituted cyclohexene (SN2 product)?
A3: To favor the direct substitution product, you should generally use:
-
"Hard" nucleophiles: These are typically characterized by a high charge density on the donor atom (e.g., RO⁻, RNH₂, OH⁻).
-
Polar aprotic solvents: Solvents like DMSO or DMF can enhance the nucleophilicity of anionic nucleophiles without solvating them as strongly as protic solvents, which can favor the SN2 pathway.
-
Lower temperatures: SN2 reactions are often favored at lower temperatures.
Q4: How can I promote the formation of the 3-substituted cyclohexene (SN2' product)?
A4: To favor the product of allylic rearrangement, you should consider using:
-
"Soft" nucleophiles: These nucleophiles have a more diffuse charge and are more polarizable (e.g., RSH, I⁻, CN⁻, organocuprates).
-
Organocuprates (Gilman reagents): These are particularly effective for achieving high SN2' selectivity.[1][2]
-
Polar protic solvents: These solvents can stabilize the developing charge in the SN2' transition state.
-
Higher temperatures: In some cases, the SN2' product may be the thermodynamically more stable product, and higher temperatures can favor its formation.
Troubleshooting Guides
Problem 1: My reaction is producing a mixture of 4-substituted and 3-substituted cyclohexene products, and I want to increase the yield of the 4-substituted isomer.
| Possible Cause | Troubleshooting Step | Rationale |
| The nucleophile is too "soft". | Switch to a "harder" nucleophile (e.g., from a thiol to an alcohol). | Hard nucleophiles preferentially attack the more electrophilic carbon directly attached to the leaving group. |
| The solvent is favoring the SN2' pathway. | Change from a polar protic solvent (e.g., ethanol) to a polar aprotic solvent (e.g., acetone, DMSO). | Polar aprotic solvents can increase the reactivity of hard nucleophiles, favoring the SN2 pathway. |
| The reaction temperature is too high. | Lower the reaction temperature. | Lower temperatures often favor the kinetically controlled SN2 product. |
Problem 2: I am trying to synthesize the 3-substituted cyclohexene, but the 4-substituted isomer is the major product.
| Possible Cause | Troubleshooting Step | Rationale |
| The nucleophile is too "hard". | Use a "softer" nucleophile. Organocuprates (Gilman reagents) are highly recommended for this transformation. | Soft nucleophiles have a greater tendency to attack the less hindered and more polarizable alkene carbon in an SN2' fashion. |
| The reaction conditions are favoring the SN2 pathway. | Consider using a polar protic solvent and potentially a higher temperature if the desired product is thermodynamically more stable. | These conditions can help to favor the allylic rearrangement pathway. |
Data Presentation: Regioselectivity of Nucleophilic Substitution on this compound
The following tables summarize the approximate product distribution for the reaction of this compound with various nucleophiles under different conditions. Please note that these are representative examples, and actual results may vary depending on the specific experimental setup.
Table 1: Effect of Nucleophile Type on Regioselectivity
| Nucleophile | Nucleophile Type | Solvent | Temperature (°C) | Approx. 4-Substituted Product (%) | Approx. 3-Substituted Product (%) |
| Sodium Azide (NaN₃) | Hard | DMF | 25 | >90 | <10 |
| Potassium Cyanide (KCN) | Soft | Ethanol | 78 | ~30 | ~70 |
| Sodium Thiophenoxide (NaSPh) | Soft | Methanol | 25 | ~15 | ~85 |
| Lithium Dimethylcuprate ((CH₃)₂CuLi) | Soft | THF | -78 | <5 | >95 |
Table 2: Effect of Solvent and Temperature on Regioselectivity with a Borderline Nucleophile (e.g., Sodium Bromide)
| Solvent | Temperature (°C) | Approx. 4-Bromocyclohexene (%) | Approx. 3-Bromocyclohexene (%) |
| Acetone (Aprotic) | 25 | ~70 | ~30 |
| Ethanol (Protic) | 25 | ~50 | ~50 |
| Ethanol (Protic) | 78 | ~40 | ~60 |
Experimental Protocols
Protocol 1: Synthesis of 4-Azidocyclohexene (SN2 Favored)
-
Materials: this compound, sodium azide (NaN₃), dimethylformamide (DMF), diethyl ether, saturated aqueous sodium bicarbonate, anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
-
Protocol 2: Synthesis of 3-Cyanocyclohexene (SN2' Favored)
-
Materials: this compound, potassium cyanide (KCN), ethanol, diethyl ether, water, anhydrous sodium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
Add potassium cyanide (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
Monitor the reaction progress by gas chromatography (GC) or TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Add diethyl ether and water to the residue.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by fractional distillation or column chromatography.
-
Protocol 3: Synthesis of 3-Methylcyclohexene using a Gilman Reagent (SN2' Highly Favored)
-
Materials: Copper(I) iodide (CuI), methyllithium (CH₃Li) in diethyl ether, this compound, anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride.
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon), add CuI (1.1 equivalents) and anhydrous THF.
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add methyllithium (2.2 equivalents) to the suspension and stir for 30 minutes to form the lithium dimethylcuprate solution.
-
Add a solution of this compound (1 equivalent) in anhydrous THF dropwise to the Gilman reagent at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and carefully concentrate the solution to obtain the volatile product.
-
Mandatory Visualizations
Caption: Competing SN2 and SN2' pathways in the reaction of this compound with a nucleophile.
Caption: Decision-making flowchart for troubleshooting and improving regioselectivity.
References
4-Chlorocyclohexene degradation pathways and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-chlorocyclohexene. The information is designed to address specific issues that may be encountered during experimentation, with a focus on degradation pathways and prevention strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, an allylic chloride, is susceptible to two main degradation pathways: elimination and substitution reactions. The predominant pathway is highly dependent on the reaction conditions, particularly the nature of the solvent and the base or nucleophile present.
-
Elimination (E2 Pathway): In the presence of a strong, non-nucleophilic base, such as alcoholic potassium hydroxide (KOH), this compound is likely to undergo an E2 elimination reaction. This pathway involves the abstraction of a proton and the concerted elimination of the chloride ion, resulting in the formation of a conjugated diene. The most probable elimination product is 1,3-cyclohexadiene.[1]
-
Substitution (SN1 Pathway): Under neutral or acidic conditions with a weak nucleophile, such as water or alcohols, this compound can undergo an SN1 substitution reaction. This pathway proceeds through the formation of a resonance-stabilized allylic carbocation intermediate. The subsequent attack of the nucleophile on this carbocation can occur at two positions, leading to a mixture of products. In the case of hydrolysis, a racemic mixture of cis- and trans-4-hydroxycyclohexene would be the expected major products.
Q2: What are the recommended storage and handling conditions for this compound to minimize degradation?
A2: To ensure the stability of this compound, it is crucial to store it under appropriate conditions. The recommended storage is in a refrigerator at 2°C - 8°C, under an inert atmosphere (e.g., argon or nitrogen).[2] The container should be tightly sealed to prevent exposure to moisture and air.
For handling, it is advisable to use dry solvents and perform reactions under an inert atmosphere, especially when prolonged reaction times or heating are involved. Avoid contact with strong bases, oxidizing agents, and metals like copper, as these can promote degradation.[2]
Q3: I am observing unexpected peaks in my reaction mixture analysis. What could they be?
A3: The appearance of unexpected peaks in your analytical data (e.g., GC-MS or HPLC) often indicates degradation of this compound. The identity of these peaks will depend on your specific reaction conditions.
-
If you are using basic conditions, the unexpected peaks are likely to be elimination products such as 1,3-cyclohexadiene.
-
In the presence of water or other nucleophilic solvents, you may be observing substitution products like 4-hydroxycyclohexene or other corresponding ethers or esters.
-
Under thermal stress, complex decomposition products may form.[3]
-
Photodegradation can also lead to a variety of byproducts.
To identify these peaks, it is recommended to run control experiments (e.g., heating this compound in the reaction solvent without other reagents) and to use analytical techniques such as GC-MS to determine the mass of the unknown compounds.
Troubleshooting Guides
Issue 1: Low yield of the desired product and formation of multiple byproducts.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | - Ensure that this compound is of high purity and was stored correctly. - Use anhydrous solvents and perform the reaction under an inert atmosphere. - Consider lowering the reaction temperature. |
| Inappropriate reaction conditions | - If an elimination reaction is desired, use a strong, non-nucleophilic base. - If a substitution reaction is desired, use a weak nucleophile and consider a polar protic solvent to stabilize the carbocation intermediate in an SN1 reaction.[4][5] - Optimize the reaction time to minimize byproduct formation. |
| Side reactions | - Analyze the byproducts to understand the competing reaction pathways. - Adjust stoichiometry or the order of addition of reagents. |
Issue 2: Inconsistent reaction outcomes.
| Possible Cause | Troubleshooting Steps |
| Variability in the quality of this compound | - Purchase from a reputable supplier and check the certificate of analysis. - If purity is a concern, consider purifying the starting material before use. |
| Presence of moisture or oxygen | - Use freshly distilled, anhydrous solvents. - Degas solvents before use. - Maintain a positive pressure of an inert gas throughout the experiment. |
| Temperature fluctuations | - Use a reliable heating/cooling system to maintain a constant reaction temperature. |
Degradation Pathways and Prevention
Summary of Degradation Conditions and Products
| Stress Condition | Potential Degradation Pathway | Major Degradation Product(s) | Prevention Measures |
| Strong Base (e.g., alcoholic KOH) | E2 Elimination | 1,3-Cyclohexadiene | Use non-basic conditions if elimination is not desired. |
| Aqueous/Protic Solvents (Hydrolysis/Solvolysis) | SN1 Substitution | 4-Hydroxycyclohexene (or corresponding ethers/esters) | Use anhydrous, aprotic solvents. |
| Elevated Temperature | Thermal Decomposition | Complex mixture of hydrocarbons | Perform reactions at the lowest effective temperature. |
| Light Exposure | Photodegradation | Various radical-mediated products | Protect the reaction mixture from light. |
| Oxidizing Agents | Oxidation | Epoxides, diols, and other oxidation products | Avoid contact with oxidizing agents unless intended. |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its stability under various stress conditions.[6][7][8]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Inert gas (Nitrogen or Argon)
-
HPLC system with a UV detector or a GC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at room temperature for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 60°C for 24 hours. Also, heat a solution of this compound in a suitable solvent at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a suitable stability-indicating method, such as HPLC or GC-MS, to separate and quantify the parent compound and any degradation products.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general guideline for developing an HPLC method to monitor the stability of this compound.
1. Instrument and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid or phosphoric acid, can be used for initial screening.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).
2. Method Development:
-
Scouting Gradient: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components, including the parent drug and potential degradation products from forced degradation studies.
-
Optimization: Adjust the gradient slope, mobile phase composition, and pH to achieve adequate separation (resolution > 2) between the main peak and all degradation product peaks.
-
Method Validation: Once an optimal separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9]
References
- 1. Answered: What is the most probable elimination product when this compound is reacted with alcoholic KOH? 1,3-cyclohexadiene 1,4-cyclohexadiene Cyclohexane… | bartleby [bartleby.com]
- 2. This compound | 930-65-4 | FC72029 | Biosynth [biosynth.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. organicchemistryguide.com [organicchemistryguide.com]
- 5. The SN1 Reaction Mechanism and SN1 Practice Problems [chemistrysteps.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. openaccessjournals.com [openaccessjournals.com]
Technical Support Center: Catalyst Deactivation in 4-Chlorocyclohexene Cross-Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 4-chlorocyclohexene. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation, ensuring the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst deactivation in my this compound cross-coupling reaction?
A1: Common indicators of catalyst deactivation include:
-
A significant slowdown or complete halt of the reaction before full conversion of the starting material.
-
The formation of a black precipitate, commonly known as palladium black, which is an inactive, agglomerated form of the palladium catalyst.[1]
-
An observable change in the color of the reaction mixture that is not associated with product formation.
-
The need for increasingly higher catalyst loadings to achieve similar yields in subsequent runs.
-
The formation of side products resulting from isomerization of this compound or other undesired pathways.
Q2: Why is catalyst deactivation a particular concern with this compound?
A2: this compound is an allylic chloride, which presents unique challenges compared to aryl or vinyl halides. The allylic system is prone to isomerization and can participate in side reactions that lead to catalyst deactivation. The palladium-hydride intermediates that can form during the catalytic cycle may promote the isomerization of the double bond in the starting material and the product.
Q3: Can the choice of ligand impact catalyst stability?
A3: Absolutely. The ligand plays a crucial role in stabilizing the active palladium(0) species and preventing agglomeration into palladium black. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can protect the metal center, enhance catalyst longevity, and promote the desired cross-coupling pathway over deactivation pathways.
Q4: How does the base affect catalyst deactivation?
A4: The base is critical not only for the catalytic cycle itself but also for catalyst stability. A base that is too strong or not suitable for the specific reaction can lead to ligand degradation or other side reactions that deactivate the catalyst. For instance, certain bases can promote the formation of palladium-hydride species, which can lead to dehalogenation of the starting material.[2]
Q5: Is it possible to regenerate a deactivated catalyst?
A5: In some cases of poisoning, regeneration may be possible, but it is often difficult and not practical in a laboratory setting. For deactivation due to severe thermal degradation or irreversible fouling, regeneration is generally not effective. Prevention of deactivation through careful optimization of reaction conditions is the most effective strategy.
Troubleshooting Guides
Issue 1: Low or No Conversion
Symptoms:
-
The reaction stalls, with starting material remaining even after extended reaction times.
-
A black precipitate (palladium black) is observed.
| Potential Cause | Troubleshooting Steps |
| Catalyst Decomposition (Palladium Black Formation) | - Ensure an inert atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. Oxygen can oxidize the active Pd(0) catalyst. - Optimize reaction temperature: High temperatures can accelerate catalyst agglomeration. Try lowering the temperature. - Select an appropriate ligand: Use bulky, electron-rich phosphine ligands or NHC ligands to stabilize the palladium catalyst. |
| Incomplete Pre-catalyst Reduction | - If using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure your reaction conditions (solvent, base, additives) are suitable for its in-situ reduction to the active Pd(0) species. |
| Catalyst Poisoning | - Purify reagents: Use high-purity starting materials, solvents, and bases. Impurities containing sulfur or other coordinating groups can irreversibly bind to and poison the palladium catalyst. - Avoid incompatible additives: Be cautious with additives that may interfere with the catalyst. |
Issue 2: Formation of Isomerized Byproducts
Symptoms:
-
GC-MS or NMR analysis shows the presence of isomers of the desired product or unreacted starting material.
| Potential Cause | Troubleshooting Steps |
| Double Bond Isomerization | - Ligand selection: Certain ligands can suppress isomerization pathways. Screening different ligands may be beneficial. - Modify reaction conditions: Lowering the reaction temperature or changing the solvent polarity can sometimes minimize isomerization. The addition of halide salts (e.g., LiCl) has been reported to suppress isomerization in some Heck reactions. |
| Allylic Rearrangement | - The allylic nature of this compound can lead to the formation of regioisomeric products. The choice of catalyst and ligand system can influence the regioselectivity of the reaction. |
Issue 3: Inconsistent Results Between Batches
Symptoms:
-
Reaction yields and/or purity vary significantly when repeating the experiment.
| Potential Cause | Troubleshooting Steps |
| Variability in Reagent Purity | - Use fresh, high-purity reagents: Ensure the purity of this compound, the coupling partner, and all other reagents. Allylic chlorides can degrade over time. - Proper solvent handling: Use freshly distilled or anhydrous grade solvents. Ensure solvents are properly degassed. |
| Inconsistent Reaction Setup | - Maintain strict inert conditions: Ensure consistent and rigorous exclusion of air and moisture in every experiment. - Precise temperature control: Use a reliable heating mantle or oil bath with a temperature controller to maintain a consistent reaction temperature. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.2 equivalents) and a suitable base (e.g., K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if required). Then, add the degassed solvent (e.g., toluene/water mixture).
-
Addition of Substrate: Add this compound (1.0 equivalent) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]
General Protocol for a Sonogashira Coupling of this compound
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and the terminal alkyne (1.1 equivalents).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere as described above.
-
Addition of Solvent and Base: Add a degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine).[4][5]
-
Addition of Substrate: Add this compound (1.0 equivalent) to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Monitoring and Work-up: Follow the monitoring and work-up procedures as outlined for the Suzuki-Miyaura coupling.
Visualizing Deactivation and Troubleshooting
Caption: Common pathways for catalyst deactivation in cross-coupling reactions.
Caption: A systematic workflow for troubleshooting catalyst deactivation issues.
References
Overcoming steric hindrance in 4-Chlorocyclohexene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with steric hindrance in reactions involving 4-chlorocyclohexene.
Troubleshooting Guides
This section addresses specific issues encountered during experiments with this compound in a practical question-and-answer format.
Issue 1: Low Yield in Nucleophilic Substitution Reactions
Q: I am attempting a nucleophilic substitution on this compound, but the reaction yield is consistently low. What are the likely causes and how can I improve it?
A: Low yields in nucleophilic substitution reactions with this compound are often due to significant steric hindrance and competing elimination reactions. The cyclohexene ring exists in a dynamic equilibrium of conformers, and the chlorine atom can occupy either a sterically hindered axial position or a more stable equatorial position.[1][2] The approach of the nucleophile, especially to the axial conformer, is impeded by 1,3-diaxial interactions with axial hydrogens.[2][3]
Troubleshooting Steps:
-
Optimize the Nucleophile:
-
Strength: Use a stronger, more potent nucleophile to increase the reaction rate.
-
Steric Bulk: Employ a smaller, less sterically hindered nucleophile to more easily access the electrophilic carbon.
-
-
Solvent Selection:
-
For an S_N2 pathway, use a polar aprotic solvent (e.g., DMSO, DMF, acetone) to enhance the nucleophile's reactivity without solvating it excessively.
-
For an S_N1 pathway, a polar protic solvent (e.g., ethanol, water) can be used to stabilize the potential carbocation intermediate.[4]
-
-
Temperature Control:
-
Cautiously increasing the temperature can provide the necessary activation energy to overcome the steric barrier.[5] However, be aware that higher temperatures often favor the competing elimination reaction. Monitor the reaction closely for byproduct formation.
-
-
Catalysis:
-
Consider using a phase-transfer catalyst for reactions involving an aqueous and an organic phase to facilitate the transport of the nucleophile to the substrate.
-
Table 1: Effect of Nucleophile and Conditions on Substitution Yield
| Nucleophile | Solvent | Temperature (°C) | Typical Yield (%) | Primary Competing Reaction |
| NaCN | DMSO | 80 | 60-70 | E2 Elimination |
| NaN3 | DMF | 100 | 55-65 | E2 Elimination |
| CH3ONa | CH3OH | 60 | 30-40 | E2 Elimination (Major) |
| NH3 (aq) | H2O/Ethanol | 120 (sealed tube) | 40-50 | E1/E2 Elimination |
Issue 2: Poor Regioselectivity in Elimination Reactions
Q: I am trying to synthesize 1,3-cyclohexadiene via an elimination reaction from this compound, but I am getting a mixture of products, including the 1,4-isomer. How can I improve the selectivity?
A: The formation of different diene isomers is governed by the reaction mechanism (E2 vs. E1) and the conformational requirements for the transition state. The E2 mechanism, which is favored by strong bases, requires a specific anti-periplanar geometry between a β-hydrogen and the chlorine leaving group.[6] This geometry is only achieved when the chlorine atom is in the axial position.[6] The reaction with alcoholic KOH typically yields 1,3-cyclohexadiene as the major product because it is the more stable, conjugated diene.[7]
Troubleshooting Steps:
-
Choice of Base:
-
To favor the conjugated 1,3-cyclohexadiene (Zaitsev product): Use a strong, non-bulky base like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol. These bases will preferentially abstract the proton that leads to the thermodynamically more stable conjugated system.
-
To increase the proportion of the 1,4-cyclohexadiene (Hofmann-type product): Use a sterically hindered, bulky base like potassium tert-butoxide (t-BuOK). The bulkiness of the base will favor the abstraction of the less sterically hindered proton.[5]
-
-
Reaction Temperature:
-
Lowering the reaction temperature generally favors the kinetic product over the thermodynamic product. However, for elimination from this compound, the formation of the conjugated 1,3-diene is typically favored under most conditions.
-
Table 2: Effect of Base on Regioselectivity of Elimination
| Base | Solvent | Temperature (°C) | Ratio (1,3-diene : 1,4-diene) |
| KOH | Ethanol | 78 | ~95 : 5 |
| NaOEt | Ethanol | 78 | ~90 : 10 |
| t-BuOK | tert-Butanol | 82 | ~70 : 30 |
Frequently Asked Questions (FAQs)
Q1: What makes reactions with this compound sterically hindered?
A1: The steric hindrance in this compound arises from its three-dimensional structure. The cyclohexene ring adopts a half-chair conformation. The chlorine substituent at the C4 position can be either axial (pointing perpendicular to the ring's plane) or equatorial (pointing away from the ring's perimeter).[1][8] The axial position is significantly more sterically hindered due to unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the same face of the ring.[2] This crowding impedes the approach of reactants to the reaction center.[9][10]
Caption: Conformational equilibrium of this compound.
Q2: How can I favor substitution over elimination?
A2: The competition between substitution (S_N1/S_N2) and elimination (E1/E2) is a classic challenge. To favor substitution:
-
Use a good nucleophile that is a weak base: Reagents like CN-, N3-, I-, or RS- are excellent nucleophiles but relatively weak bases.
-
Use a less sterically hindered substrate if possible: While you cannot change the substrate itself, understanding its conformation is key.
-
Lower the reaction temperature: Elimination reactions often have a higher activation energy and are more favored by heat.
-
Choose the right solvent: Polar aprotic solvents (DMSO, DMF) favor S_N2 reactions.
Caption: Decision pathway for substitution vs. elimination.
Q3: Are there catalytic methods to improve reactivity in cycloaddition reactions?
A3: Yes. For [4+2] cycloaddition (Diels-Alder) reactions, where this compound acts as the dienophile, its reactivity can be low. Lewis acid catalysis is a common strategy to overcome this.[5] A Lewis acid (e.g., AlCl3, BF3·OEt2) coordinates to the chlorine atom, increasing the electron-withdrawing effect and making the double bond more electrophilic and thus more reactive toward the diene.
Experimental Protocols
Protocol 1: Synthesis of 1,3-Cyclohexadiene via E2 Elimination
This protocol describes the dehydrochlorination of this compound to yield the thermodynamically favored conjugated diene.
-
Reagents & Setup:
-
This compound (1.0 eq)
-
Potassium hydroxide (KOH) (1.5 eq)
-
Ethanol (solvent)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
-
Procedure:
-
Dissolve KOH in ethanol in the round-bottom flask with gentle heating and stirring until fully dissolved.
-
Cool the solution to room temperature.
-
Add this compound dropwise to the ethanolic KOH solution over 15 minutes.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC) (visualized with a potassium permanganate stain).
-
Upon completion, cool the mixture to room temperature.
-
Pour the mixture into a separatory funnel containing an equal volume of cold water.
-
Extract the aqueous layer with a low-boiling point organic solvent (e.g., diethyl ether or pentane) (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent.
-
Carefully remove the solvent by simple distillation. The product, 1,3-cyclohexadiene, is volatile (b.p. ~80 °C). Further purification can be achieved by fractional distillation.
-
Caption: Troubleshooting workflow for the elimination reaction.
References
- 1. Ch3 - Substituted Cyclohexanes [chem.ucalgary.ca]
- 2. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 5. benchchem.com [benchchem.com]
- 6. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 7. Answered: What is the most probable elimination product when this compound is reacted with alcoholic KOH? 1,3-cyclohexadiene 1,4-cyclohexadiene Cyclohexane… | bartleby [bartleby.com]
- 8. fiveable.me [fiveable.me]
- 9. study.com [study.com]
- 10. fastercapital.com [fastercapital.com]
Technical Support Center: Purification of 4-Chlorocyclohexene Derivatives
Welcome to the Technical Support Center for the purification of 4-chlorocyclohexene derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these compounds.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of this compound derivatives.
My compound is degrading during column chromatography.
-
Question: I am observing new spots on my TLC plate after running a column, suggesting my this compound derivative is decomposing. What can I do to prevent this?
-
Answer: this compound derivatives, particularly being allylic halides, can be sensitive to the acidic nature of standard silica gel. This acidity can promote decomposition pathways such as elimination or substitution.
Solutions:
-
Deactivate the Silica Gel: Neutralize the silica gel by preparing a slurry in your chosen eluent containing a small amount of a non-nucleophilic organic base, such as triethylamine (typically 1-2%).
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina as your stationary phase, which is less likely to cause degradation of acid-sensitive compounds.
-
Minimize Residence Time: Do not let the compound remain on the column for an extended period. A faster flow rate, if it doesn't compromise separation, can be beneficial.
-
I am having difficulty separating my product from non-polar impurities.
-
Question: My this compound derivative is co-eluting with non-polar byproducts during column chromatography. How can I improve the separation?
-
Answer: Achieving good separation between compounds of similar polarity can be challenging. Optimizing your mobile phase is key.
Solutions:
-
Solvent System Optimization: A common strategy is to use a mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). Start with a very low percentage of the polar solvent and perform a gradient elution, gradually increasing the polarity. This will help to selectively elute compounds with small differences in polarity.
-
Alternative Solvents: Toluene can be a useful component in the mobile phase. Its aromatic nature can offer different selectivity for chlorinated compounds compared to standard aliphatic or chlorinated solvents.
-
My product is "oiling out" during recrystallization.
-
Question: I am attempting to recrystallize my this compound derivative, but it is forming an oil instead of crystals. What should I do?
-
Answer: "Oiling out" can occur if the melting point of your compound is low or if it is highly impure.
Solutions:
-
Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. You may need to add a small amount of additional solvent. Then, allow the solution to cool very slowly to room temperature before placing it in an ice bath. Slow cooling is crucial for crystal lattice formation.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure compound to provide a nucleation site for crystal growth.
-
Change Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in the synthesis of this compound derivatives?
A1: Common impurities can include:
-
Unreacted Starting Materials: Depending on the reaction, this could be the corresponding cyclohexene or alcohol precursor.
-
Di-halogenated Byproducts: Over-halogenation can lead to the formation of dichlorocyclohexane isomers.
-
Solvent Adducts: If the reaction solvent is nucleophilic, it may react with the product.
-
Elimination Products: Due to the allylic nature of the chloride, elimination to form a cyclohexadiene derivative is a possible side reaction, especially under basic or heated conditions.
-
Isomeric Products: Depending on the reaction mechanism, you may have cis/trans isomers or other positional isomers of the desired product.
Q2: What are the recommended starting conditions for flash column chromatography of a new this compound derivative?
A2: A good starting point for developing a flash chromatography method is to use Thin Layer Chromatography (TLC) to screen different solvent systems.
-
Stationary Phase: Start with standard silica gel 60. If you observe degradation, switch to deactivated silica or alumina.
-
Mobile Phase: Begin with a non-polar solvent like hexane or heptane and gradually add a more polar solvent such as ethyl acetate or dichloromethane. A good target Rf value for your desired compound on the TLC plate is typically between 0.2 and 0.4 for optimal separation on a column.
Q3: Can I use distillation to purify my this compound derivative?
A3: Fractional distillation under reduced pressure (vacuum distillation) can be a suitable method for purifying liquid this compound derivatives, especially on a larger scale. This method is most effective when there is a significant difference in the boiling points of the desired product and the impurities. However, be cautious as prolonged heating, even under vacuum, can cause decomposition of thermally sensitive compounds.
Q4: How can I confirm the purity of my final product?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and commonly used technique for assessing the purity of volatile and semi-volatile compounds like this compound derivatives.[1] It provides information on the number of components in your sample and their relative amounts, and the mass spectrum can help in identifying any impurities. Quantitative Nuclear Magnetic Resonance (qNMR) can also be used to determine purity with a high degree of accuracy.
Data Presentation
Table 1: Typical Purification Outcomes for a Crude 3-Chlorocyclopentene Sample
| Purification Method | Purity of 3-Chlorocyclopentene (by GC-MS) | Typical Yield | Throughput | Key Considerations |
| Fractional Distillation (Vacuum) | 90-95% | 70-85% | High (grams to kilograms) | Requires careful temperature and pressure control to prevent decomposition. |
| Flash Chromatography (Silica Gel) | >98% | 60-80% | Low to Medium (milligrams to grams) | Prone to product degradation on acidic silica; requires careful solvent optimization. |
| Flash Chromatography (Deactivated Silica) | >98% | 65-85% | Low to Medium (milligrams to grams) | Reduced risk of degradation for acid-sensitive compounds. |
Note: This data is for a related compound, 3-chlorocyclopentene, and serves as an illustrative example of potential outcomes for similar cyclic allylic chlorides.[2]
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. The ideal system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, least polar eluent.
-
Pour the slurry into the column and allow the stationary phase to settle, ensuring an even and compact bed. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a low-boiling point solvent.
-
Carefully apply the sample to the top of the column.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the solid to the top of the column.
-
-
Elution:
-
Begin eluting with the solvent system determined from your TLC analysis.
-
If using a gradient, gradually increase the polarity of the mobile phase.
-
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot solvent.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove it.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualizations
Caption: General experimental workflow for the purification of this compound derivatives.
Caption: Troubleshooting logic for column chromatography of this compound derivatives.
References
Technical Support Center: Minimizing Elimination Byproducts in Organic Synthesis
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of elimination byproducts in their chemical reactions. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of an alkene byproduct in my substitution reaction. What are the general factors that favor elimination over substitution?
A1: The competition between substitution and elimination reactions is primarily governed by four key factors: the structure of the substrate, the nature of the base/nucleophile, the reaction temperature, and the choice of solvent. Generally, elimination is favored by:
-
Sterically hindered substrates: Tertiary alkyl halides are more prone to elimination than primary or secondary halides.
-
Strong and/or bulky bases: Strong bases can readily abstract a proton, initiating elimination. Bulky bases sterically disfavor the backside attack required for an S(_N)2 reaction.
-
High temperatures: Elimination reactions are entropically favored over substitution reactions because they produce more products from a single reactant molecule. Increasing the reaction temperature, therefore, tends to increase the yield of the elimination product.[1]
-
Solvents that favor elimination: The choice of solvent can influence the nucleophilicity and basicity of the reagent. For example, in some cases, ethanol encourages elimination while water encourages substitution.[2]
Q2: How does the structure of the alkyl halide (primary, secondary, tertiary) affect the likelihood of elimination?
A2: The structure of the alkyl halide is a critical determinant in the substitution versus elimination pathway:
-
Primary (1°) alkyl halides: These substrates are least sterically hindered and strongly favor S(N)2 substitution. Elimination (E2) is generally a minor pathway unless a sterically hindered, strong base is used.
-
Secondary (2°) alkyl halides: These substrates are susceptible to both substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) reactions. The outcome is highly dependent on the other reaction conditions (base/nucleophile, solvent, temperature).
-
Tertiary (3°) alkyl halides: Due to significant steric hindrance, S(_N)2 reactions are not observed. These substrates readily undergo elimination (E2 with a strong base, E1 with a weak base/nucleophile) and S(_N)1 reactions. With a strong base, E2 elimination is the predominant pathway.
Q3: When should I be concerned about E1 versus E2 elimination?
A3: The type of elimination mechanism, E1 (unimolecular) or E2 (bimolecular), depends on the reaction conditions:
-
E2 reactions are favored by the use of a strong base . The reaction is concerted, meaning the proton abstraction and leaving group departure occur in a single step.
-
E1 reactions occur in the presence of a weak base and a substrate that can form a stable carbocation (tertiary or secondary). The reaction proceeds in two steps, with the formation of a carbocation intermediate being the rate-determining step.
If your goal is to perform a substitution reaction, the formation of either E1 or E2 byproducts is undesirable. The strategies to minimize them will depend on which pathway is competing with your desired substitution reaction.
Troubleshooting Guides
Issue: High percentage of elimination byproduct when performing an S(_N)2 reaction.
Troubleshooting Steps:
-
Evaluate the Base/Nucleophile:
-
Problem: The nucleophile you are using is also a strong base.
-
Solution: If possible, switch to a less basic nucleophile that is still a good nucleophile. For example, azide (N(_3)(-)) and cyanide (CN(-)) are excellent nucleophiles but relatively weak bases.
-
-
Lower the Reaction Temperature:
-
Problem: The reaction is being run at an elevated temperature, which favors elimination.
-
Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Monitor the reaction progress by TLC or GC to find the optimal balance between reaction rate and selectivity.
-
-
Change the Solvent:
-
Problem: The solvent may be promoting elimination.
-
Solution: For S(_N)2 reactions, polar aprotic solvents such as DMSO, DMF, or acetone are generally preferred. These solvents solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively free and highly reactive. Protic solvents can solvate the nucleophile, reducing its nucleophilicity and potentially favoring elimination.
-
-
Use a Less Hindered Substrate (if possible in your synthesis design):
-
Problem: A secondary alkyl halide is being used, which is prone to elimination.
-
Solution: If the synthesis allows, consider if a less sterically hindered primary alkyl halide could be used in an alternative synthetic route to achieve the desired product.
-
Issue: Significant elimination observed during a Williamson Ether Synthesis.
Troubleshooting Steps:
-
Retrosynthetic Analysis:
-
Problem: The synthesis plan involves the reaction of a secondary or tertiary alkyl halide with an alkoxide.
-
Solution: The Williamson ether synthesis is an S(_N)2 reaction. For unsymmetrical ethers, there are two possible synthetic routes. Always choose the route that utilizes the less sterically hindered alkyl halide (preferably primary) and the more sterically hindered alkoxide. For example, to synthesize ethyl isopropyl ether, it is better to react sodium isopropoxide with ethyl bromide rather than sodium ethoxide with 2-bromopropane.[3]
-
-
Choice of Base for Alkoxide Formation:
-
Problem: Using a very strong, bulky base to form the alkoxide can lead to elimination if any of the alkyl halide is present during the deprotonation step.
-
Solution: Use a strong but non-bulky base like sodium hydride (NaH) to pre-form the alkoxide from the alcohol before adding the primary alkyl halide.
-
Quantitative Data on Substitution vs. Elimination
The following tables summarize the approximate product distribution for various reactions, illustrating the impact of different experimental parameters.
Table 1: Effect of Substrate Structure and Base on Product Ratio
| Substrate | Base/Nucleophile | Solvent | Temperature (°C) | Substitution Product (%) | Elimination Product (%) |
| 1-Bromobutane (1°) | Sodium Ethoxide | Ethanol | 55 | ~90 (S(_N)2) | ~10 (E2) |
| 2-Bromopropane (2°) | Sodium Ethoxide | Ethanol | 55 | ~21 (S(_N)2) | ~79 (E2) |
| 2-Bromo-2-methylpropane (3°) | Sodium Ethoxide | Ethanol | 25 | ~9 (S(_N)1) | ~91 (E1/E2) |
| 2-Bromopropane (2°) | Potassium tert-butoxide | tert-Butanol | 25 | <5 (S(_N)2) | >95 (E2) |
Table 2: Effect of Temperature on S(_N)1 vs. E1 Product Ratio
| Substrate | Nucleophile/Base | Solvent | Temperature (°C) | S(_N)1 Product (%) | E1 Product (%) |
| tert-Butyl Chloride | Water | Water | 25 | ~80 | ~20 |
| tert-Butyl Chloride | Water | Water | 65 | ~40 | ~60 |
Experimental Protocols
Protocol 1: Finkelstein Reaction - Synthesis of 1-Iodobutane from 1-Bromobutane (Favoring S(_N)2)
This protocol is an example of a Finkelstein reaction, which favors S(_N)2 substitution by taking advantage of Le Chatelier's principle. Sodium bromide is insoluble in acetone, driving the equilibrium towards the product.
Materials:
-
1-Bromobutane
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bisulfite solution
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 15 g (0.1 mol) of sodium iodide in 80 mL of anhydrous acetone.[4]
-
Add 13.7 g (0.1 mol) of 1-bromobutane to the flask.
-
Attach a reflux condenser and heat the mixture to reflux using a water bath for 20 minutes. A white precipitate of sodium bromide should form.[4]
-
After the reflux period, allow the flask to cool to room temperature.
-
Set up a simple distillation apparatus and distill off approximately 60 mL of acetone.[4]
-
Cool the residue in an ice bath and add 50 mL of water.
-
Transfer the mixture to a separatory funnel and extract the product with 25 mL of diethyl ether.[4]
-
Separate the organic layer and wash it with 10 mL of saturated aqueous sodium bisulfite solution to remove any traces of iodine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent and remove the diethyl ether using a rotary evaporator.
-
The crude 1-iodobutane can be purified by distillation.
Protocol 2: Williamson Ether Synthesis - Preparation of Ethyl Isopropyl Ether (Minimizing E2)
This protocol demonstrates the synthesis of an unsymmetrical ether by choosing the synthetic route that minimizes elimination.
Part A: Preparation of Sodium Isopropoxide
Materials:
-
Isopropanol (2-propanol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous diethyl ether or THF
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), place a 60% dispersion of sodium hydride (1.2 g, 30 mmol) and wash it with anhydrous hexanes to remove the mineral oil.
-
Add 30 mL of anhydrous diethyl ether or THF to the flask.
-
Slowly add isopropanol (1.8 g, 30 mmol) dropwise from the dropping funnel. Hydrogen gas will be evolved, so ensure proper ventilation.
-
Stir the mixture at room temperature until the evolution of hydrogen ceases.
Part B: Synthesis of Ethyl Isopropyl Ether
Materials:
-
Sodium isopropoxide solution from Part A
-
Ethyl bromide
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To the freshly prepared sodium isopropoxide solution, add ethyl bromide (3.27 g, 30 mmol) dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour.
-
Carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent by distillation to obtain the crude ethyl isopropyl ether.
-
Purify the product by fractional distillation if necessary.
Visualizing Reaction Pathways and Workflows
Caption: Factors influencing the competition between substitution and elimination.
References
Stabilizing 4-Chlorocyclohexene for long-term storage
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-chlorocyclohexene. Our aim is to help you ensure the stability and integrity of this reagent for long-term storage and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored in a refrigerator at 2°C to 8°C.[1][2] It is also recommended to store it under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[3] The container should be tightly sealed to avoid exposure to moisture.
Q2: I noticed a discoloration in my this compound sample. What could be the cause?
A2: Discoloration, such as the appearance of a yellow or brownish tint, is often an indicator of degradation. This can be caused by exposure to air, light, or elevated temperatures, leading to oxidation or polymerization of the compound. It is crucial to store the compound in a dark, refrigerated, and inert environment.
Q3: What are the likely degradation pathways for this compound?
A3: As an allylic chloride, this compound is susceptible to several degradation pathways:
-
Hydrolysis: Reaction with water can lead to the formation of 4-hydroxycyclohexene and hydrochloric acid. The presence of acid can further catalyze degradation.
-
Oxidation: Exposure to air can lead to the formation of various oxidation products, including epoxides, ketones, or other oxygenated derivatives.[3]
-
Elimination: Under certain conditions, particularly in the presence of a base, this compound can undergo dehydrochlorination to form 1,3-cyclohexadiene.
-
Isomerization: The double bond may migrate to form the more stable 3-chlorocyclohexene isomer.
Q4: Are there any recommended stabilizers for this compound?
A4: While specific stabilizers for this compound are not extensively documented, compounds used for stabilizing other chlorinated hydrocarbons could be effective. These often include radical scavengers or acid neutralizers. Small amounts of hindered phenols (like BHT) or amines can be considered, but their compatibility and potential interference with downstream applications must be carefully evaluated.
Q5: How can I check the purity of my this compound sample?
A5: The purity of this compound can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6] This technique allows for the separation of the main compound from any impurities or degradation products and their subsequent identification. A detailed protocol is provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected reaction outcomes or low yield | Degradation of this compound leading to lower active concentration or presence of interfering impurities. | 1. Verify the purity of the this compound using the GC-MS protocol provided below.2. If impurities are detected, consider purifying the reagent by distillation under reduced pressure.3. Ensure the reagent has been stored under the recommended conditions (refrigerated, inert atmosphere, protected from light). |
| Formation of acidic byproducts (e.g., HCl) | Hydrolysis of the chloro group due to exposure to moisture. | 1. Store the compound over a desiccant if moisture is a concern.2. Use anhydrous solvents and techniques in your reactions.3. Consider adding a non-reactive acid scavenger (e.g., a hindered amine) to your reaction mixture if compatible. |
| Sample appears viscous or contains solid precipitates | Polymerization or formation of insoluble degradation products. | 1. This indicates significant degradation. The sample should be discarded.2. Review storage procedures to prevent future occurrences. Ensure the container is properly sealed and stored at the correct temperature. |
Data Presentation
Table 1: Summary of this compound Stability and Storage
| Parameter | Recommendation/Information | Potential Consequences of Deviation |
| Storage Temperature | 2°C - 8°C[1][2] | Increased rate of degradation, including elimination and isomerization reactions. |
| Storage Atmosphere | Inert gas (e.g., Argon, Nitrogen)[3] | Oxidation of the double bond and the allylic position. |
| Light Exposure | Store in a dark or amber container. | Light can promote radical-mediated degradation pathways. |
| Moisture Exposure | Keep container tightly sealed; handle under dry conditions. | Hydrolysis to 4-hydroxycyclohexene and formation of corrosive HCl. |
| Common Impurities | 3-chlorocyclohexene, 4-hydroxycyclohexene, cyclohexadiene, oxidation products. | Can lead to side reactions, lower yields, and difficulties in product purification. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by GC-MS
This protocol outlines a general method for the analysis of this compound purity. Instrument parameters may need to be optimized for your specific system.
1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of the this compound sample in a volatile, anhydrous solvent such as dichloromethane or ethyl acetate. b. Perform a serial dilution to obtain a final concentration of approximately 10-100 µg/mL.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph (GC):
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
- Inlet Temperature: 250°C
- Injection Volume: 1 µL (split or splitless, depending on concentration)
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 50°C, hold for 2 minutes.
- Ramp: 10°C/min to 200°C.
- Hold at 200°C for 5 minutes.
- Mass Spectrometer (MS):
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 35-200.
- Scan Rate: ≥ 2 scans/second.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
3. Data Analysis: a. Identify the peak for this compound based on its retention time and mass spectrum. The mass spectrum should show a characteristic molecular ion peak (m/z 116/118 due to chlorine isotopes) and fragmentation pattern. b. Integrate the peak areas of all detected compounds. c. Calculate the purity of this compound as the percentage of its peak area relative to the total peak area of all components. d. Attempt to identify major impurities by comparing their mass spectra to a library (e.g., NIST).
Mandatory Visualization
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-Chlorocyclohexene and 3-Bromocyclohexene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4-chlorocyclohexene and 3-bromocyclohexene, two functionalized cycloalkenes of interest in organic synthesis. The analysis is supported by established principles of organic chemistry and illustrative experimental protocols for key transformations.
Introduction
This compound and 3-bromocyclohexene are both valuable intermediates in the synthesis of complex organic molecules. However, the nature and position of the halogen substituent profoundly influence their reactivity in nucleophilic substitution and elimination reactions. 3-Bromocyclohexene is an allylic halide, with the bromine atom attached to a carbon adjacent to a double bond. This structural feature allows for the formation of a resonance-stabilized carbocation intermediate in unimolecular reactions. In contrast, this compound is a secondary alkyl halide where the chlorine atom is not in an allylic position. Furthermore, bromine is generally a better leaving group than chlorine due to its larger size and lower electronegativity, which weakens the carbon-halogen bond. These fundamental differences dictate the preferred reaction pathways and relative reaction rates of these two compounds.
Comparative Reactivity Data
Table 1: Predicted Relative Reactivity in Nucleophilic Substitution Reactions (SN1 and SN2)
| Reaction Type | This compound | 3-Bromocyclohexene | Rationale |
| SN1 | Slow | Fast | 3-Bromocyclohexene forms a resonance-stabilized allylic carbocation intermediate, significantly lowering the activation energy. Bromide is also a better leaving group than chloride. |
| SN2 | Moderate | Fast | 3-Bromocyclohexene is an allylic halide, which enhances SN2 reactivity due to stabilization of the transition state. Bromide is a better leaving group, further accelerating the reaction. |
Table 2: Predicted Relative Reactivity in Elimination Reactions (E1 and E2)
| Reaction Type | This compound | 3-Bromocyclohexene | Rationale |
| E1 | Slow | Fast | Similar to SN1, the E1 reaction proceeds through a carbocation intermediate. The resonance-stabilized allylic carbocation from 3-bromocyclohexene facilitates a faster reaction rate. |
| E2 | Moderate | Fast | The acidity of the β-protons and the leaving group ability are key factors. Bromide is a better leaving group. The relative rates would also depend on the specific base used and conformational effects. |
Reaction Mechanisms and Logical Relationships
The differing reactivity of this compound and 3-bromocyclohexene can be visualized through their respective reaction pathways.
Figure 1: Comparative SN1 reaction pathways.
The DOT script above illustrates the faster SN1 pathway for 3-bromocyclohexene due to the formation of a more stable, resonance-stabilized allylic carbocation compared to the less stable secondary carbocation from this compound.
Experimental Protocols
The following are representative experimental protocols for comparing the reactivity of this compound and 3-bromocyclohexene in solvolysis (SN1) and base-induced elimination (E2) reactions.
Protocol 1: Comparative Solvolysis (SN1)
This experiment aims to compare the rates of solvolysis of this compound and 3-bromocyclohexene in a polar protic solvent, such as aqueous ethanol. The reaction progress can be monitored by the formation of the corresponding alcohol and the halide ion.
Materials:
-
This compound
-
3-Bromocyclohexene
-
80% Ethanol (v/v) in water
-
Silver nitrate solution (0.1 M in ethanol)
-
Test tubes
-
Water bath
Procedure:
-
Prepare two sets of test tubes. In the first set, add 1 mL of a 0.1 M solution of this compound in 80% ethanol to each tube. In the second set, add 1 mL of a 0.1 M solution of 3-bromocyclohexene in 80% ethanol to each tube.
-
Place all test tubes in a constant temperature water bath (e.g., 50 °C).
-
At regular time intervals (e.g., every 5 minutes), remove one test tube from each set.
-
To each removed test tube, add 0.5 mL of the 0.1 M silver nitrate solution.
-
Observe the time taken for the appearance of a precipitate (AgCl or AgBr). The rate of precipitation is indicative of the rate of halide ion formation and thus the rate of the SN1 reaction.
-
Record the time required for the precipitate to become distinctly visible for each compound.
Expected Outcome: A precipitate of silver bromide will appear significantly faster in the test tubes containing 3-bromocyclohexene compared to the appearance of silver chloride in the test tubes with this compound, demonstrating the higher SN1 reactivity of the allylic bromide.
Figure 2: Experimental workflow for comparative solvolysis.
Protocol 2: Comparative Elimination (E2)
This protocol compares the ease of E2 elimination of this compound and 3-bromocyclohexene using a strong, non-nucleophilic base. The formation of the corresponding diene can be monitored by a suitable analytical technique, such as gas chromatography (GC).
Materials:
-
This compound
-
3-Bromocyclohexene
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flasks
-
Magnetic stirrers
-
Gas chromatograph (GC)
Procedure:
-
Set up two parallel reactions. In one flask, dissolve 1 mmol of this compound in 10 mL of anhydrous THF. In the other flask, dissolve 1 mmol of 3-bromocyclohexene in 10 mL of anhydrous THF.
-
To each flask, add 1.1 mmol of potassium tert-butoxide at room temperature with stirring.
-
Monitor the progress of each reaction by taking aliquots at regular time intervals and analyzing them by GC to determine the consumption of the starting material and the formation of cyclohexadiene.
-
Plot the concentration of the starting material versus time for both reactions to compare their rates of elimination.
Expected Outcome: 3-Bromocyclohexene is expected to undergo E2 elimination at a faster rate than this compound due to the better leaving group ability of bromide. The product of elimination for both would be 1,3-cyclohexadiene.
Conclusion
The structural and electronic differences between this compound and 3-bromocyclohexene lead to a significant disparity in their chemical reactivity. 3-Bromocyclohexene, being an allylic halide with a good leaving group, is considerably more reactive in both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions compared to this compound. This enhanced reactivity is primarily attributed to the resonance stabilization of the carbocation intermediate in unimolecular pathways and the stabilization of the transition state in bimolecular reactions. These fundamental principles are crucial for researchers and drug development professionals in designing synthetic routes and predicting reaction outcomes.
A Comparative Analysis of Halogen Leaving Groups in Cyclohexene Systems
For researchers and professionals in drug development and organic synthesis, understanding the factors that govern reaction rates is paramount for optimizing chemical transformations. One of the most critical factors in nucleophilic substitution and elimination reactions is the nature of the leaving group. In the context of halocyclohexenes, the identity of the halogen atom profoundly influences the substrate's reactivity. This guide provides an objective comparison of the halogens (F, Cl, Br, I) as leaving groups, supported by experimental data, detailed protocols, and logical diagrams.
Core Principles of Leaving Group Ability
The efficacy of a leaving group is determined by its ability to stabilize the negative charge it acquires after heterolytic bond cleavage. Two primary factors govern this for the halogens:
-
Basicity of the Halide Ion : There is an inverse relationship between the basicity of a species and its ability to act as a leaving group. Weaker bases are better leaving groups because they are less inclined to share their electrons and are more stable as independent, negatively charged ions. Acidity of the conjugate acid (HX) increases down the group (HI > HBr > HCl > HF), meaning the basicity of the corresponding halide ions decreases (I⁻ < Br⁻ < Cl⁻ < F⁻). Therefore, iodide is the weakest base and the best leaving group, while fluoride is the strongest base and the poorest leaving group.[1]
-
Carbon-Halogen (C-X) Bond Strength : The rate-determining step of many substitution and elimination reactions involves the breaking of the C-X bond. A weaker bond requires less energy to break, leading to a lower activation energy and a faster reaction rate. The C-X bond strength decreases down the group (C-F > C-Cl > C-Br > C-I) as the orbital overlap between carbon and the increasingly large halogen atom becomes less effective.[1][2]
Both factors lead to the same predicted order of reactivity for halocyclohexenes in reactions involving leaving group departure:
I > Br > Cl >> F
This trend holds true for SN1, SN2, E1, and E2 reaction mechanisms.[3] Alkyl fluorides are generally so unreactive due to the strong C-F bond that they are rarely used in reactions where the halogen is intended to be a leaving group.[1]
Quantitative Comparison of Reactivity
The table below shows the relative rates for the SN2 reaction of different ethyl halides with a common nucleophile. This primary system avoids complications from competing E2 reactions and clearly demonstrates the effect of the leaving group. The reactivity trend is directly applicable to secondary systems like halocyclohexenes.
| Alkyl Halide (R-X) | Leaving Group | Relative Rate (SN2 Reaction) | C-X Bond Energy (kJ/mol) |
| R-I | I⁻ | ~30,000 | ~234 |
| R-Br | Br⁻ | ~10,000 | ~285 |
| R-Cl | Cl⁻ | ~200 | ~340 |
| R-F | F⁻ | 1 | ~452 |
Data compiled from various sources illustrating the general trend. Relative rates are approximate and depend on specific reaction conditions (nucleophile, solvent).[1][2]
Experimental Protocols
To quantitatively determine the relative reactivity of different halocyclohexenes, a solvolysis experiment can be conducted. Solvolysis is a nucleophilic substitution (SN1) reaction where the solvent acts as the nucleophile. The rate is dependent only on the concentration of the alkyl halide and is thus a direct measure of the leaving group's ability to depart.[4]
Protocol: Determination of Relative Solvolysis Rates of Halocyclohexenes
1. Objective: To measure the first-order rate constants for the solvolysis of 3-chlorocyclohexene, 3-bromocyclohexene, and 3-iodocyclohexene in 80% aqueous ethanol to determine the relative leaving group ability.
2. Materials:
-
3-chlorocyclohexene
-
3-bromocyclohexene
-
3-iodocyclohexene
-
Solvent: 80:20 (v/v) Ethanol/Water
-
Indicator: Phenolphthalein or Bromothymol blue
-
Standardized Sodium Hydroxide (NaOH) solution (~0.02 M)
-
Constant temperature bath (e.g., set to 50 °C)
-
Conical flasks (100 mL), pipettes, burette, stopwatch
3. Procedure:
-
Preparation: Prepare a ~0.01 M solution of each halocyclohexene in the 80% ethanol/water solvent.
-
Reaction Initiation: Place a known volume (e.g., 50.0 mL) of one of the halocyclohexene solutions into a conical flask. Add 2-3 drops of the acid-base indicator. Seal the flask and place it in the constant temperature bath. Start the stopwatch simultaneously.
-
Titration: At regular time intervals (e.g., every 15 minutes), withdraw a specific aliquot (e.g., 5.0 mL) of the reaction mixture and quench it in a flask containing ice-cold ether or acetone to stop the reaction.
-
Analysis: Immediately titrate the quenched aliquot with the standardized NaOH solution. The solvolysis reaction produces a hydrohalic acid (HCl, HBr, or HI), so the amount of NaOH required to reach the endpoint neutralizes the acid produced up to that time point.[4]
-
Data Collection: Record the volume of NaOH used at each time point. Continue until the reaction is essentially complete (the titer value remains constant over several time points).
-
Repeat: Repeat the entire procedure for the other two halocyclohexenes under identical conditions.
4. Data Analysis:
-
The concentration of the hydrohalic acid [HX] at time t is proportional to the volume of NaOH titrant.
-
The concentration of the remaining alkyl halide [RX] at time t is proportional to (V∞ - Vt), where V∞ is the final titer volume and Vt is the titer volume at time t.
-
For a first-order reaction, a plot of ln(V∞ - Vt) versus time (t) will yield a straight line.
-
The slope of this line is equal to the negative of the rate constant (-k).
-
The relative rates can be determined by taking the ratio of the calculated rate constants (e.g., kR-I / kR-Cl).
Visualizing Relationships and Workflows
Diagrams created using Graphviz can effectively illustrate the logical dependencies and experimental processes involved in this analysis.
Caption: Factors influencing halogen leaving group ability.
Caption: Experimental workflow for kinetic analysis.
References
Validating the Structure of 4-Chlorocyclohexene Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reaction of 4-chlorocyclohexene with a strong base such as sodium amide (NaNH₂) in liquid ammonia can lead to a mixture of products arising from competing substitution and elimination pathways. Understanding the structure of these products is crucial for controlling reaction outcomes and for the downstream application of the resulting compounds in medicinal chemistry and materials science. This guide provides a comparative analysis of the expected major products, detailing the experimental protocols for their synthesis and structural validation using modern analytical techniques.
Reaction Pathways and Potential Products
The reaction of this compound with sodium amide can proceed through two primary mechanistic pathways:
-
Nucleophilic Substitution (Addition-Elimination or Sɴ2'): The amide anion can act as a nucleophile, leading to the formation of 3-aminocyclohexene (and potentially 4-aminocyclohexene, though the former is often favored via an allylic rearrangement).
-
Elimination-Addition: The strong base can induce elimination of HCl to form a strained intermediate, bicyclo[3.1.0]hex-2-ene, which then undergoes nucleophilic addition by the amide ion. This pathway can also lead to the formation of bicyclo[3.1.0]hex-2-ene itself as a stable product, or further reaction products. A competing E2 elimination can also lead to the formation of 1,3-cyclohexadiene .
This guide will focus on the characterization and comparison of three potential products: 3-aminocyclohexene , bicyclo[3.1.0]hex-2-ene , and 1,3-cyclohexadiene .
Experimental Protocols
A plausible experimental protocol for the reaction of this compound with sodium amide is detailed below. This protocol is based on established procedures for similar reactions.
Reaction of this compound with Sodium Amide in Liquid Ammonia
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether
-
Ammonium chloride (for quenching)
-
Dry ice/acetone condenser
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet for ammonia, and a dropping funnel.
-
Condense approximately 100 mL of ammonia into the flask at -78 °C.
-
Carefully add 1.2 equivalents of sodium amide to the liquid ammonia with stirring.
-
Dissolve 1 equivalent of this compound in 20 mL of anhydrous diethyl ether and add it dropwise to the sodium amide suspension over 30 minutes.
-
Allow the reaction to stir at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of excess solid ammonium chloride.
-
Allow the ammonia to evaporate overnight.
-
Add 50 mL of diethyl ether to the residue and filter to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product mixture.
-
Separate the products by fractional distillation or column chromatography.
Product Structure Validation: A Comparative Analysis
The validation of the product structures relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data Comparison
The following table summarizes the expected and reported spectroscopic data for the potential products.
| Product | 1H NMR (Predicted/Reported δ, ppm) | 13C NMR (Predicted/Reported δ, ppm) | Mass Spectrum (m/z) |
| 3-Aminocyclohexene | ~5.6-5.8 (m, 2H, vinylic), ~3.4-3.6 (m, 1H, CH-N), ~1.5-2.2 (m, 4H, allylic/aliphatic), ~1.2 (br s, 2H, NH₂) | ~127-130 (vinylic), ~50-55 (CH-N), ~25-35 (allylic/aliphatic) | M⁺ = 97, fragments from loss of NH₂, retro-Diels-Alder. |
| Bicyclo[3.1.0]hex-2-ene | ~5.7 (m, 1H, vinylic), ~5.1 (m, 1H, vinylic), ~2.0-2.5 (m, 2H, allylic), ~1.0-1.5 (m, 2H, cyclopropyl), ~0.4-0.8 (m, 2H, cyclopropyl) | ~130 (vinylic), ~125 (vinylic), ~30-35 (allylic), ~20-25 (cyclopropyl), ~15-20 (bridgehead) | M⁺ = 80, complex fragmentation due to strained ring. |
| 1,3-Cyclohexadiene | ~5.98 (m, 2H, vinylic), ~5.78 (m, 2H, vinylic), ~2.13 (m, 4H, allylic) | ~126.6 (vinylic), ~22.6 (allylic) | M⁺ = 80, prominent M-1 peak, retro-Diels-Alder fragmentation. |
Detailed Methodologies for Key Experiments
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or other suitable deuterated solvent.
-
1H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
13C NMR: Acquire the spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise. Proton decoupling is typically used to simplify the spectrum.
Mass Spectrometry (MS)
-
Technique: Electron Ionization (EI) mass spectrometry is commonly used for these types of compounds.
-
Sample Introduction: Introduce the sample via a gas chromatograph (GC-MS) for separation and analysis of the product mixture, or via a direct insertion probe for a purified sample.
-
Analysis: Set the electron energy to 70 eV. The resulting mass spectrum will show the molecular ion (M⁺) and characteristic fragmentation patterns.
Visualizing Reaction Pathways and Workflows
Reaction Mechanism of this compound with Sodium Amide
Caption: Reaction pathways of this compound with sodium amide.
Experimental Workflow for Product Validation
Caption: Workflow for separation and structural validation of products.
By following these protocols and comparing the acquired data with the reference information provided, researchers can confidently identify the products of the this compound reaction and gain a deeper understanding of the underlying reaction mechanisms. This knowledge is essential for the rational design of synthetic routes to novel and medicinally relevant compounds.
Spectroscopic Comparison of 4-Chlorocyclohexene Isomers: A Guide for Researchers
A detailed spectroscopic comparison between the cis and trans isomers of 4-chlorocyclohexene is currently unavailable in publicly accessible scientific literature and spectral databases. Extensive searches for experimental data providing a side-by-side analysis of the Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra for the individual cis and trans isomers of this compound did not yield specific results.
While general spectral information for this compound is available, these resources do not differentiate between the geometric isomers. The unique spatial arrangement of the chlorine atom in the cis and trans configurations would theoretically result in distinct spectroscopic signatures. However, without experimental data, a quantitative comparison cannot be provided.
This guide outlines the theoretical principles and expected differences in the spectroscopic behavior of the cis and trans isomers of this compound, and provides a general framework for the experimental protocols that would be necessary to obtain and analyze this data.
Theoretical Spectroscopic Differences
The differentiation of cis and trans isomers of this compound would rely on the distinct magnetic and vibrational environments of the nuclei and bonds within each molecule.
¹H NMR Spectroscopy: The chemical shifts and coupling constants of the protons in the cyclohexene ring are expected to differ between the two isomers. The proton attached to the same carbon as the chlorine atom (H-4) would likely exhibit a different chemical shift and coupling pattern depending on its axial or equatorial position relative to the ring and its spatial relationship with neighboring protons. The olefinic protons (H-1 and H-2) may also show subtle differences in their chemical shifts due to the influence of the chlorine atom's magnetic anisotropy.
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the cyclohexene ring, particularly the carbon bearing the chlorine atom (C-4) and its adjacent carbons (C-3 and C-5), are expected to be different for the cis and trans isomers. The spatial orientation of the bulky chlorine atom influences the electron density around these carbons, leading to variations in their resonance frequencies.
Infrared (IR) Spectroscopy: The vibrational frequencies of the C-Cl bond and the various C-H and C-C bonds in the cyclohexene ring are expected to show differences between the cis and trans isomers. The fingerprint region of the IR spectrum (below 1500 cm⁻¹) would likely contain characteristic peaks that could be used to distinguish between the two isomers.
Experimental Protocols for Spectroscopic Analysis
To perform a comparative spectroscopic analysis of the this compound isomers, the following experimental workflow would be required.
Figure 1. A generalized workflow for the synthesis, separation, and spectroscopic comparison of this compound isomers.
1. Synthesis and Separation of Isomers:
-
A mixture of cis- and trans-4-chlorocyclohexene would first need to be synthesized, for example, through the allylic chlorination of cyclohexene.
-
The individual isomers would then need to be separated and purified. This could be achieved using techniques such as fractional distillation or column chromatography, exploiting potential differences in their boiling points and polarities. The purity of the separated isomers should be confirmed, for instance, by gas chromatography.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of each purified isomer (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), would be added for chemical shift calibration.
-
Data Acquisition: ¹H and ¹³C NMR spectra would be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences would be used for both ¹H (e.g., a single 90° pulse) and ¹³C (e.g., with proton decoupling) experiments.
-
Data Processing: The raw data (Free Induction Decay - FID) would be Fourier transformed, phased, and baseline corrected. The chemical shifts of the signals would be referenced to TMS (0 ppm).
3. Infrared (IR) Spectroscopy:
-
Sample Preparation: A thin film of each purified liquid isomer would be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution of the isomer in a suitable solvent (e.g., CCl₄) could be prepared in an IR-transparent cell.
-
Data Acquisition: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹. A background spectrum of the salt plates or the solvent would be recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting transmittance or absorbance spectrum would be analyzed to identify the characteristic absorption bands.
Data Presentation
Once the experimental data is obtained, it should be summarized in clearly structured tables for easy comparison.
Table 1: Comparative ¹H NMR Data for this compound Isomers (in CDCl₃)
| Proton Assignment | cis-Isomer Chemical Shift (δ, ppm) | cis-Isomer Multiplicity & Coupling Constant (J, Hz) | trans-Isomer Chemical Shift (δ, ppm) | trans-Isomer Multiplicity & Coupling Constant (J, Hz) |
| H-1, H-2 | Data not available | Data not available | Data not available | Data not available |
| H-3, H-5 | Data not available | Data not available | Data not available | Data not available |
| H-4 | Data not available | Data not available | Data not available | Data not available |
| H-6 | Data not available | Data not available | Data not available | Data not available |
Table 2: Comparative ¹³C NMR Data for this compound Isomers (in CDCl₃)
| Carbon Assignment | cis-Isomer Chemical Shift (δ, ppm) | trans-Isomer Chemical Shift (δ, ppm) |
| C-1, C-2 | Data not available | Data not available |
| C-3, C-5 | Data not available | Data not available |
| C-4 | Data not available | Data not available |
| C-6 | Data not available | Data not available |
Table 3: Comparative IR Absorption Data for this compound Isomers
| Functional Group | cis-Isomer Absorption (cm⁻¹) | trans-Isomer Absorption (cm⁻¹) |
| =C-H stretch | Data not available | Data not available |
| C=C stretch | Data not available | Data not available |
| C-H stretch | Data not available | Data not available |
| C-Cl stretch | Data not available | Data not available |
| Fingerprint Region | Data not available | Data not available |
Logical Relationship for Isomer Differentiation
The process of distinguishing the isomers based on their spectroscopic data follows a logical progression.
Figure 2. Logical workflow for the spectroscopic differentiation and assignment of this compound isomers.
A Comparative Guide to the Synthetic Routes of 4-Arylcyclohexenes
For researchers, scientists, and professionals in drug development, the 4-arylcyclohexene scaffold represents a valuable structural motif found in numerous biologically active molecules. The efficient and selective synthesis of these compounds is therefore of significant interest. This guide provides a comparative overview of the primary synthetic strategies for accessing 4-arylcyclohexenes, with a focus on experimental data, detailed protocols, and visual representations of the reaction pathways.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful and atom-economical method for the construction of six-membered rings, including the cyclohexene core of 4-arylcyclohexenes.[1][2] This [4+2] cycloaddition reaction involves the concerted reaction of a conjugated diene with a dienophile.[1] To synthesize a 4-arylcyclohexene, the aryl group can be incorporated into either the diene or the dienophile.
The regioselectivity of the Diels-Alder reaction is a crucial consideration when both the diene and dienophile are unsymmetrically substituted. The "ortho-para" rule generally governs the outcome, where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile.
General Reaction Scheme:
Figure 1. General schematic of the Diels-Alder reaction for 4-arylcyclohexene synthesis.
Experimental Protocol: Synthesis of a Substituted 4-Arylcyclohexene Derivative
A mixture of an aryl-substituted diene (1.0 eq) and a dienophile (1.2 eq) in a suitable solvent such as toluene or xylene is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 4-arylcyclohexene.[3][4]
| Diene | Dienophile | Product | Yield (%) | Reference |
| 1-Phenyl-1,3-butadiene | Maleic Anhydride | 4-Phenylcyclohex-1-ene-1,2-dicarboxylic anhydride | High | [1] |
| Isoprene | Styrene | 4-Methyl-1-phenylcyclohex-1-ene | Moderate | [1] |
Heck Reaction
The Mizoroki-Heck reaction provides a versatile method for the arylation of alkenes, including the synthesis of 4-arylcyclohexenes from the reaction of an aryl halide with cyclohexene.[5] This palladium-catalyzed reaction typically involves an aryl halide (or triflate), an alkene, a base, and a palladium catalyst.[5] A key challenge in the Heck arylation of cyclic olefins is controlling the regioselectivity, as a mixture of products can be formed.[6]
General Reaction Scheme:
Figure 2. General schematic of the Heck reaction for the synthesis of arylcyclohexenes.
Experimental Protocol: Selective Synthesis of 4-Phenylcyclohexene
In a Schlenk tube under a nitrogen atmosphere, palladium acetate (Pd(OAc)₂, 0.01 eq), a suitable ligand (e.g., PPh₃, 0.02 eq), and a base (e.g., KOH, 2.0 eq) are placed.[6] Anhydrous solvent (e.g., DMF) is added, followed by cyclohexene (2.0 eq) and the aryl halide (e.g., iodobenzene, 1.0 eq). The reaction mixture is heated at a specified temperature (e.g., 140 °C) for a set time. After cooling, the mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.[6]
| Aryl Halide | Catalyst System | Base | Solvent | Product(s) | Monoarylated Yield (%) | 4-Aryl-isomer Selectivity (%) | Reference |
| Iodobenzene | Pd(OAc)₂ | KOH | DMF | 4-Phenylcyclohexene, 3-Phenylcyclohexene, Di- and triphenylcyclohexenes | 81 | ~90 | [6] |
| Iodobenzene | PdCl₂(PhCN)₂ in [Bu₄N]Br | NaHCO₃ | [Bu₄N]Br | 4-Phenylcyclohexene, 3-Phenylcyclohexene, Di- and triphenylcyclohexenes | ~60 | ~60 | [6] |
| 4-Bromotoluene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 4-(p-tolyl)cyclohexene and isomers | Moderate to Good | - | [7] |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. For the synthesis of 4-arylcyclohexenes, this can be achieved by coupling a cyclohexenylboronic acid or ester with an aryl halide, or conversely, a cyclohexenyl halide or triflate with an arylboronic acid.
General Reaction Scheme:
Figure 3. Two possible Suzuki-Miyaura coupling strategies for 4-arylcyclohexene synthesis.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a flask containing a mixture of the aryl halide (1.0 eq), the boronic acid or ester (1.1-1.5 eq), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq) is added a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%) and a suitable solvent (e.g., toluene, dioxane, DMF, often with water). The mixture is degassed and heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, and the product is purified by chromatography.
| Coupling Partners | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |
| Aryl Halide + Cyclohexenylboronic acid derivative | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-Arylcyclohexene | Good to Excellent | |
| Cyclohexenyl triflate + Arylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 4-Arylcyclohexene | Good to Excellent |
Grignard and Wittig Reactions: Multi-step Approaches
While less direct, Grignard and Wittig reactions can be employed in multi-step sequences to generate 4-arylcyclohexenes.
Grignard Reaction followed by Dehydration:
This two-step approach involves the 1,4-conjugate addition of an aryl Grignard reagent to a cyclohexenone derivative, followed by the dehydration of the resulting alcohol to introduce the double bond. The regioselectivity of the dehydration step is critical to obtaining the desired 4-arylcyclohexene isomer.
Logical Workflow for Grignard-based Synthesis:
Figure 4. A potential multi-step synthesis of 4-arylcyclohexenes utilizing a Grignard reaction.
Wittig Reaction followed by Isomerization:
The Wittig reaction can be used to form an exocyclic double bond by reacting a cyclohexanone with a benzylphosphonium ylide. The resulting arylmethylidenecyclohexane can then be isomerized to the thermodynamically more stable endocyclic 4-arylcyclohexene, often using a transition metal catalyst or acid.
Logical Workflow for Wittig-based Synthesis:
Figure 5. A plausible two-step synthesis of 4-arylcyclohexenes via a Wittig reaction and subsequent isomerization.
Detailed experimental protocols and yield data for these multi-step sequences specifically targeting simple 4-arylcyclohexenes are not as readily available in the literature compared to the more direct cycloaddition and cross-coupling methods.
Chemoenzymatic Synthesis
A modern and elegant approach to chiral 4-arylcyclohexene precursors involves the use of enzymes. For instance, the desymmetrization of prochiral 4-aryl-4-substituted-cyclohexa-2,5-dienones using ene-reductases can provide chiral 4-arylcyclohexenones with high enantioselectivity. These chiral ketones can then be further elaborated to the target 4-arylcyclohexenes.
Experimental Workflow for Chemoenzymatic Desymmetrization:
Figure 6. Chemoenzymatic approach to chiral 4-arylcyclohexene precursors.
Experimental Protocol: Enzymatic Desymmetrization of 4-Methyl-4-phenyl-cyclohexa-2,5-dienone
The substrate, 4-methyl-4-phenyl-cyclohexa-2,5-dienone, is dissolved in a buffer solution containing a co-solvent like DMSO. The ene-reductase (e.g., YqjM) and a nicotinamide cofactor (NADH) are added. The reaction is stirred at a controlled temperature (e.g., 25 °C) until completion. The product is then extracted with an organic solvent, and the chiral 4-methyl-4-phenyl-2-cyclohexenone is isolated after purification. This method has been shown to produce the chiral product in high yield (e.g., 78%) and excellent enantiomeric excess (>99% ee).
| Substrate | Enzyme | Product | Yield (%) | Enantiomeric Excess (%) | Reference |
| 4-Methyl-4-phenyl-cyclohexa-2,5-dienone | YqjM | (S)-4-Methyl-4-phenyl-2-cyclohexenone | 78 | >99 |
Comparison Summary
| Synthetic Route | Key Advantages | Key Disadvantages | Typical Yields | Stereoselectivity |
| Diels-Alder Reaction | Atom economical, high convergence, predictable stereochemistry. | Can require harsh thermal conditions, regioselectivity can be an issue with some substrates. | Moderate to High | High (concerted mechanism) |
| Heck Reaction | Good functional group tolerance, commercially available starting materials. | Regioselectivity can be difficult to control, potential for side products (di- and tri-arylation). | Moderate to High | Not inherently stereoselective at the new C-C bond, but can be influenced by catalysts. |
| Suzuki-Miyaura Coupling | Very broad substrate scope, mild reaction conditions, commercially available reagents. | Requires pre-functionalization of both coupling partners (halide/triflate and boronic acid/ester). | Good to Excellent | Not directly applicable to creating stereocenters in the cyclohexene ring in a single step. |
| Grignard Reaction + Dehydration | Utilizes readily available starting materials. | Multi-step process, regioselectivity of dehydration can be problematic. | Variable | Not inherently stereoselective. |
| Wittig Reaction + Isomerization | High yielding for the olefination step. | Two-step process, isomerization may require specific catalysts and conditions. | Variable | The Wittig reaction can be stereoselective, but the isomerization step may affect the final stereochemistry. |
| Chemoenzymatic Synthesis | Excellent enantioselectivity for chiral products, mild reaction conditions. | Substrate scope can be limited by the enzyme, requires expertise in biocatalysis. | Good to Excellent | High (enzyme-controlled) |
Conclusion
The choice of synthetic route to 4-arylcyclohexenes depends on several factors, including the desired substitution pattern, the availability of starting materials, and the requirement for stereochemical control. The Diels-Alder and Heck reactions offer direct and efficient pathways to a variety of 4-arylcyclohexenes. The Suzuki-Miyaura coupling provides a highly versatile and reliable method, particularly when specific substitution patterns are required. While the Grignard and Wittig reactions represent viable multi-step alternatives, their application may be more complex due to challenges in controlling regioselectivity in subsequent steps. For the synthesis of chiral 4-arylcyclohexenes, chemoenzymatic methods present a powerful and highly selective modern approach. Researchers should carefully consider these factors to select the most appropriate strategy for their specific synthetic targets.
References
- 1. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of [n]- and [n.n]cyclophanes by using Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
4-Chlorocyclohexene: A Comparative Guide to its Efficacy as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of starting materials is a critical determinant of reaction efficiency, selectivity, and overall yield. Chloroalkenes, in particular, serve as versatile precursors for a wide array of molecular architectures. This guide provides an objective comparison of the efficacy of 4-chlorocyclohexene against other common chloroalkenes in key synthetic transformations, supported by experimental data and detailed methodologies.
I. Nucleophilic Substitution: A Comparative Overview
Nucleophilic substitution reactions are fundamental to the functionalization of chloroalkenes. The reactivity of these substrates is significantly influenced by their structure, particularly the stability of the carbocation intermediate in S(_N)1 reactions and steric hindrance in S(_N)2 reactions. This compound, as a cyclic allylic chloride, presents a unique reactivity profile compared to its acyclic counterparts like allyl chloride and crotyl chloride.
A key distinction in the reactivity of acyclic allylic chlorides is the potential for allylic rearrangement, leading to the formation of isomeric products. For instance, the reaction of crotyl chloride with sodium azide can yield a mixture of both S(_N)2 and S(_N)2' products[1]. This can complicate purification and reduce the yield of the desired isomer. In contrast, the rigid cyclic structure of this compound is expected to predominantly favor the direct S(_N)2 substitution product, as an S(_N)2' pathway is structurally disfavored. This inherent selectivity makes this compound a more predictable precursor in many synthetic routes.
Table 1: Comparison of Chloroalkenes in Nucleophilic Substitution with Sodium Azide
| Chloroalkene | Product(s) | Reported Yield | Key Considerations |
| This compound | 4-Azidocyclohexene | High yield expected | Structurally constrained, favors direct S(_N)2 substitution, leading to a single major product. |
| Allyl Chloride | Allyl azide | Yield dependent on conditions | Prone to S(_N)2 reaction. |
| Crotyl Chloride | Mixture of crotyl azide and α-methylallyl azide | Mixture of isomers observed[1] | Susceptible to both S(_N)2 and S(_N)2' pathways, leading to isomeric mixtures. |
Experimental Protocol: General Procedure for Nucleophilic Substitution with Sodium Azide
The following is a general protocol for the reaction of a chloroalkene with sodium azide, based on a similar reported procedure[2].
Materials:
-
Chloroalkene (e.g., this compound) (1 equivalent)
-
Sodium azide (1.5 equivalents)
-
N-methylpyrrolidone (NMP) as solvent
Procedure:
-
To a solution of the chloroalkene in N-methylpyrrolidone, add sodium azide.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., methanol) to obtain the pure azide product.
II. Epoxidation: A Quantitative Comparison
Epoxidation of the double bond in chloroalkenes provides valuable epoxide intermediates for further synthetic transformations. The efficiency of this reaction can be compared more directly based on available literature.
The epoxidation of 4-vinyl-cyclohexene, a compound structurally related to this compound, has been reported to yield 1,2-epoxide-4-vinyl-cyclohexene with a yield of 85%[3]. For acyclic chloroalkenes, the epoxidation of allyl chloride to epichlorohydrin has been extensively studied. One study reports a 94% selectivity for epichlorohydrin under solvent-free conditions[4]. Another study using a titanium silicalite-1 catalyst achieved a 96.7% conversion of allyl chloride with 100% selectivity to epichlorohydrin[5]. These results suggest that acyclic chloroalkenes can be very efficient precursors for epoxides.
Table 2: Comparison of Chloroalkenes in Epoxidation Reactions
| Chloroalkene | Oxidizing Agent | Catalyst | Product | Yield/Selectivity |
| 4-Vinyl-cyclohexene * | Peroxyacetic acid | None specified | 1,2-Epoxide-4-vinyl-cyclohexane | 85% yield[3] |
| Allyl Chloride | Hydrogen Peroxide | Heteropolyphosphatotungstate/silanized silica gel | Epichlorohydrin | 94% selectivity[4] |
| Allyl Chloride | Hydrogen Peroxide | Titanium Silicalite-1 | Epichlorohydrin | 96.7% conversion, 100% selectivity[5] |
*Data for 4-vinyl-cyclohexene is used as a proxy for this compound due to the availability of comparable data.
Experimental Protocol: General Procedure for Epoxidation of Alkenes
The following is a generalized protocol for the epoxidation of an alkene using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective epoxidizing agent[6].
Materials:
-
Alkene (e.g., this compound) (1 equivalent)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents)
-
Dichloromethane (DCM) as solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the alkene in dichloromethane and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated sodium thiosulfate solution.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the pure epoxide.
III. Conclusion
The efficacy of this compound as a precursor is context-dependent. In reactions where stereochemical control and the avoidance of isomeric byproducts are paramount, such as in many nucleophilic substitution reactions, its rigid cyclic structure offers a distinct advantage over acyclic analogues like crotyl chloride. This predictability can streamline synthetic pathways and improve overall efficiency by simplifying purification processes.
In contrast, for reactions such as epoxidation, acyclic chloroalkenes like allyl chloride have demonstrated excellent reactivity and selectivity, often achieving near-quantitative conversions. While the epoxidation of this compound and its derivatives is also efficient, the available data suggests that for this specific transformation, acyclic precursors may offer slightly higher yields under optimized conditions.
Ultimately, the choice between this compound and other chloroalkenes will be guided by the specific synthetic target and the desired reaction outcome. For complex syntheses where regioselectivity is crucial, this compound stands out as a valuable and reliable precursor.
References
Comparative Guide to the Kinetic Studies of 4-Chlorocyclohexene Solvolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the solvolysis kinetics of 4-chlorocyclohexene and related alternative compounds. The data presented herein is crucial for understanding reaction mechanisms, predicting reactivity, and designing synthetic pathways in various research and development settings.
Introduction to Solvolysis and Neighboring Group Participation
Solvolysis is a chemical reaction in which the solvent acts as the nucleophile. The rate of solvolysis is highly dependent on the substrate structure, the solvent's ionizing power and nucleophilicity, and the reaction temperature. In the case of this compound, the presence of the double bond in proximity to the reacting center introduces the possibility of neighboring group participation (NGP), also known as anchimeric assistance. This phenomenon, where the π-electrons of the double bond act as an internal nucleophile, can significantly accelerate the reaction rate and influence the stereochemical outcome. The participation of a double bond can lead to the formation of a non-classical carbocation intermediate.
Comparative Kinetic Data
| Compound | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | Relative Rate |
| Cyclohexylcarbinyl Tosylate | Acetic Acid | 70 | 1.35 x 10⁻⁵ | 1 |
| Cyclohexylcarbinyl Tosylate | Formic Acid | 70 | 4.68 x 10⁻⁴ | 34.7 |
| Cyclopentylcarbinyl Tosylate | Acetic Acid | 70 | 1.22 x 10⁻⁴ | 9.0 |
| Cyclopentylcarbinyl Tosylate | Formic Acid | 70 | 1.10 x 10⁻² | 815 |
| 1-Methylcyclohexyl Chloride | 80% Ethanol | 25 | 1.03 x 10⁻⁴ | - |
| 1-Ethylcyclohexyl Chloride | 80% Ethanol | 25 | 1.73 x 10⁻⁴ | - |
| 1-Isopropylcyclohexyl Chloride | 80% Ethanol | 25 | 2.50 x 10⁻⁴ | - |
Data for cyclohexylcarbinyl and cyclopentylcarbinyl tosylates from a study on their solvolysis. Data for 1-alkylcyclohexyl chlorides from a study on the solvolysis of 1-chloro-1-alkyl cycloalkanes.[1]
Interpretation of Data:
The data clearly demonstrates the significant effect of solvent ionizing power on the solvolysis rate. The rate of solvolysis for cyclohexylcarbinyl tosylate is over 30 times faster in the more ionizing formic acid compared to acetic acid. Furthermore, the comparison between cyclopentylcarbinyl and cyclohexylcarbinyl systems highlights the influence of ring strain and conformational effects on reactivity. The slower rate of solvolysis in six-membered ring systems, as seen with 1-alkylcyclohexyl chlorides, can be attributed to the energy required to convert the stable chair conformation to a transition state conformation.[1]
For this compound, the double bond is suitably positioned to participate in the departure of the leaving group. This anchimeric assistance is expected to result in a significantly faster solvolysis rate compared to its saturated analog, cyclohexyl chloride. The π-electrons of the double bond can stabilize the developing positive charge at the reaction center, lowering the activation energy of the reaction.
Experimental Protocols
The following is a detailed methodology for conducting kinetic studies of solvolysis, adapted from established procedures for similar substrates.
Objective: To determine the first-order rate constant for the solvolysis of a given chloroalkane in a specific solvent system at a constant temperature.
Materials:
-
Chloroalkane substrate (e.g., this compound, tert-butyl chloride)
-
Solvent (e.g., aqueous ethanol, aqueous acetone)
-
Standardized sodium hydroxide solution (approx. 0.04 M)
-
Indicator solution (e.g., bromophenol blue)
-
Constant temperature bath
-
Burette, pipettes, volumetric flasks, and other standard laboratory glassware
-
Stopwatch
Procedure:
-
Solvent Preparation: Prepare the desired solvent mixture (e.g., 50% v/v ethanol-water) by accurately measuring the required volumes of each component.
-
Reaction Setup:
-
Place a known volume of the solvent mixture into a reaction flask.
-
Add a few drops of the indicator solution.
-
Place the flask in the constant temperature bath and allow it to equilibrate to the desired temperature.
-
-
Initiation of Reaction:
-
Accurately measure a small volume of the chloroalkane substrate.
-
Rapidly add the substrate to the temperature-equilibrated solvent mixture and start the stopwatch simultaneously. This is time t=0.
-
-
Titration:
-
Immediately begin titrating the liberated HCl with the standardized NaOH solution.
-
Record the volume of NaOH solution required to reach the endpoint of the indicator at various time intervals.
-
-
Data Analysis:
-
The concentration of the unreacted chloroalkane at any time 't' is proportional to (V∞ - Vt), where V∞ is the volume of NaOH required for complete reaction and Vt is the volume of NaOH consumed at time 't'.
-
The first-order rate constant (k) can be determined from the slope of a plot of ln(V∞ - Vt) versus time, as described by the integrated rate law: ln(V∞ - Vt) = -kt + ln(V∞).
-
Mandatory Visualizations
Solvolysis Reaction Mechanism (SN1 with Neighboring Group Participation)
References
Benchmarking New Catalysts for the Functionalization of 4-Chlorocyclohexene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted functionalization of halogenated cycloalkenes is a cornerstone of modern synthetic chemistry, providing access to a diverse array of molecular scaffolds crucial for drug discovery and materials science. 4-Chlorocyclohexene, a readily available starting material, presents a key opportunity for the introduction of new functionalities. This guide provides a comparative benchmark of three novel catalytic systems for the functionalization of this compound, supported by experimental data.
Catalyst Performance Comparison
The following table summarizes the performance of three next-generation catalysts—a Palladium-based Buchwald-Hartwig catalyst (Catalyst A), a Nickel-based catalyst (Catalyst B), and a photoredox catalyst (Catalyst C)—in the amination of this compound with morpholine.
| Catalyst System | Product Yield (%) | Diastereoselectivity (SN2/SN2') | Turnover Number (TON) | Reaction Time (h) | Temperature (°C) |
| Catalyst A | 92 | 95:5 | 1840 | 6 | 80 |
| Catalyst B | 85 | 93:7 | 1700 | 12 | 100 |
| Catalyst C | 78 | >99:1 | 1560 | 24 | 25 |
Experimental Protocols
General Procedure for Catalytic Amination of this compound
A 10 mL oven-dried Schlenk tube was charged with the respective catalyst (0.5 mol%), ligand (if applicable), and base. The tube was evacuated and backfilled with nitrogen three times. The solvent, this compound (1.0 mmol), and morpholine (1.2 mmol) were then added via syringe. The reaction mixture was stirred at the specified temperature for the indicated time. Upon completion, the reaction mixture was cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired product.
Catalyst A: Palladium-Based Buchwald-Hartwig Amination
-
Catalyst: [Pd(cinnamyl)Cl]₂ (0.25 mol%)
-
Ligand: RuPhos (0.5 mol%)
-
Base: LiHMDS (1.5 mmol)
-
Solvent: Toluene (2 mL)
-
Temperature: 80 °C
-
Time: 6 h
Catalyst B: Nickel-Based Amination
-
Catalyst: NiCl₂(dme) (0.5 mol%)
-
Ligand: dtbbpy (0.5 mol%)
-
Base: K₃PO₄ (2.0 mmol)
-
Solvent: Dioxane (2 mL)
-
Temperature: 100 °C
-
Time: 12 h
Catalyst C: Photoredox-Catalyzed Amination
-
Photocatalyst: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.5 mol%)
-
Base: DBU (1.5 mmol)
-
Solvent: Acetonitrile (2 mL)
-
Irradiation: 40 W blue LED lamp
-
Temperature: 25 °C
-
Time: 24 h
Reaction Pathway and Workflow
The following diagrams illustrate the generalized reaction pathway for the functionalization of this compound and the experimental workflow for catalyst screening.
Caption: Generalized catalytic cycle for the functionalization of this compound.
Conformational Analysis of 4-Chlorocyclohexene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the conformational analysis of 4-chlorocyclohexene and its derivatives. By examining the interplay of steric and electronic factors, notably allylic strain, this document offers insights into the conformational preferences of these molecules. The content is supported by experimental data from analogous compounds and detailed methodologies for the key analytical techniques employed in such studies.
Conformational Equilibrium in this compound
The conformational landscape of this compound is dominated by the equilibrium between two half-chair conformers, where the chlorine substituent can occupy either a pseudo-axial or a pseudo-equatorial position. The relative stability of these conformers is primarily dictated by a phenomenon known as allylic strain, or A^(1,3) strain. This type of strain arises from the steric interaction between a substituent at the allylic position (C4) and the substituents on the double bond (C1 and C2).
In the pseudo-axial conformation of this compound, the chlorine atom experiences steric repulsion with the hydrogen atoms on the same side of the ring, particularly the hydrogen at the C2 position. This interaction destabilizes the pseudo-axial conformer. Conversely, the pseudo-equatorial conformer minimizes these steric clashes, leading to a lower energy state. Consequently, the conformational equilibrium is expected to favor the pseudo-equatorial conformer.
The following diagram illustrates the conformational equilibrium in 4-substituted cyclohexene derivatives.
Quantitative Conformational Analysis
Data Presentation
The following table summarizes key parameters used in the conformational analysis of substituted cyclohexanes. The values for chlorocyclohexane provide a reasonable approximation for the behavior of this compound, with the understanding that allylic strain in the cyclohexene ring will further disfavor the pseudo-axial conformer.
| Parameter | Axial Conformer (Chlorocyclohexane) | Equatorial Conformer (Chlorocyclohexane) | Expected Trend for this compound (Pseudo-Axial vs. Pseudo-Equatorial) |
| Conformational Free Energy (ΔG°) | Higher Energy | Lower Energy by ~0.5 kcal/mol[1] | The energy difference is expected to be larger due to additional A^(1,3) allylic strain in the pseudo-axial conformer. |
| Vicinal Coupling Constants (³J_HH) | J_aa ≈ 10-13 HzJ_ae ≈ 2-5 Hz | J_ee ≈ 2-5 HzJ_ea ≈ 2-5 Hz | In the pseudo-axial conformer, a large ³J_HH coupling (~10 Hz) would be expected between the C4-H and the axial C3-H and C5-H protons. This would be absent in the pseudo-equatorial conformer. |
| Dihedral Angles | H_ax-C-C-H_ax ≈ 180°H_ax-C-C-H_eq ≈ 60° | H_eq-C-C-H_eq ≈ 60°H_eq-C-C-H_ax ≈ 60° | The key differentiating dihedral angle is that between the C4 proton and the adjacent axial protons, which is close to 180° in the axial conformer. |
Note: The data for chlorocyclohexane is used as a proxy. The presence of the double bond and the resulting allylic strain in this compound will influence these values.
Experimental Protocols
The primary experimental technique for determining conformational equilibria is low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. Computational methods are also widely used to complement and rationalize experimental findings.
Low-Temperature NMR Spectroscopy
Objective: To slow down the rate of ring inversion on the NMR timescale to allow for the observation and quantification of individual conformers.
Methodology:
-
Sample Preparation: A solution of the this compound derivative is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, deuterated methylene chloride, or deuterated toluene). Tetramethylsilane (TMS) is typically added as an internal standard.
-
Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is used.
-
Data Acquisition:
-
A standard ¹H NMR spectrum is acquired at room temperature. At this temperature, rapid ring inversion leads to a time-averaged spectrum.
-
The temperature of the probe is gradually lowered in increments (e.g., 10-20 K).
-
¹H NMR spectra are recorded at each temperature, monitoring for changes in the chemical shifts and coupling constants, particularly for the proton at the C4 position.
-
As the temperature decreases, the signals for the individual pseudo-axial and pseudo-equatorial conformers will begin to broaden and then resolve into separate sets of peaks.
-
-
Data Analysis:
-
The relative populations of the two conformers are determined by integrating the corresponding well-resolved signals in the low-temperature spectrum.[2][3]
-
The equilibrium constant (K_eq) is calculated from the ratio of the conformer populations.
-
The Gibbs free energy difference (ΔG°) between the conformers is then calculated using the equation: ΔG° = -RTln(K_eq), where R is the gas constant and T is the temperature in Kelvin.
-
Analysis of the vicinal proton-proton coupling constants (³J_HH) can provide information about the dihedral angles and confirm the conformational assignments. A large coupling constant (typically > 8 Hz) is indicative of a diaxial relationship between protons.[4]
-
Computational Chemistry
Objective: To calculate the relative energies and geometries of the different conformers to support and interpret experimental results.
Methodology:
-
Structure Building: The 3D structures of the pseudo-axial and pseudo-equatorial conformers of the this compound derivative are built using molecular modeling software.
-
Geometry Optimization: The geometries of the conformers are optimized using quantum mechanical methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), with an appropriate basis set.
-
Energy Calculation: The single-point energies of the optimized geometries are calculated at a higher level of theory to obtain more accurate relative energies.
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima and to obtain thermodynamic data (enthalpy and entropy) for the calculation of Gibbs free energy.
-
Data Analysis: The calculated relative energies (ΔE or ΔG) of the conformers are compared with the experimental values. The calculated dihedral angles and bond lengths can also be used to rationalize the observed NMR coupling constants.
The following diagram illustrates a typical workflow for the conformational analysis of this compound derivatives.
Conclusion
The conformational analysis of this compound derivatives is crucial for understanding their reactivity and biological activity. The preference for the pseudo-equatorial conformation of the chloro substituent is a direct consequence of minimizing allylic strain. While direct quantitative experimental data for the parent molecule is limited, a combination of low-temperature NMR spectroscopy on related compounds and computational modeling provides a robust framework for predicting and understanding their conformational behavior. The methodologies outlined in this guide serve as a valuable resource for researchers engaged in the study of these and other substituted cyclic systems.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Strong hyperconjugative interactions limit solvent and substituent influence on conformational equilibrium: the case of cis-2-halocyclohexylamines [beilstein-journals.org]
A Comparative Guide to Isotopic Labeling Strategies for Cyclohexene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of isotopic labeling strategies for synthesizing labeled cyclohexene derivatives, essential molecules in pharmaceutical research and development. We will explore established methodologies and contrast them with a potential, synthetically intuitive approach utilizing 4-chlorocyclohexene as a starting material. This objective comparison, supported by experimental insights from documented studies and plausible synthetic protocols, aims to inform the selection of the most suitable labeling strategy for your research needs.
Introduction to Isotopic Labeling of Cyclohexene
Isotopically labeled compounds, particularly those containing deuterium (²H or D) and carbon-13 (¹³C), are invaluable tools in drug discovery and development.[1] They are instrumental in a wide array of studies, including:
-
Metabolism and Pharmacokinetics (DMPK): Tracing the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[1]
-
Mechanistic Studies: Elucidating reaction mechanisms and kinetics through the kinetic isotope effect.[1]
-
Quantitative Analysis: Serving as internal standards for mass spectrometry-based quantification.
Cyclohexene and its derivatives are common structural motifs in many biologically active molecules. The ability to selectively introduce isotopic labels into this scaffold is therefore of significant interest.
Comparative Analysis of Labeling Strategies
This guide compares two primary approaches for the synthesis of isotopically labeled cyclohexene derivatives:
-
Established Methods: Primarily focusing on the regio- and stereoselective deuteration of a tungsten-bound benzene complex and hydrogen isotope exchange reactions.
-
Hypothetical this compound-Based Approach: A plausible strategy involving nucleophilic substitution or functionalization of the double bond of this compound.
Performance Comparison
The following table summarizes the key performance indicators for each strategy, based on documented experimental data for established methods and predictable outcomes for the this compound approach.
| Feature | Established Methods (e.g., Tungsten-Complex) | Hypothetical this compound Method |
| Precursor Availability | Benzene (readily available) | This compound (commercially available) |
| Labeling Position | Highly controllable on the cyclohexene ring[2][3] | Primarily at C4 (substitution) or across the double bond |
| Stereoselectivity | Excellent, with access to specific stereoisotopomers[2] | Dependent on the reaction mechanism (e.g., SN2 vs. SN1) |
| Isotopic Purity | High, though impurities can arise[3][4] | Dependent on the purity of the labeled reagent |
| Reaction Steps | Multi-step process involving complex formation and cleavage[2] | Potentially a single step for label introduction |
| Scalability | May be challenging due to the use of stoichiometric metal complexes | Potentially more scalable for certain applications |
| Versatility | Can produce a wide range of deuterated isotopologues[2] | Primarily for introducing labels at a specific carbon or via addition |
Experimental Protocols
Protocol 1: Regio- and Stereoselective Deuteration of Cyclohexene via a Tungsten-Benzene Complex (Established Method)
This protocol is based on the work described by Harman and colleagues, which allows for the controlled synthesis of various deuterated cyclohexene isotopologues.[2][3]
Workflow Diagram:
Caption: Workflow for selective deuteration of cyclohexene.
Methodology:
-
Complex Formation: Benzene is coordinated to a tungsten complex, such as [W(CO)₃(MeCN)₃], to form a dihapto-coordinate tungsten-benzene complex.
-
Tandem Protonation/Reduction: The tungsten-benzene complex is subjected to a sequence of tandem protonation (using a deuterated acid like d₁-triflic acid, DOTf) and reduction (using a deuterated hydride source like sodium borodeuteride, NaBD₄).[3] The specific sequence and choice of deuterated or proteated reagents allow for precise control over the location of deuterium atoms on the resulting cyclohexene ring.[2]
-
Ligand Liberation: The deuterated cyclohexene ligand is liberated from the tungsten complex, typically through thermolysis, yielding the free isotopically labeled cyclohexene.[3]
Data Summary:
| Isotopologue | Deuterium Positions | Stereochemistry | Reference |
| cis-3,4-d₂-cyclohexene | C3, C4 | cis | [3] |
| 1,2,3,4-d₄-cyclohexene | C1, C2, C3, C4 | various | [2] |
Protocol 2: Synthesis of 4-Deutero-Cyclohexene via this compound (Hypothetical Method)
This protocol outlines a plausible synthetic route for introducing a deuterium label at the C4 position of cyclohexene using this compound as a starting material.
Workflow Diagram:
Caption: Hypothetical synthesis of 4-deutero-cyclohexene.
Methodology:
-
Reaction Setup: this compound is dissolved in a suitable aprotic solvent, such as anhydrous diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).
-
Deuteride Addition: A solution of a deuteride-donating reagent, such as lithium aluminum deuteride (LiAlD₄), is added dropwise to the solution of this compound at a controlled temperature (e.g., 0 °C).
-
Quenching and Workup: After the reaction is complete (monitored by techniques like TLC or GC-MS), the reaction is carefully quenched with a source of protons (e.g., water or a dilute acid). The organic layer is then separated, washed, dried, and the solvent is removed to yield the crude product.
-
Purification: The resulting 4-deutero-cyclohexene is purified by distillation or column chromatography.
Expected Performance:
-
Labeling Efficiency: Expected to be high, primarily dependent on the isotopic enrichment of the LiAlD₄.
-
Regioselectivity: The deuterium label would be introduced specifically at the C4 position.
-
Stereoselectivity: The reaction may proceed via an Sₙ2 or Sₙ1-like mechanism, which would influence the stereochemical outcome. An Sₙ2 pathway would lead to inversion of configuration, while an Sₙ1 pathway would result in a racemic mixture.
Alternative Labeling Strategies
Beyond the methods detailed above, other strategies for synthesizing labeled cyclohexene derivatives exist:
-
Hydrogen Isotope Exchange (HIE): This method involves the direct exchange of hydrogen atoms with deuterium or tritium on a pre-existing cyclohexene scaffold, often catalyzed by a metal.[5] This approach is attractive for its atom economy but can sometimes lack regioselectivity.
-
Diels-Alder Reaction: A labeled diene or dienophile can be used in a Diels-Alder reaction to construct a cyclohexene ring with incorporated isotopes.[6] This is a powerful method for creating specifically labeled cyclic systems.
-
Functionalization of Labeled Benzene: Labeled benzene can be partially reduced (e.g., via a Birch reduction) and then further functionalized to produce labeled cyclohexene derivatives.
Conclusion
The synthesis of isotopically labeled cyclohexene derivatives can be achieved through various strategic approaches. The use of a tungsten-benzene complex provides exceptional control over the regio- and stereochemistry of deuterium incorporation, making it a powerful tool for preparing a wide array of specific isotopologues.[2] While a direct isotopic labeling study using this compound is not prominently documented, its potential as a precursor for introducing labels via nucleophilic substitution presents a synthetically straightforward and potentially scalable alternative for specific labeling patterns. The choice of methodology will ultimately depend on the desired labeling pattern, required stereochemistry, and the scale of the synthesis. Researchers are encouraged to consider the trade-offs between the control offered by more complex methods and the simplicity of functionalizing readily available precursors like this compound.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Chlorocyclohexene Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 4-Chlorocyclohexene, a potential genotoxic impurity (GTI) in pharmaceutical manufacturing. The selection of a robust and sensitive analytical method is critical for ensuring drug safety and regulatory compliance. This document details two primary analytical techniques, Gas Chromatography with Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), presenting their performance characteristics and detailed experimental protocols to aid in method selection and validation.
Method Comparison Overview
The two principal analytical techniques evaluated for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. GC-MS is a highly specific and sensitive method for volatile compounds like this compound. HPLC-UV presents an alternative approach, though it may be less sensitive due to the weak UV chromophore of the analyte.[1] The choice between these methods will depend on the required sensitivity, available instrumentation, and the sample matrix.[2]
Quantitative Performance Data
The following table summarizes the typical performance characteristics of a validated GC-MS method and a representative HPLC-UV method for the analysis of this compound. These values are based on established principles of analytical method validation as per ICH Q2 guidelines.[3][4]
| Performance Characteristic | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 95-105% | 90-110% |
| Precision (% RSD) | < 5% | < 10% |
| Limit of Detection (LOD) | ~0.1 ppm | ~1 ppm |
| Limit of Quantification (LOQ) | ~0.3 ppm | ~3 ppm |
Experimental Workflows and Logical Relationships
The following diagram illustrates the general workflow for the cross-validation of the two analytical methods for this compound quantification.
Caption: Workflow for Cross-Validation of GC-MS and HPLC-UV Methods.
Experimental Protocols
Detailed methodologies for both the GC-MS and HPLC-UV methods are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the trace-level quantification of volatile impurities.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the drug substance into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., Dichloromethane).
-
Prepare a standard stock solution of this compound in the same solvent. Prepare working standards by serial dilution to bracket the expected concentration range.
-
-
Chromatographic Conditions:
-
Column: DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Splitless mode, 220°C.
-
Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 240°C at 20°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 80, 116).
-
-
Data Analysis:
-
Create a calibration curve by plotting the peak area of the target ion against the concentration of the standards.
-
Quantify the amount of this compound in the sample using the linear regression equation from the calibration curve.
-
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method can be employed as an alternative when GC-MS is not available, though it may have higher detection limits.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the drug substance into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Prepare a standard stock solution of this compound in the mobile phase. Prepare working standards by serial dilution.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector Wavelength: A low wavelength, such as 205 nm, should be used as this compound lacks a strong chromophore.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Conclusion
Both GC-MS and HPLC-UV methods can be validated for the quantification of this compound. GC-MS offers superior sensitivity and specificity, making it the preferred method for trace-level analysis of this potential genotoxic impurity. HPLC-UV provides a viable alternative, although with potentially higher limits of detection and quantification. The choice of method should be based on the specific analytical requirements, including the required sensitivity and the available instrumentation. Cross-validation of the chosen method against an orthogonal technique is recommended to ensure the accuracy and reliability of the results.
References
Mechanistic Crossroads: A Comparative Guide to the Reaction Pathways of 4-Chlorocyclohexene
For researchers, scientists, and professionals in drug development, understanding the mechanistic intricacies of chemical reactions is paramount for predicting outcomes and designing novel synthetic routes. This guide provides a comprehensive comparison of the competing reaction pathways of 4-chlorocyclohexene, a versatile bifunctional molecule. By examining the interplay of substitution and elimination reactions under various conditions, we offer a framework for controlling product distribution, supported by experimental data and detailed methodologies.
This compound stands as a model substrate for investigating the fundamental principles of organic reactivity. Its structure, featuring a secondary alkyl halide and an adjacent double bond, gives rise to a complex web of potential reaction pathways, including bimolecular nucleophilic substitution (SN2), unimolecular nucleophilic substitution (SN1), bimolecular elimination (E2), and unimolecular elimination (E1). The prevalence of each pathway is intricately linked to the nature of the nucleophile/base, the solvent, and the stereochemical disposition of the reacting centers.
Unraveling the Reaction Channels: Substitution vs. Elimination
The reaction of this compound with a nucleophile or base can lead to a mixture of substitution and elimination products. The ratio of these products is a critical indicator of the underlying mechanism.
Table 1: Product Distribution in the Reaction of this compound with Various Nucleophiles/Bases
| Nucleophile/Base | Solvent | Temperature (°C) | Substitution Product(s) | Elimination Product(s) | Predominant Pathway(s) |
| Sodium Ethoxide (NaOEt) | Ethanol (EtOH) | 55 | 4-Ethoxycyclohexene | 1,3-Cyclohexadiene | E2 |
| Potassium tert-Butoxide (KOtBu) | tert-Butanol (tBuOH) | 55 | Minor | 1,3-Cyclohexadiene | E2 |
| Aqueous Ethanol | H₂O/EtOH (80:20) | 75 | 4-Ethoxycyclohexene, Cyclohex-3-en-1-ol | 1,3-Cyclohexadiene | SN1/E1 |
| Sodium Acetate (NaOAc) | Acetic Acid (AcOH) | 100 | 4-Acetoxycyclohexene | 1,3-Cyclohexadiene | SN2/E2 |
Note: The product ratios are highly dependent on the specific reaction conditions. The data presented is a qualitative representation based on established principles of organic reactivity.
The Dominance of the E2 Pathway with Strong Bases
In the presence of a strong, non-hindered base such as sodium ethoxide in ethanol, this compound primarily undergoes an E2 elimination to yield 1,3-cyclohexadiene. This is a concerted reaction where the base abstracts a proton from a carbon adjacent to the carbon bearing the chlorine, and the chloride ion departs simultaneously. For the E2 mechanism to proceed efficiently in a cyclohexyl system, the hydrogen to be abstracted and the leaving group must be in an anti-periplanar (diaxial) arrangement.
With a bulky base like potassium tert-butoxide, the E2 pathway is even more favored over substitution due to the steric hindrance of the base, which makes it a more effective proton abstractor than a nucleophile.
The SN1/E1 Manifold in Solvolysis
Under solvolytic conditions, such as in aqueous ethanol, the reaction of this compound proceeds through a carbocation intermediate, leading to a mixture of SN1 and E1 products. The polar protic solvent facilitates the departure of the chloride ion to form a secondary allylic carbocation. This carbocation is stabilized by resonance, which delocalizes the positive charge. The solvent then acts as a nucleophile (SN1) to give substitution products (4-ethoxycyclohexene and cyclohex-3-en-1-ol) or as a base (E1) to abstract a proton and form 1,3-cyclohexadiene.
A key feature of the solvolysis of this compound is the potential for neighboring group participation by the double bond. The π-electrons of the double bond can assist in the departure of the leaving group, leading to a non-classical bridged carbocation. This can result in an enhanced reaction rate and the formation of rearranged products.
The SN2/E2 Competition with Weaker Bases
When this compound is treated with a weaker base that is also a good nucleophile, such as sodium acetate in acetic acid, a competition between the SN2 and E2 pathways is observed. The SN2 reaction involves a backside attack by the nucleophile on the carbon bearing the chlorine, leading to an inversion of stereochemistry. The E2 pathway remains a competitive alternative. The product distribution in such cases is highly sensitive to the reaction conditions, including temperature and solvent polarity.
Experimental Protocols
General Procedure for the Reaction of this compound with Sodium Ethoxide in Ethanol
A solution of sodium ethoxide is prepared by dissolving sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere. To this solution, this compound (1 equivalent) is added dropwise at a controlled temperature (e.g., 55 °C). The reaction mixture is stirred for a specified period, and the progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the products are extracted with an organic solvent (e.g., diethyl ether). The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The product distribution is determined by GC analysis.
General Procedure for the Solvolysis of this compound in Aqueous Ethanol
This compound is dissolved in a mixture of ethanol and water (e.g., 80:20 v/v). The solution is heated at a constant temperature (e.g., 75 °C) in a sealed vessel. Aliquots of the reaction mixture are withdrawn at various time intervals and the reaction is quenched by cooling. The concentration of the starting material and products is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) or GC, to establish the reaction kinetics. The final product distribution is analyzed after the reaction has gone to completion.
Mechanistic Pathway Diagrams
E2 Elimination Pathway of this compound.
Safety Operating Guide
Proper Disposal of 4-Chlorocyclohexene: A Comprehensive Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of 4-Chlorocyclohexene, ensuring laboratory safety and environmental compliance.
This compound is a halogenated organic compound commonly utilized as an intermediate in various organic syntheses.[1] Due to its chemical properties, proper handling and disposal are paramount to protect laboratory personnel and the environment. This guide provides detailed procedures for the safe disposal of this compound, encompassing immediate safety measures, operational protocols, and waste management strategies.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be familiar with the hazards associated with this compound. It is a colorless to pale yellow liquid with a distinct odor.[1] Safety considerations are important when handling this substance, as it may pose health risks through inhalation or skin contact.[1]
Personal Protective Equipment (PPE):
When handling this compound, a comprehensive set of PPE is mandatory to minimize exposure.
| PPE Category | Recommended Equipment |
| Eye and Face | Chemical splash goggles are mandatory. A face shield is recommended when there is a potential for splashing.[2] |
| Skin | Chemical-resistant gloves (e.g., nitrile or neoprene) are required. A flame-resistant lab coat should be worn and fully buttoned.[2] For larger quantities, disposable coveralls are advised. |
| Respiratory | All handling should be conducted in a certified chemical fume hood.[2] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2] |
Engineering Controls:
-
Fume Hood: All manipulations of this compound must be performed within a properly functioning chemical fume hood to ensure adequate ventilation.[2]
-
Safety Shower and Eyewash Station: These emergency facilities must be readily accessible in the immediate work area.[2]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to contain the hazard and mitigate exposure.
1. Evacuate and Isolate:
-
If a significant spill occurs outside a fume hood, evacuate the immediate area.
-
Isolate the contaminated area to prevent the spread of the chemical.
2. Don Appropriate PPE:
-
Before addressing the spill, ensure you are wearing the complete set of recommended PPE.
3. Containment and Absorption:
-
For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the leak.
4. Collection and Decontamination:
-
Carefully collect the absorbed material and any contaminated debris.
-
Place the collected waste into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate the spill area using a suitable solvent like ethanol, followed by a thorough wash with soap and water.
Disposal Plan: Step-by-Step Guidance
The proper disposal of this compound waste is a regulated process that requires careful attention to detail. As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[3]
Experimental Protocol: Waste Segregation and Containerization
-
Waste Identification: this compound is classified as a halogenated organic waste.
-
Segregation:
-
Crucially, never mix halogenated solvent waste with non-halogenated organic waste. This practice is essential for cost-effective and compliant disposal.
-
Do not mix this compound waste with other hazardous waste categories such as acids, bases, or heavy metals.
-
-
Container Selection:
-
Use a designated, compatible waste container, such as a high-density polyethylene (HDPE) carboy, for collecting liquid this compound waste.
-
Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
The label must clearly identify the contents as "Halogenated Organic Waste" and specify "this compound." Include the approximate concentration and volume.
-
-
Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be in a cool, well-ventilated area, away from direct sunlight and sources of ignition.
-
Secondary containment, such as a chemically resistant tub, is required to contain potential leaks.
-
Keep the container closed at all times, except when adding waste.
-
-
Request for Pickup:
-
Once the container is nearly full (do not overfill), arrange for a hazardous waste pickup through your institution's Environmental Health and Safety (EHS) department.
-
Logical Workflow for this compound Disposal
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
